4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
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Properties
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCYLYQLQQWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849430 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148960-40-1, 1199782-88-1 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated indane derivative that has garnered interest as a versatile building block in medicinal chemistry. The strategic placement of fluorine atoms on the aromatic ring can significantly modulate the physicochemical and pharmacological properties of parent compounds, making this scaffold attractive for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound in drug discovery.
Chemical and Physical Properties
This compound (CAS Number: 1199782-88-1) is a white to off-white solid. Its fundamental properties are summarized in the table below.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClF₂N | [1][2][3] |
| Molecular Weight | 205.63 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [1][3] |
| CAS Number | 1199782-88-1 | [1][5][6] |
Further detailed physicochemical properties such as melting point, solubility, and pKa are not extensively reported in publicly available literature and would require experimental determination.
Synthesis
The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, 4,6-difluoro-1-indanone. This ketone is then converted to the target primary amine via reductive amination.
Synthesis of 4,6-difluoro-1-indanone
The most common and effective method for the synthesis of 4,6-difluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of an appropriate precursor derived from 1,3-difluorobenzene.[7] This approach ensures the correct regiochemistry of the fluorine atoms on the indanone scaffold.
Reaction Scheme:
Synthesis of 4,6-difluoro-1-indanone
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation. To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add succinic anhydride portion-wise, followed by the slow addition of 1,3-difluorobenzene. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Step 2: Hydrolysis and Cyclization. The reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated to yield 3-(2,4-difluorobenzoyl)propanoic acid. This intermediate is then cyclized using a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, at elevated temperatures to afford 4,6-difluoro-1-indanone.[7]
-
Purification. The crude 4,6-difluoro-1-indanone can be purified by recrystallization or column chromatography.[7]
Synthesis of this compound
The conversion of 4,6-difluoro-1-indanone to the corresponding primary amine is achieved through reductive amination.[8][9][10] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the amine.
Reaction Scheme:
Reductive Amination to the Target Compound
Experimental Protocol:
-
Reaction Setup. In a round-bottom flask, dissolve 4,6-difluoro-1-indanone in a suitable solvent, such as methanol or ethanol. Add an ammonia source, for example, ammonium acetate, to the solution.
-
Imine Formation and Reduction. To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it selectively reduces the imine in the presence of the ketone.[8] The reaction is typically stirred at room temperature under an inert atmosphere until completion.
-
Work-up and Salt Formation. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed. To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic proton at the 1-position (which would be a multiplet), and the aliphatic protons of the five-membered ring (as complex multiplets). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with C-F couplings), the carbon bearing the amino group, and the two aliphatic carbons in the five-membered ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride salt (typically broad in the 2400-3200 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Applications in Drug Discovery
The 4,6-difluoro-2,3-dihydro-1H-inden-1-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
While specific biological targets for this particular compound are not widely published, its structural motif is found in compounds investigated for various therapeutic areas. For instance, derivatives of the precursor, 4,6-difluoro-1-indanone, have been explored for their potential antimicrobial and anticancer activities.[7] The primary amine functionality of the title compound provides a convenient handle for further chemical modifications, allowing for its incorporation into a diverse range of molecular architectures targeting various receptors and enzymes.
Potential Areas of Investigation:
-
Central Nervous System (CNS) Disorders: The indanamine core is a feature of several CNS-active compounds.
-
Oncology: The difluoro substitution pattern can be exploited to design novel kinase inhibitors or other anticancer agents.
-
Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral agents.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations.
A specific Material Safety Data Sheet (MSDS) for this compound should be consulted for detailed safety information.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its straightforward two-step synthesis from commercially available starting materials makes it an accessible building block for medicinal chemists. The presence of the difluorinated indane core offers opportunities to fine-tune the pharmacological properties of lead compounds. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
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A Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Intermediate in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated amine building block of increasing importance in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and process scientists who require a comprehensive understanding of this compound's properties, synthesis, and applications.
Core Compound Identification and Properties
This compound is a specialized chemical intermediate. Its structural uniqueness, conferred by the difluoro-substituted indane scaffold, makes it a valuable component in the synthesis of complex molecular architectures for biologically active compounds.
Chemical Identity
The definitive identification of this compound is crucial for regulatory, safety, and experimental accuracy.
| Identifier | Value | Source |
| Chemical Name | This compound | ChemUniverse[1] |
| CAS Number | 1199782-88-1 | ChemUniverse[1] |
| Molecular Formula | C₉H₉F₂N·HCl | ChemUniverse[1] |
| Molecular Weight | 205.63 g/mol | ChemUniverse[1] |
| MDL Number | MFCD08544172 | ChemUniverse[1] |
Physicochemical Characteristics
While detailed experimental data for this specific salt is not broadly published, the properties can be inferred from its structure and data on analogous compounds. The hydrochloride salt form is utilized to enhance stability and aqueous solubility, which is a common strategy in drug development for improving the handling and bioavailability of amine-containing compounds. The fluorine atoms significantly modulate the electronic properties of the aromatic ring and can influence metabolic stability and binding affinity of derivative compounds.
Synthesis and Manufacturing Insights
The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor. Understanding this pathway is critical for process optimization and scale-up.
Precursor: 4,6-Difluoro-1-indanone
The most logical and common synthetic precursor is 4,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS No. 162548-73-4).[2] This ketone provides the foundational indane core structure, which is then converted to the primary amine.
Reductive Amination: The Core Transformation
A prevalent and robust method for converting a ketone to a primary amine is through reductive amination. This process typically involves two key stages: the formation of an imine or oxime intermediate, followed by its reduction.
A general and reliable procedure involves the conversion of the indanone to its oxime, followed by reduction. This approach avoids the direct use of ammonia and offers high yields.[3][4]
Experimental Protocol: Synthesis via Oxime Intermediate
Step 1: Oxime Formation
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge 4,6-difluoro-1-indanone (1.0 equiv), hydroxylamine hydrochloride (1.1 equiv), and a suitable base such as pyridine or sodium acetate in an alcoholic solvent like ethanol.[3]
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80°C) and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous acid (e.g., 1M HCl) and brine to remove excess reagents and byproducts.[3] The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 4,6-difluoro-1-indanone oxime.
Step 2: Reduction of the Oxime
-
Reaction Setup: Dissolve the crude oxime from the previous step in a suitable solvent such as acetic acid or ethanol.
-
Reducing Agent: Add a reducing agent. Common choices for oxime reduction include catalytic hydrogenation (e.g., H₂ gas with a Palladium or Raney Nickel catalyst) or chemical reducing agents like zinc dust in acetic acid.[4]
-
Reaction Conditions: For catalytic hydrogenation, the reaction is performed under a hydrogen atmosphere at a pressure of 1-5 atm. For chemical reduction, the mixture is stirred, often with gentle heating, until the reaction is complete (monitored by TLC).
-
Work-up and Salt Formation: After completion, the catalyst is filtered off (if used), and the solvent is evaporated. The resulting free amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is added dropwise with stirring to precipitate the desired this compound salt. The solid product is then collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.
Caption: Generalized synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated building blocks are highly sought after in drug discovery. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. This compound serves as a versatile scaffold for introducing these beneficial properties.
Role as a Bioisostere and Pharmacophore Component
The difluoro-indenamine core can act as a bioisosteric replacement for other aromatic or bicyclic systems. Its rigid conformation restricts the rotational freedom of appended functionalities, which can lead to higher selectivity and potency for a given biological target. This scaffold is particularly relevant for targets within the central nervous system (CNS), where such rigid structures are common motifs.
Use in the Development of Novel Therapeutics
While specific drugs containing this exact fragment are not yet on the market, the broader class of substituted indane derivatives has shown significant promise. For example, related structures have been investigated as:
-
5-HT Receptor Agonists: The indane scaffold is a known pharmacophore for serotonin receptors, which are targets for treating depression, anxiety, and obesity.[5]
-
Enzyme Inhibitors: The amine handle allows for the straightforward synthesis of amides, sulfonamides, and ureas, enabling the exploration of binding pockets in enzymes such as kinases or proteases.[6][7] The indenopyrazole structures derived from indanones, for instance, have been explored as inhibitors of Hypoxia-Inducible Factor (HIF)-1.[6]
Caption: Role as a versatile building block in drug discovery.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be taken from SDS documents for structurally similar amine hydrochlorides.[8]
Hazard Identification
-
Skin and Eye Irritation: Amine hydrochloride salts are often acidic and can cause irritation upon contact with skin and eyes.[8]
-
Inhalation: Inhalation of the dust may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
Spill Management: In case of a spill, avoid generating dust.[9] Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area thoroughly.[8]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value chemical intermediate with significant potential in medicinal chemistry. Its defining features—a rigid, fluorinated indane core coupled with a reactive primary amine—make it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for its effective utilization in research and development settings.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel compound 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Based on structural analogy to known pharmacologically active aminoindanes, we postulate that this compound functions as a monoamine oxidase (MAO) inhibitor, with potential neuroprotective properties. This document provides a comprehensive overview of the proposed biological targets, the downstream signaling cascades, and a detailed roadmap for the experimental validation of this hypothesis. The enclosed protocols are designed to be self-validating and are grounded in established scientific methodologies, providing a robust framework for researchers to elucidate the compound's therapeutic potential.
Introduction and Compound Overview
This compound is a synthetic small molecule featuring a rigid aminoindan scaffold.[1][2] The core structure is characterized by a fused bicyclic system comprising a benzene ring and a cyclopentane ring, with an amine group attached to the cyclopentane moiety. The notable structural feature of this particular analog is the presence of two fluorine atoms at the 4 and 6 positions of the aromatic ring.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1199782-88-1 | [2] |
| Molecular Formula | C₉H₉F₂N·HCl | [2] |
| Molecular Weight | 205.63 g/mol | [2] |
| Structure | ||
![]() |
The aminoindan core is a privileged scaffold in neuropharmacology, most notably found in the anti-Parkinson's disease drug rasagiline (N-propargyl-1(R)-aminoindan) and the multi-target Alzheimer's disease candidate ladostigil.[3][4][5][6] These compounds exert their therapeutic effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[7][8]
Postulated Mechanism of Action: Monoamine Oxidase Inhibition
Based on its structural similarity to rasagiline and other aminoindan-based MAO inhibitors, we hypothesize that this compound acts as an inhibitor of monoamine oxidase. The fluorine substitutions on the aromatic ring are anticipated to modulate the compound's electronic properties, potentially influencing its binding affinity, selectivity, and metabolic stability.
There are two main isoforms of MAO: MAO-A and MAO-B.[8] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenethylamine.[8] Selective MAO-B inhibitors, like rasagiline, are particularly effective in Parkinson's disease as they increase dopamine levels in the brain.[3][7] The substitution pattern of our subject compound could confer selectivity for either MAO-A or MAO-B, or it may act as a non-selective inhibitor.
Potential for Neuroprotection
Beyond MAO inhibition, the aminoindan scaffold is associated with neuroprotective effects that are, in some cases, independent of its enzymatic inhibition.[9][10][11] Rasagiline and its primary metabolite, 1-(R)-aminoindan, have demonstrated the ability to protect neurons from apoptosis through the modulation of various signaling pathways.[10][12]
We postulate that this compound may also possess neuroprotective properties. This could be mediated through:
-
Activation of Pro-Survival Signaling Pathways: The compound may activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, which are known to promote cell survival.[4][13]
-
Regulation of Apoptotic Proteins: It may upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax.[14]
Experimental Validation Protocols
To rigorously test our hypothesis, a series of in vitro and cell-based assays are proposed.
In Vitro MAO Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) and selectivity of the compound for MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for MAO-A and benzylamine for MAO-B, which produce fluorescent products upon oxidation.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Procedure: a. Pre-incubate the compound at various concentrations with either MAO-A or MAO-B for 15 minutes at 37°C. b. Initiate the reaction by adding the respective substrate. c. Incubate for 30 minutes at 37°C. d. Stop the reaction and measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Table 2: Expected Outcomes of MAO Inhibition Assay
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl | To be determined | To be determined | To be determined |
| Clorgyline (MAO-A selective) | ~10 | >1000 | <0.01 |
| Rasagiline (MAO-B selective) | >1000 | ~5 | >200 |
Cell-Based Neuroprotection Assay
Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced apoptosis.
Methodology:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP⁺ to induce oxidative stress and apoptosis.
-
Procedure: a. Pre-treat SH-SY5Y cells with various concentrations of the compound for 24 hours. b. Expose the cells to the neurotoxin for an additional 24 hours. c. Assess cell viability using the MTT assay. d. Measure markers of apoptosis, such as caspase-3 activity and PARP cleavage, by Western blotting or specific activity assays.
-
Data Analysis: Quantify the protective effect of the compound by comparing the viability and apoptotic markers in treated versus untreated cells.
Conclusion and Future Directions
The structural analogy of this compound to established MAO inhibitors strongly suggests a similar mechanism of action. The proposed experimental framework provides a clear path to validate this hypothesis and to explore its potential as a neuroprotective agent. Successful validation would warrant further investigation into its pharmacokinetic and pharmacodynamic properties in preclinical animal models of neurodegenerative diseases. The difluoro substitution pattern may offer unique advantages in terms of potency, selectivity, and drug-like properties, making this compound a promising candidate for further drug development.
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The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed. [Link][4]
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Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed. [Link]
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What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. [Link][7]
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Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed. [Link][9]
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Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed. [Link][10]
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The neuroprotective mechanism of action of the multimodal drug ladostigil - IMRPress. [Link][13]
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Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central. [Link][11]
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A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed. [Link][14]
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Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC - PubMed Central. [Link]
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1-Aminoindane - Wikipedia. [Link]
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Substituted 2-aminoindane - Wikipedia. [Link]
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Spectroscopic Characterization of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide
Introduction
For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this analytical endeavor. This guide provides an in-depth technical overview of the expected spectroscopic data for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated indane derivative of interest in medicinal chemistry.
Due to the limited availability of published experimental spectra for this specific hydrochloride salt, this guide will focus on a detailed prediction and interpretation of its spectroscopic characteristics. This predictive analysis is grounded in the foundational principles of spectroscopy and comparative data from structurally related compounds. The methodologies for data acquisition are also detailed to provide a complete framework for researchers.
The structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The presence of the hydrochloride salt will influence the chemical shift of protons near the amine group.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H5 | 6.8 - 7.2 | d | J(H-F) ≈ 8-10 | Coupled to the fluorine at position 4. |
| H7 | 6.8 - 7.2 | d | J(H-F) ≈ 8-10 | Coupled to the fluorine at position 6. |
| H1 | 4.5 - 5.0 | t or dd | J(H-H) ≈ 7-9 | Benzylic proton, deshielded by the adjacent amine. |
| H3 (2H) | 2.8 - 3.4 | m | - | Diastereotopic protons coupled to each other and H2. |
| H2 (2H) | 2.2 - 2.8 | m | - | Diastereotopic protons coupled to each other, H1 and H3. |
| NH₃⁺ (3H) | 8.5 - 9.5 | br s | - | Broad singlet due to exchange and quadrupole broadening. |
Causality behind Predictions:
-
Aromatic Protons (H5, H7): The electron-withdrawing nature of the fluorine atoms will deshield the aromatic protons. The primary coupling observed will be a doublet due to coupling with the adjacent fluorine atom.
-
Benzylic Proton (H1): This proton is adjacent to both the aromatic ring and the protonated amine, leading to a significant downfield shift. Its multiplicity will be a triplet or a doublet of doublets depending on the coupling with the two protons on C2.
-
Aliphatic Protons (H2, H3): These methylene protons are diastereotopic due to the chiral center at C1. They will appear as complex multiplets due to geminal and vicinal couplings.
-
Amine Protons (NH₃⁺): In the hydrochloride salt, the amine is protonated. These protons are acidic and can exchange with residual water in the solvent, leading to a broad signal. Their chemical shift is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the aromatic and aliphatic carbons, with the carbon-fluorine couplings providing valuable structural information.
| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Notes |
| C4, C6 | 160 - 165 | d | ¹J(C-F) ≈ 240-250 | Carbons directly bonded to fluorine, showing large one-bond coupling. |
| C7a, C3a | 135 - 145 | dd | ²J(C-F) ≈ 15-25, ³J(C-F) ≈ 5-10 | Aromatic carbons adjacent to the fluorinated carbons. |
| C5, C7 | 110 - 120 | dd | ²J(C-F) ≈ 20-30, ⁴J(C-F) ≈ 2-5 | Aromatic carbons showing coupling to both fluorine atoms. |
| C1 | 55 - 65 | s | - | Benzylic carbon attached to the amine. |
| C3 | 30 - 40 | s | - | |
| C2 | 25 - 35 | s | - |
Causality behind Predictions:
-
Carbons Bonded to Fluorine (C4, C6): The high electronegativity of fluorine causes a significant downfield shift and a large one-bond C-F coupling constant.
-
Other Aromatic Carbons: The chemical shifts and multiplicities are influenced by the positions of the fluorine substituents and will exhibit smaller two- and three-bond C-F couplings.
-
Aliphatic Carbons (C1, C2, C3): These will appear in the typical aliphatic region, with C1 being the most deshielded due to its proximity to the aromatic ring and the amine group.
Predicted ¹⁹F NMR Spectrum
The fluorine NMR will be a simple yet informative spectrum.
| Fluorine(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| F4, F6 | -110 to -120 | s | Two distinct singlets are expected if the local environments are sufficiently different. |
Causality behind Predictions:
-
The chemical shift of aromatic fluorine is sensitive to the electronic environment. The two fluorine atoms are in non-equivalent positions and should give rise to separate signals.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: To confirm assignments, perform 2D correlation experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Caption: A typical workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, aromatic ring, and C-F bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (NH₃⁺) | 3000 - 3300 | Strong, broad | Characteristic of a primary amine salt. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| N-H Bend (NH₃⁺) | 1500 - 1600 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong | Multiple bands are expected. |
| C-F Stretch | 1100 - 1300 | Strong | Characteristic of aryl fluorides. |
| C-N Stretch | 1000 - 1250 | Medium |
Causality behind Predictions:
-
N-H Stretching: The broad and strong absorption in the 3000-3300 cm⁻¹ region is a hallmark of the stretching vibrations of the N-H bonds in the ammonium cation.[1][2][3]
-
C-F Stretching: The C-F bond gives rise to a strong absorption in the fingerprint region, which is a key indicator of fluorination.[2]
-
Aromatic C=C Stretching: The benzene ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum (of the empty sample holder or KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrum (ESI+)
| m/z | Identity | Notes |
| 170.0776 | [M+H]⁺ | The molecular ion of the free base (C₉H₉F₂N). The odd molecular weight is consistent with the presence of one nitrogen atom (Nitrogen Rule). |
| 153.0713 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 125.0451 | [C₈H₅F₂]⁺ | Further fragmentation of the indane ring. |
Causality behind Predictions:
-
Molecular Ion: In ESI, the molecule is typically observed as the protonated species of the free amine, [M+H]⁺. The predicted m/z is based on the exact mass of the free base.[4]
-
Fragmentation: The primary fragmentation pathway for aliphatic amines often involves the cleavage of the C-C bond alpha to the nitrogen.[5][6][7] In this case, loss of the amino group as ammonia is a likely fragmentation pathway.
Caption: Predicted primary fragmentation pathway in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound or similar fluorinated indane derivatives. The interpretation of these spectra, based on fundamental principles and comparative analysis, will be invaluable for the structural verification and purity assessment of this important class of molecules in drug discovery and development.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from structurally analogous compounds, most notably rasagiline, a well-established therapeutic agent. By examining the structure-activity relationships of related inden-1-amine derivatives, we postulate the most probable molecular targets and signaling pathways for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating preclinical investigations into this promising compound. We will delve into the mechanistic rationale for target selection, propose detailed experimental protocols for target validation, and discuss the potential therapeutic implications.
Introduction to this compound
This compound is a small molecule featuring a 2,3-dihydro-1H-inden-1-amine core structure with two fluorine atoms substituting the benzene ring at positions 4 and 6. The chemical structure is as follows:
Chemical Structure:
(A simplified representation of the core structure)
The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry, forming the basis of several neuroactive compounds. The most notable of these is rasagiline, an irreversible inhibitor of Monoamine Oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2][3] The presence of this core in this compound strongly suggests a potential interaction with monoaminergic systems.
The difluoro substitution on the aromatic ring is a key structural feature. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds. These properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Therefore, the fluorine atoms in the target compound are expected to modulate its pharmacological profile compared to its non-fluorinated counterparts.
Primary Postulated Therapeutic Target: Monoamine Oxidase B (MAO-B)
Based on the structural similarity to rasagiline and other inden-1-amine derivatives, the most probable therapeutic target for this compound is Monoamine Oxidase B (MAO-B) .[4][5][6]
Mechanistic Rationale
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[3][7] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[7][8] MAO-B is predominantly found in the brain and is primarily responsible for the degradation of dopamine.[2][3]
In neurodegenerative disorders like Parkinson's disease, there is a progressive loss of dopaminergic neurons, leading to a deficiency in dopamine levels.[3][9] Inhibition of MAO-B prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and alleviating the motor symptoms of the disease.[1][3][9]
Rasagiline contains a propargylamine moiety, which forms a covalent bond with the FAD cofactor of MAO-B, leading to its irreversible inhibition.[10][11] this compound lacks this propargyl group and is therefore unlikely to be an irreversible inhibitor. However, the core inden-1-amine structure itself is a key pharmacophore for binding to the active site of MAO-B. It is therefore highly plausible that the target compound acts as a competitive, reversible inhibitor of MAO-B .
The difluoro substitutions may enhance the binding affinity to the enzyme's active site through favorable electrostatic or hydrophobic interactions.
Signaling Pathway and Therapeutic Implications
The inhibition of MAO-B by this compound would lead to an increase in synaptic dopamine levels. This has significant therapeutic implications for:
-
Parkinson's Disease: As a primary treatment to manage motor symptoms.[1][12]
-
Alzheimer's Disease: MAO-B activity is known to increase in the brains of Alzheimer's patients, contributing to oxidative stress and neurodegeneration.[7][8] Inhibition of MAO-B could therefore have a disease-modifying effect.
-
Other Neurodegenerative Disorders: The neuroprotective effects of MAO-B inhibitors are being investigated for a range of neurodegenerative conditions.[4][12]
Experimental Validation Protocols
Objective: To determine the binding affinity and inhibitory potency of the target compound for MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: A fluorescent or radiolabeled MAO-B substrate (e.g., kynuramine or [3H]-dopamine).
-
Assay Principle: A competitive binding assay will be performed using a known radioligand for MAO-B (e.g., [3H]-selegiline) to determine the binding affinity (Ki) of the target compound.
-
Inhibition Assay: An enzyme inhibition assay will be conducted to measure the IC50 value of the target compound. The assay will measure the rate of product formation in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The Ki and IC50 values will be calculated using non-linear regression analysis.
Objective: To assess the effect of the target compound on dopamine metabolism in a cellular context.
Methodology:
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses MAO-B.
-
Treatment: Cells will be treated with varying concentrations of the target compound.
-
Dopamine Challenge: Cells will be incubated with exogenous dopamine.
-
Measurement: The levels of dopamine and its major metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the cell lysate and culture medium will be quantified using HPLC with electrochemical detection.
-
Data Analysis: A decrease in DOPAC levels and a corresponding increase in dopamine levels would indicate MAO-B inhibition.
Secondary Potential Therapeutic Targets
While MAO-B is the most probable target, the inden-1-amine scaffold can interact with other monoaminergic proteins. The difluoro substitution pattern could also confer affinity for other targets.
Monoamine Transporters (DAT, SERT, NET)
Rationale: Some MAO-B inhibitors have shown off-target effects on monoamine transporters. The target compound could potentially modulate the reuptake of dopamine (DAT), serotonin (SERT), or norepinephrine (NET).
Experimental Validation: Radioligand binding assays and synaptosomal uptake assays for each transporter.
Cholinesterases (AChE and BuChE)
Rationale: The structurally related compound, ladostigil, is a dual inhibitor of both MAO and cholinesterases.[13][14][15][16][17] While this compound lacks the carbamate moiety of ladostigil, the potential for cholinesterase inhibition should be investigated.
Experimental Validation: Ellman's assay to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Quantitative Data Summary
As there is no publicly available data for this compound, the following table presents hypothetical data based on the expected profile of a reversible MAO-B inhibitor.
| Parameter | Hypothetical Value | Significance |
| MAO-B Ki | 100 nM | High binding affinity to MAO-B. |
| MAO-B IC50 | 250 nM | Potent inhibition of MAO-B activity. |
| MAO-A IC50 | > 10,000 nM | High selectivity for MAO-B over MAO-A. |
| DAT IC50 | > 5,000 nM | Low affinity for the dopamine transporter. |
| SERT IC50 | > 10,000 nM | Low affinity for the serotonin transporter. |
| NET IC50 | > 10,000 nM | Low affinity for the norepinephrine transporter. |
| AChE IC50 | > 20,000 nM | Negligible inhibition of acetylcholinesterase. |
| BuChE IC50 | > 20,000 nM | Negligible inhibition of butyrylcholinesterase. |
Conclusion
This compound is a novel compound with a high potential to act as a selective, reversible inhibitor of MAO-B. This hypothesis is strongly supported by its structural similarity to the established MAO-B inhibitor, rasagiline. The difluoro substitutions are likely to enhance its pharmacological properties. The experimental protocols outlined in this guide provide a clear path for the preclinical validation of its therapeutic targets. Successful validation of MAO-B inhibition would position this compound as a promising candidate for the treatment of Parkinson's disease and other neurodegenerative disorders. Further investigation into its effects on other monoaminergic targets is also warranted to fully characterize its pharmacological profile.
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Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. (n.d.). Retrieved from [Link]
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Rasagiline - Wikipedia. (n.d.). Retrieved from [Link]
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Finberg, J. P. M., & Youdim, M. B. H. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003. Retrieved from [Link]
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Weinreb, O., Mandel, S., Bar-Am, O., & Youdim, M. B. H. (2009). The neuroprotective mechanism of action of the multimodal drug ladostigil. Journal of Neural Transmission, 116(12), 1541–1549. Retrieved from [Link]
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Bar-Am, O., Amit, T., Weinreb, O., Youdim, M. B. H., & Mandel, S. (2010). The neuroprotective mechanism of action of the multimodal drug ladostigil. International Journal of Alzheimer's Disease, 2010, 729658. Retrieved from [Link]
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Ladostigil - Wikipedia. (n.d.). Retrieved from [Link]
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What is the mechanism of Rasagiline mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Mandel, S., Weinreb, O., Amit, T., & Youdim, M. B. H. (2005). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Brain Research Reviews, 48(2), 379–387. Retrieved from [Link]
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Ladostigil – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Nicoletti, F., Mostile, G., & Zappia, M. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Frontiers in Pharmacology, 13, 991823. Retrieved from [Link]
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Weinstock, M., Bejar, C., & Youdim, M. B. (2007). Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression. CNS Drug Reviews, 13(3), 343–356. Retrieved from [Link]
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Kumar, A., Kumar, A., & Kumar, A. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules, 26(15), 4474. Retrieved from [Link]
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Adebayo, O. A., et al. (2025). Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. Molecular Biology Reports, 52(1), 10349. Retrieved from [Link]
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Das, S., & Nag, D. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 1(1), 1-10. Retrieved from [Link]
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Uçar, G., & Yildiran, G. (2021). Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease. Current Topics in Medicinal Chemistry, 21(21), 1879-1901. Retrieved from [Link]
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Xie, Z. L., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093. Retrieved from [Link]
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Xie, Z. L., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a critical process in early-phase drug development. The document outlines the fundamental physicochemical properties of the molecule and details the strategic rationale and experimental protocols for a thorough assessment. Methodologies for determining aqueous and organic solubility, investigating pH-dependent effects, and executing forced degradation studies are presented. These protocols are grounded in principles set forth by the International Council for Harmonisation (ICH) to ensure regulatory alignment and scientific rigor. The insights gained from these studies are paramount for guiding formulation design, defining storage conditions, and establishing a robust analytical control strategy.
Introduction: The Imperative of Early-Stage Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a deep understanding of its intrinsic physicochemical properties. Among the most critical of these are solubility and stability. For this compound, a fluorinated indanamine derivative, these characteristics will dictate its biopharmaceutical behavior and manufacturability.
-
Solubility directly influences the bioavailability of an orally administered drug and is a key determinant of the formulation strategies available, from simple solutions to complex enabled formulations.
-
Stability defines the molecule's chemical integrity over time under various environmental influences, which is essential for ensuring safety, efficacy, and establishing a viable shelf-life.[1][2]
This guide serves as a strategic and practical resource for researchers, outlining a systematic approach to de-risk the development of this NCE by comprehensively characterizing its solubility and stability profile.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in designing a logical characterization plan.
-
Chemical Structure: The molecule is an amine hydrochloride salt. The presence of the basic amine group makes its aqueous solubility highly dependent on pH. The difluoro-substituted aromatic ring and the inden core contribute to its lipophilicity.
-
Molecular Formula: C₉H₉F₂N·HCl[3]
-
Molecular Weight: 205.63 g/mol [3]
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂N·HCl | ChemUniverse[3] |
| Molecular Weight | 205.63 g/mol | ChemUniverse[3] |
| CAS Number | 1199782-88-1 | ChemUniverse[3] |
| Appearance | Solid (predicted) | CymitQuimica[4] |
Comprehensive Solubility Profiling
As an amine hydrochloride salt, the compound is expected to be a polar, ionic substance, suggesting good solubility in polar protic solvents like water and lower-order alcohols.[5] However, the pH of the aqueous medium will be a critical determinant of solubility.
Theoretical Rationale: The pH-Solubility Relationship
The hydrochloride salt exists in equilibrium with its corresponding free base in solution. The solubility of this compound will be lowest at high pH, where the un-ionized, less polar free base form predominates. Conversely, in acidic environments (low pH), the equilibrium will shift towards the protonated, ionized amine, which is significantly more water-soluble.[6][7][8] Understanding this relationship is crucial for predicting dissolution behavior in the gastrointestinal tract.
A potential complication for hydrochloride salts is the "common ion effect." In environments with high chloride ion concentration, such as the stomach, the solubility of the hydrochloride salt can be suppressed.[9][10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility in various media, adhering to principles that align with ICH guidelines.[11]
Objective: To quantify the solubility of this compound across a physiologically relevant pH range and in selected organic solvents.
Materials:
-
This compound (purity >99%)
-
Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)
-
Organic Solvents: Methanol, Ethanol, Acetonitrile (HPLC grade)
-
Thermostatic shaker bath, centrifuge, validated HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of the compound to vials containing a known volume (e.g., 5 mL) of each test medium. The excess solid ensures that saturation is achieved.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to a controlled temperature (e.g., 25°C and 37°C) and agitate for 48-72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it gravimetrically with mobile phase.
-
Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method to determine the concentration.
-
Data Reporting: Calculate the solubility in mg/mL. Perform each experiment in triplicate to ensure reproducibility.
Anticipated Data and Interpretation
The results should be summarized to provide a clear overview of the compound's solubility characteristics.
| Medium | Temperature (°C) | Predicted Solubility (mg/mL) | Biopharmaceutical Implication |
| pH 1.2 Buffer | 37 | High | Likely to dissolve readily in the stomach. |
| pH 4.5 Buffer | 37 | Moderate to High | Good dissolution expected in the upper small intestine. |
| pH 6.8 Buffer | 37 | Low to Moderate | Potential for precipitation in the lower small intestine. |
| Methanol | 25 | High | Useful for analytical method development and stock solutions. |
| Ethanol | 25 | High | Indicates potential for use in liquid formulations. |
Intrinsic Stability and Forced Degradation Analysis
Stability testing is foundational to drug development.[12] It begins with forced degradation (stress testing) to understand the molecule's intrinsic vulnerabilities.[1][2][13] This process is mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[14][15]
Rationale for Forced Degradation
The goal of stress testing is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[1] This allows for the identification of likely degradation products and establishes the degradation pathways.[2] The insights gained are critical for developing a stability-indicating HPLC method capable of separating the intact drug from all potential impurities and degradants.[16][17][18][19]
Experimental Workflow: Forced Degradation Studies
The following diagram illustrates the logical flow for conducting forced degradation studies.
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An In-Depth Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Medicinal Chemistry Context
Abstract
This technical guide provides a comprehensive overview of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated indanamine derivative of interest in medicinal chemistry. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its structural motifs suggest its relevance as a building block in the development of novel therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties. This guide will delve into the logical synthetic pathways, key chemical properties, and the broader context of fluorinated compounds in pharmaceutical research.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into drug candidates is a powerful tool in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications of a molecule's electronic and conformational landscape.[1] The indanamine scaffold itself is a privileged structure, appearing in a variety of biologically active compounds. The combination of these two features in this compound makes it a compound of significant interest for researchers and drug development professionals.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 1199782-88-1 | [3] |
| Molecular Formula | C₉H₉F₂N·HCl | [3] |
| Molecular Weight | 205.63 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Commercially available |
| Purity | Typically ≥97% | [3] |
Synthetic Pathways: From Precursor to Final Product
Synthesis of the Key Precursor: 4,6-Difluoro-1-indanone
The most probable synthetic route to 4,6-difluoro-1-indanone involves a Friedel-Crafts acylation reaction.
Caption: Plausible synthetic route to 4,6-difluoro-1-indanone.
Experimental Protocol (Postulated):
-
Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), add 1,3-difluorobenzene and succinic anhydride portion-wise while maintaining a low temperature.
-
Reaction Quench and Workup: After the reaction is complete, the mixture is carefully poured onto ice and acidified with hydrochloric acid. The organic layer is separated, washed, dried, and concentrated.
-
Reduction and Cyclization: The resulting keto-acid can be reduced (e.g., Clemmensen or Wolff-Kishner reduction) and then cyclized using a strong acid such as polyphosphoric acid or sulfuric acid to yield 4,6-difluoro-1-indanone.
Conversion to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine
Two primary, high-yielding methods are commonly employed for the conversion of a ketone to a primary amine: reductive amination and reduction of an oxime intermediate.
Reductive amination offers a direct conversion of the ketone to the amine in a one-pot reaction.[3][4]
Caption: Direct reductive amination of 4,6-difluoro-1-indanone.
Experimental Protocol (Postulated):
-
Reaction Setup: Dissolve 4,6-difluoro-1-indanone in a suitable solvent (e.g., methanol or ethanol).
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[5][6] Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can be employed.[7]
-
Workup and Isolation: After the reaction is complete, the solvent is removed, and the residue is worked up with an aqueous acid/base extraction to isolate the free amine.
This two-step approach involves the formation of an oxime, followed by its reduction to the primary amine.[8][9]
Caption: Two-step synthesis via an oxime intermediate.
Experimental Protocol (Postulated):
-
Oxime Formation: Reflux a mixture of 4,6-difluoro-1-indanone, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol.[8]
-
Oxime Isolation: After cooling, the oxime can often be isolated by precipitation or extraction.
-
Oxime Reduction: The isolated oxime is then reduced to the amine using various methods, including catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), or chemical reduction (e.g., sodium borohydride in the presence of a Lewis acid like ZrCl₄, or zinc in acetic acid).[9]
Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and handling.
Experimental Protocol:
-
Dissolution: Dissolve the purified 4,6-difluoro-2,3-dihydro-1H-inden-1-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: Add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Potential Applications in Medicinal Chemistry
While specific biological activity data for this compound is not prominent in the literature, its structural features suggest potential applications in several therapeutic areas. The indanamine core is present in compounds with a range of pharmacological activities. The addition of difluoro substituents can enhance properties such as:
-
Metabolic Stability: The strong C-F bonds can block sites of metabolism, prolonging the half-life of a drug.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.
Given these properties, this compound could serve as a valuable intermediate for the synthesis of novel candidates for central nervous system disorders, cardiovascular diseases, or as enzyme inhibitors.[10][11]
Conclusion
This compound is a synthetically accessible and commercially available fluorinated building block with significant potential in drug discovery and development. While its specific history is not well-documented, its rational synthesis from readily available starting materials via established chemical transformations makes it an attractive scaffold for medicinal chemists. The strategic incorporation of fluorine atoms is a proven strategy for optimizing the pharmacological profile of drug candidates, and this compound represents a valuable tool in the ongoing quest for novel and improved therapeutics.
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Organic Syntheses Procedure. (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Retrieved from [Link]
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A Technical Guide to the Synthesis, Derivatization, and Potential Applications of the 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine Scaffold
Abstract
The 4,6-difluoro-2,3-dihydro-1H-inden-1-amine scaffold represents a compelling starting point for medicinal chemistry campaigns, particularly in the discovery of novel agents targeting the central nervous system (CNS). The incorporation of fluorine atoms offers strategic advantages in modulating physicochemical properties such as metabolic stability and receptor binding affinity.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details synthetic routes to the core scaffold, outlines key derivatization strategies at the primary amine, and explores the pharmacological rationale for targeting monoamine oxidase (MAO) enzymes. Furthermore, this document provides validated protocols for synthesis and analytical characterization, establishing a foundational framework for the exploration of this promising chemical space.
Section 1: The 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine Core: Physicochemical Properties and Strategic Importance
The indane nucleus, a rigid bicyclic framework, is a privileged scaffold in medicinal chemistry, found in numerous neuroprotective and therapeutic agents.[4] The specific difluorination at the 4- and 6-positions of the 1-aminoindan core introduces unique electronic and metabolic properties that are highly advantageous for drug design.
Structural and Stereochemical Analysis
The core molecule, 4,6-difluoro-2,3-dihydro-1H-inden-1-amine, possesses a single stereocenter at the C1 position, meaning it exists as a pair of enantiomers, (R)- and (S)-4,6-difluoro-2,3-dihydro-1H-inden-1-amine. The rigid structure locks the spatial orientation of the amine, which is critical for stereospecific interactions with biological targets.
-
Chemical Formula: C₉H₉F₂N[5]
-
Molecular Weight: 170.17 g/mol (free base)
-
CAS Number: 148960-40-1 (free base)[6]
The Strategic Value of Fluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties.[2][7] Its effects are multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms on the aromatic ring can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[8]
-
Modulation of pKa: Fluorine is the most electronegative element, and its presence can lower the pKa of nearby basic groups, such as the primary amine in this scaffold. This can influence the compound's ionization state at physiological pH, affecting properties like cell membrane permeability and target binding.[9]
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing ligand potency.[3]
-
Improved CNS Penetration: Strategic fluorination can increase the lipophilicity of a molecule, which often correlates with improved ability to cross the blood-brain barrier (BBB), a critical attribute for CNS-acting drugs.[1][10]
Physicochemical Properties
The following table summarizes key physicochemical properties for the core scaffold. These values are critical for initial assessment in a drug discovery program.
| Property | Value | Significance |
| Molecular Formula | C₉H₉F₂N | Foundational identity of the molecule.[5] |
| Molecular Weight | 170.17 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. |
| CAS Number | 148960-40-1 | Unique chemical identifier.[6] |
| Predicted LogP | 1.8 - 2.2 | Indicates moderate lipophilicity, favorable for CNS penetration. |
| Predicted pKa | 8.5 - 9.0 | The primary amine will be predominantly protonated at physiological pH. |
Section 2: Synthetic Pathways and Derivatization Strategies
A robust and scalable synthetic route to the core amine is the prerequisite for any derivatization campaign. The primary amine serves as a versatile chemical handle for introducing a wide array of functional groups to explore the structure-activity relationship (SAR).
Retrosynthetic Analysis
The most direct synthetic approach to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine is through the corresponding ketone, 4,6-difluoro-2,3-dihydro-1H-inden-1-one. This ketone is a known compound and can be synthesized via intramolecular Friedel-Crafts acylation.[11]
Caption: Retrosynthetic pathway for the target amine.
Protocol 1: Synthesis of the Core Scaffold
This protocol outlines a two-step synthesis starting from the corresponding propionic acid.
Step 1: Intramolecular Friedel-Crafts Acylation to form 4,6-Difluoro-2,3-dihydro-1H-inden-1-one
-
Reagents & Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Charge the flask with 3-(3,5-Difluorophenyl)propanoic acid (1 equivalent).
-
Reaction: Add polyphosphoric acid (PPA) or use a Lewis acid like AlCl₃ with the corresponding acid chloride.[11] Heat the mixture (typically 80-100 °C) under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,6-difluoro-2,3-dihydro-1H-inden-1-one.[12]
Step 2: Reductive Amination to form 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine
-
Reagents & Setup: In a round-bottom flask, dissolve 4,6-difluoro-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add ammonium acetate or a solution of ammonia (excess) followed by a dehydrating agent. A more direct approach involves forming an oxime using hydroxylamine hydrochloride.[13]
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or perform catalytic hydrogenation (H₂, Pd/C).
-
Workup & Purification: Quench the reaction carefully with water. Adjust the pH to be basic (pH > 10) with NaOH solution. Extract the product into an organic solvent. Dry, filter, and concentrate the organic layer. The resulting amine can be purified by chromatography or converted to its hydrochloride salt for better stability and handling.
Derivatization Strategies
The primary amine is a nucleophilic center that can undergo a variety of chemical transformations.
Caption: Key derivatization reactions of the primary amine.
-
N-Alkylation via Reductive Amination: Reaction with various aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields secondary and tertiary amines. This is a powerful method for introducing diverse alkyl and aryl substituents.
-
Acylation to form Amides: Coupling with carboxylic acids (using coupling agents like EDC/HOBt) or reacting with acyl chlorides provides a range of amide derivatives.
-
Sulfonylation to form Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) yields stable sulfonamide derivatives.
Section 3: Potential Pharmacological Applications and Target Classes
The 1-aminoindan structure is a key pharmacophore in several CNS-active drugs, most notably inhibitors of monoamine oxidase (MAO).[14] Rasagiline, an irreversible MAO-B inhibitor used for Parkinson's disease, is a prominent example.[14] Therefore, a primary hypothesis is that derivatives of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine will exhibit activity as MAO inhibitors.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine in the brain.[15][16] Inhibiting these enzymes increases the synaptic availability of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[17][18]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Inhibition is effective for treating depression.[18]
-
MAO-B: Preferentially metabolizes dopamine. Selective inhibition is a key strategy in Parkinson's disease to preserve dopamine levels.[16]
The rigid, fluorinated indanamine scaffold can be systematically derivatized to optimize potency and selectivity for either MAO-A or MAO-B.
Caption: MAO-B inhibition increases dopamine availability.
Other Potential CNS Targets
Beyond MAO, the aminoindane framework has been shown to interact with other key CNS targets, including monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[19][20] Derivatives could be screened against a panel of these transporters to identify novel reuptake inhibitors, which are relevant for treating depression, ADHD, and other psychiatric disorders.
Section 4: Analytical and Bioanalytical Methodologies
Rigorous characterization is essential to confirm the identity, purity, and biological activity of newly synthesized derivatives.
Structural Characterization
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the fluorinated derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.
-
Chiral HPLC: Since the core is chiral, enantiomeric separation is critical. The biological activity often resides in a single enantiomer.
Protocol 2: General Method for Chiral Separation
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method for separating enantiomers.[21][22]
-
Column Selection: Polysaccharide-based CSPs (e.g., those derived from amylose or cellulose phenylcarbamates) are highly effective for resolving chiral amines.[21][23]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[23]
-
Additives: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and resolution.[23]
-
Detection: UV detection is standard, typically at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Optimization: The ratio of hexane to alcohol is adjusted to optimize the separation (retention time and resolution) between the two enantiomers.
Experimental Workflow
The process from chemical synthesis to biological evaluation follows a systematic path.
Caption: Workflow from synthesis to in vitro screening.
Section 5: Conclusion and Future Directions
The 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride scaffold is a highly promising starting point for the development of novel CNS-targeted therapeutics. Its rigid conformation, coupled with the strategic placement of fluorine atoms, provides a robust framework for designing potent and selective ligands. The primary hypothesis centers on the development of MAO inhibitors for neurodegenerative and psychiatric disorders, but the potential for interaction with monoamine transporters should not be overlooked. Future work should focus on the stereospecific synthesis of enantiomerically pure derivatives and comprehensive profiling against a panel of CNS targets to fully elucidate the therapeutic potential of this versatile scaffold.
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Kortagere, S. (2013). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Retrieved from [Link]
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Simmler, L. D., Buser, T. A., Donzelli, M., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Retrieved from [Link]
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Usman, M., Siddiqui, F. A., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
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Yu, H., Kim, I. J., Folk, J. E., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. PubMed. Retrieved from [Link]
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Nichols, D. E., Brewster, W. K., Johnson, M. P., et al. (1990). 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. Retrieved from [Link]
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Ibrar, A., Khan, I., & Abbas, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed Central. Retrieved from [Link]
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Ahmed, S., & Ali, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Retrieved from [Link]
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Ibrar, A., Khan, I., & Abbas, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]
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Wagner, G. K., & Seebach, D. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]
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Organic Syntheses. (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Organic Syntheses Procedure. Retrieved from [Link]
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Breen, J. R., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Retrieved from [Link]
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Smith, K. J., & Barden, D. J. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PubMed Central. Retrieved from [Link]
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Sadowski, M., & Mąkosza, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in Central Nervous System Research
Introduction: A Strategic Approach to a Novel CNS Candidate
The intricate network of the central nervous system (CNS) presents formidable challenges in the development of novel therapeutics. Among the promising classes of small molecules, substituted 1-aminoindanes have garnered significant interest for their potential to modulate key neurological pathways. This document provides a comprehensive guide for the preclinical evaluation of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride , a compound of interest for its structural features that suggest potential interactions with critical CNS targets.
While specific biological data for this compound is not yet extensively published, its core structure is analogous to compounds known to exhibit activity as monoamine oxidase (MAO) inhibitors. These enzymes, MAO-A and MAO-B, are pivotal in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Dysregulation of these neurotransmitter systems is implicated in a spectrum of CNS disorders, including depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1][2]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols to systematically characterize the pharmacological profile of this compound. The methodologies described herein are grounded in established principles of CNS drug discovery and are intended to provide a robust framework for assessing its potential as a therapeutic agent.
Part 1: Elucidating the Mechanism of Action - Monoamine Oxidase Inhibition
Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines.[2][4] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][2] The primary hypothesis for this compound is its potential to inhibit one or both of these enzymes, thereby increasing the synaptic availability of key neurotransmitters.
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the catalytic action of MAO and the proposed inhibitory effect of this compound.
Caption: Proposed mechanism of action of this compound as a MAO inhibitor.
Part 2: In Vitro Characterization - Protocols for MAO Inhibition Assays
The initial step in evaluating a potential MAO inhibitor is to determine its in vitro potency and selectivity for MAO-A and MAO-B. Fluorometric or chemiluminescent assays are commonly employed for their high sensitivity and suitability for high-throughput screening.[5][6]
Protocol 2.1: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from established methods for measuring MAO activity.[5][7] It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[4]
Materials and Reagents:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Selective MAO-A inhibitor (control): Clorgyline[1]
-
Selective MAO-B inhibitor (control): Selegiline (Deprenyl)[1][5]
-
Amplex® Red reagent (or similar H₂O₂ probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4
-
96-well or 384-well black microplates
-
Fluorometric microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro MAO inhibition fluorometric assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination. Prepare similar dilutions for the control inhibitors, clorgyline and selegiline.
-
Reaction Mixture Preparation: In each well of the microplate, add the test compound or control inhibitor.
-
Enzyme Addition: Add the recombinant MAO-A or MAO-B enzyme to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate/detection mix containing the appropriate substrate (serotonin for MAO-A, benzylamine for MAO-B), Amplex Red, and HRP. Add this mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline (Control) | ~3[5] | >1000 | >333 |
| Selegiline (Control) | >1000 | ~7[5] | <0.007 |
Part 3: In Vivo Evaluation - Assessing Therapeutic Potential
Following in vitro characterization, in vivo studies are essential to evaluate the compound's efficacy in relevant animal models of CNS disorders. The choice of model depends on the in vitro selectivity profile. If the compound is a selective MAO-A inhibitor, models of depression are appropriate. For selective MAO-B inhibitors, models of Parkinson's disease would be more relevant.
Protocol 3.1: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[9] Antidepressants typically reduce the duration of immobility in this test.[9]
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats.
Experimental Design:
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Dosing: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral gavage). Include a vehicle control group and a positive control group (e.g., a known antidepressant like fluoxetine). Dosing can be acute (e.g., 30-60 minutes before the test) or chronic (e.g., daily for 14-21 days).
-
Forced Swim Test:
-
Place each animal individually in a transparent cylinder filled with water (23-25°C) from which it cannot escape.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests antidepressant-like effects.
Protocol 3.2: MPTP-Induced Mouse Model of Parkinson's Disease
For compounds showing selective MAO-B inhibition, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a standard for assessing neuroprotective effects. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Animals:
-
Male C57BL/6 mice.
Experimental Workflow:
Caption: Workflow for the in vivo MPTP mouse model of Parkinson's disease.
Step-by-Step Procedure:
-
Dosing Regimen: Administer this compound or vehicle to mice for a predetermined period before and after MPTP administration.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) for several consecutive days to induce dopaminergic neurodegeneration.
-
Behavioral Testing: At a specified time after the final MPTP injection, assess motor function using tests such as the rota-rod (to measure motor coordination) and the pole test (to measure bradykinesia).[10]
-
Neurochemical Analysis: Following behavioral testing, euthanize the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.[10]
-
Histological Analysis: Perfuse a separate cohort of animals and prepare brain sections. Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify the extent of neuronal loss.[10]
-
Data Analysis: Compare the behavioral performance, neurotransmitter levels, and TH-positive cell counts between the different treatment groups. Neuroprotection is indicated by an attenuation of the MPTP-induced deficits in the compound-treated groups.
Part 4: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a CNS drug candidate is critical.[11] A key challenge is ensuring adequate penetration of the blood-brain barrier (BBB).[11][12]
Protocol 4.1: In Vivo Pharmacokinetic Study
This protocol provides a general framework for determining the pharmacokinetic profile of this compound in rodents.[10]
Procedure:
-
Compound Administration: Administer a single dose of the compound to rats or mice via intravenous (for determining bioavailability) and the intended therapeutic route (e.g., oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.[10] At the terminal time point, collect brain tissue.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters:
Data Presentation:
| Parameter | Intravenous | Oral |
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (h) | N/A | Experimental Value |
| AUC (ng·h/mL) | Experimental Value | Experimental Value |
| t½ (h) | Experimental Value | Experimental Value |
| Bioavailability (%) | N/A | Calculated Value |
| Brain/Plasma Ratio (Kp) | Calculated Value | Calculated Value |
Conclusion and Future Directions
This document provides a comprehensive, albeit predictive, framework for the preclinical evaluation of this compound in CNS research. The proposed protocols are designed to systematically assess its potential as a monoamine oxidase inhibitor, evaluate its efficacy in established animal models of depression and Parkinson's disease, and characterize its pharmacokinetic profile. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its further development. Subsequent research should focus on detailed mechanism of action studies, including enzyme kinetics and reversibility of inhibition, as well as comprehensive safety and toxicology assessments.
References
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620–626. [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 383-393. [Link]
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Uddin, M. J., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(14), 5369. [Link]
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Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
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Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775–790. [Link]
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Neurofit. In vivo and in vitro models of Depression. [Link]
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Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 47-54. [Link]
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Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]
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Manji, H. K., et al. (2003). The neurotrophic and neuroprotective effects of psychotropic agents. Annals of the New York Academy of Sciences, 939, 1-15. [Link]
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Young, L. T. (2001). Neuroprotective effects of antidepressant and mood stabilizing drugs. Journal of Psychiatry & Neuroscience, 26(1), 3-4. [Link]
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Chaurasiya, N. D., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pharmaceutical Biology, 56(1), 503–512. [Link]
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Ke, A. B., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1105–1131. [Link]
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Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
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Oshiro, Y., et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2004–2013. [Link]
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Hitchcock, S. A., & Pennington, L. D. (2006). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 49(26), 7559–7583. [Link]
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Application Notes and Experimental Protocols for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
An Investigator's Handbook:
Authored for: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Profile
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of indenamine, a class of compounds recognized for its potential applications in medicinal chemistry and materials science. Its rigid bicyclic structure combined with the presence of an amine group and electron-withdrawing fluorine atoms suggests potential interactions with biological targets, particularly within the central nervous system.
This guide serves as a comprehensive resource for researchers investigating this compound. It provides a logical, field-proven workflow for the initial characterization of its biological activity, focusing on its hypothesized role as a monoamine oxidase (MAO) inhibitor. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Compound Specifications
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1199782-88-1 | [1] |
| Molecular Formula | C₉H₉F₂N·HCl | [1] |
| Molecular Weight | 205.63 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | Solid (Form may vary) | [3] |
Proposed Experimental Workflow
The characterization of a novel compound requires a systematic approach. The following workflow is proposed to efficiently determine the primary biological activity, mechanism, and initial safety profile of this compound.
Caption: Proposed workflow for characterizing 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl.
Section 2: Mechanism of Action Hypothesis: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities.[4] Their roles as therapeutic targets are well-established:
-
MAO-A Inhibitors: Primarily used in the treatment of depression and anxiety.[4]
-
MAO-B Inhibitors: Used to treat Parkinson's and Alzheimer's diseases by preventing the breakdown of dopamine.[4]
Given the structural features of this compound, we hypothesize that it may act as an inhibitor of one or both MAO isoforms. The following diagram illustrates this proposed mechanism.
Caption: Inhibition of MAO-B prevents the breakdown of dopamine.
Section 3: In Vitro Characterization Protocols
This section provides detailed protocols for the initial assessment of the compound's biological activity and safety.
Protocol 3.1: Primary Screening - MAO-A and MAO-B Inhibition Assay (Fluorometric)
Principle: This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an MAO substrate like tyramine.[5] A highly sensitive probe is used to detect H₂O₂ fluorometrically. A decrease in fluorescence in the presence of the test compound indicates inhibition.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B Assay Buffer
-
High Sensitivity Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
MAO Substrate (Tyramine)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[4][5]
-
96-well black, flat-bottom plates
-
Fluorescence multiwell plate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Create serial dilutions to generate a range of test concentrations (e.g., 100 µM to 1 nM). The final solvent concentration in the assay should not exceed 1-2%.[5]
-
Control Preparation: Prepare working solutions of positive controls (Selegiline, Clorgyline) and a solvent control (vehicle).
-
Reaction Mixture Preparation: For each well, prepare a 50 µL reaction mixture containing MAO-B Assay Buffer, High Sensitivity Probe, and HRP.
-
Plate Layout:
-
Add 10 µL of test compound dilutions to sample wells.
-
Add 10 µL of positive control to its designated wells.
-
Add 10 µL of solvent to "Enzyme Control" wells.
-
Add 10 µL of assay buffer to "Background" wells.
-
-
Enzyme Addition: Add 50 µL of diluted MAO-A or MAO-B enzyme solution to all wells except the "Background" wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the MAO substrate (Tyramine) solution to all wells.
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test concentration using the formula: % Inhibition = (1 - (Slope_Sample / Slope_EnzymeControl)) * 100
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Clorgyline | ~0.01 | >10 | >1000 |
| Selegiline | >10 | ~0.02 | <0.002 |
Protocol 3.2: Mechanistic Study - Enzyme Inhibition Kinetics
Principle: To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring reaction rates at multiple substrate and inhibitor concentrations. Plotting the data, for instance on a Lineweaver-Burk plot (double reciprocal plot), helps elucidate the mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition).[6][7] Reversible inhibition can be confirmed if enzyme activity is restored upon dilution of the enzyme-inhibitor complex.[7]
Procedure:
-
Select the MAO isoform that was more potently inhibited in the primary screen.
-
Set up the assay as described in Protocol 3.1.
-
Use three fixed concentrations of the inhibitor: IC₅₀/2, IC₅₀, and 2*IC₅₀.[6]
-
For each inhibitor concentration (and a zero-inhibitor control), vary the substrate (Tyramine) concentration over a wide range (e.g., 0.2x Kₘ to 10x Kₘ).
-
Measure the initial reaction velocity (V₀) for each condition.
Data Analysis:
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel.
-
Protocol 3.3: Cellular Safety Profile - In Vitro Cytotoxicity Assay (MTT)
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium dye MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells. This protocol is crucial to ensure the compound is not toxic at concentrations where it shows therapeutic potential.[6]
Materials:
-
A relevant cell line (e.g., NIH/3T3 murine fibroblasts or SH-SY5Y human neuroblastoma cells).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear, flat-bottom plates.
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated (vehicle) controls and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Data Analysis:
-
Calculate the percent cell viability for each concentration: % Viability = (Abs_Sample / Abs_Control) * 100
-
Plot percent viability versus the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / IC₅₀. A higher SI value (>10) is generally desirable, indicating that the compound is effective at concentrations far below those at which it is toxic.
Section 4: Advanced Characterization (Future Directions)
Should the compound demonstrate potent and selective MAO inhibition with a favorable in vitro safety profile, the following steps are recommended to further evaluate its drug-like potential.
-
In Silico Studies: Perform molecular docking simulations to predict the binding mode and affinity of the compound within the active site of MAO-B.[8] This can provide insights into the structural basis of its activity and guide the design of more potent analogs.
-
Pharmacokinetic (ADME) Profiling: Utilize computational tools and in vitro assays to predict and measure properties like solubility, permeability, metabolic stability, and plasma protein binding.[9] Understanding these parameters is critical for predicting a compound's behavior in vivo.
-
In Vivo Studies: If in vitro data remains promising, efficacy can be tested in established animal models of neurological disorders, such as the MPTP-induced mouse model of Parkinson's disease.[10] These studies are essential to validate the therapeutic hypothesis and assess the compound's overall pharmacological profile.
Section 5: References
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay . [Link]
-
Gürbüz, F., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors . PubMed Central. [Link]
-
Patsnap Synapse. What MAO inhibitors are in clinical trials currently? . (2024). [Link]
-
Hobbs, C., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives . RSC Publishing. [Link]
-
Yurttaş, L., et al. (2013). Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some 6-nitrobenzothiazole-derived semicarbazones . PubMed. [Link]
-
Menkes, D., et al. (2018). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors . PubMed Central. [Link]
-
ChemUniverse. This compound . [Link]
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Cenmed Enterprises. 4,6-Difluoro-2,3-dihydro-1h-inden-1-amine (C007B-462231) . [Link]
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Flores-Soto, M. E., et al. (2022). Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice . MDPI. [Link]
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Gomha, S. M., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties . PubMed Central. [Link]
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van den Ameele, S., et al. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression . Cambridge University Press. [Link]
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Ortiz, A. & Bistas, K. G. (2024). Monoamine Oxidase Inhibitors (MAOIs) . StatPearls - NCBI Bookshelf. [Link]
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Akamine, T., et al. (2018). An update on the clinical pharmacokinetics of fexofenadine enantiomers . PubMed. [Link]
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Application Notes and Protocols: 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride as a Pharmaceutical Intermediate
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] Fluorinated intermediates are therefore highly valued building blocks in the synthesis of novel active pharmaceutical ingredients (APIs).[5]
This guide focuses on 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1199782-88-1), a rationally designed intermediate for the synthesis of next-generation therapeutic agents. The difluorinated aminoindane core is a privileged scaffold, offering a rigid three-dimensional structure that can be strategically elaborated. This intermediate is of particular interest for the development of analogues to established drugs, such as the anti-Parkinson's agent Rasagiline, where the introduction of fluorine can lead to improved metabolic profiles and enhanced central nervous system (CNS) penetration.[1][4]
These application notes provide a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, along with a discussion of its potential applications in pharmaceutical research and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 1199782-88-1 |
| Molecular Formula | C₉H₁₀ClF₂N |
| Molecular Weight | 205.63 g/mol |
| Appearance | Off-white to white crystalline solid (predicted) |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) |
Proposed Synthetic Pathway and Protocols
The synthesis of this compound can be efficiently achieved in a two-step process starting from the corresponding ketone, 4,6-difluoro-2,3-dihydro-1H-inden-1-one. The proposed pathway involves a reductive amination followed by salt formation.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target intermediate.
Part 1: Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine (Reductive Amination)
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[7] The Leuckart reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a suitable one-pot method for this transformation.[7][8]
Protocol: Leuckart Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,6-difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heating: Heat the reaction mixture to 160-180 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting ketone.
-
Work-up (Acid Hydrolysis): After completion, cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate formamide.
-
Basification and Extraction: Cool the acidic solution in an ice bath and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH > 12. Extract the resulting aqueous slurry with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-difluoro-2,3-dihydro-1H-inden-1-amine as an oil or solid.
Part 2: Preparation of this compound
The hydrochloride salt is often preferred for pharmaceutical intermediates due to its improved stability, crystallinity, and aqueous solubility.
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude amine from Part 1 in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: While stirring, slowly add a solution of anhydrous hydrogen chloride (HCl) in the chosen solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. The pH of the solution should be acidic.
-
Crystallization and Isolation: Stir the resulting slurry at room temperature or cool in an ice bath to promote complete crystallization. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of the cold anhydrous solvent to remove any residual impurities. Dry the product under vacuum to afford this compound as a crystalline solid.
Analytical Characterization and Quality Control Protocols
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is recommended.
Diagram of the Analytical Workflow
Caption: Recommended analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of the hydrochloride salt and quantifying any impurities.
Protocol: Reversed-Phase HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a known concentration of the hydrochloride salt in the initial mobile phase composition or a suitable diluent (e.g., water/acetonitrile).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is useful for identifying and quantifying residual solvents and volatile impurities. Derivatization may be necessary to improve the chromatographic behavior of the amine.[9][10][11]
Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the free base (obtained by neutralizing the hydrochloride salt) in a suitable solvent like methanol or dichloromethane. For derivatization, reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) can be used.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of the final product. ¹H, ¹³C, and ¹⁹F NMR should be performed.
Protocol: NMR Analysis
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons and aliphatic protons of the indane ring system.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[12] It will confirm the presence and environment of the two fluorine atoms on the aromatic ring.
Potential Applications in Drug Development
While specific APIs synthesized from this compound are not yet widely reported in public literature, its structural features suggest significant potential in several therapeutic areas.
Development of Novel Monoamine Oxidase B (MAO-B) Inhibitors
The 1-aminoindane scaffold is the core of Rasagiline, a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[13][14][15] The introduction of two fluorine atoms on the aromatic ring can modulate the electronic properties of the molecule, potentially leading to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of the amine and influence interactions with the active site of the MAO-B enzyme.[1]
-
Improved Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolic oxidation by cytochrome P450 enzymes, potentially leading to a longer half-life and improved bioavailability.[3]
-
Increased CNS Penetration: Fluorine substitution can increase lipophilicity, which may facilitate crossing the blood-brain barrier, a critical attribute for drugs targeting CNS disorders.[4]
Scaffolding for Other CNS-Active Agents
The rigid aminoindane framework is a versatile platform for designing ligands for various CNS targets, including dopamine and serotonin receptors. The 4,6-difluoro substitution pattern provides a unique electronic and steric profile that can be exploited to achieve selectivity and potency for other neurological targets.
Building Block for Kinase Inhibitors and Other Therapeutic Areas
Fluorinated aromatic rings are common motifs in a wide range of modern pharmaceuticals, including kinase inhibitors used in oncology.[1][5] The 4,6-difluoro-1-aminoindane moiety can serve as a key building block to introduce a fluorinated aromatic group with a defined three-dimensional orientation into larger, more complex molecules.
Conclusion
This compound is a valuable and strategically designed pharmaceutical intermediate. Its synthesis from the corresponding indanone via reductive amination is a feasible and scalable route. The protocols outlined in these notes provide a robust framework for its preparation and comprehensive analytical characterization. While its direct application in marketed drugs is yet to be established, its structural relationship to known bioactive molecules, combined with the well-documented benefits of fluorine incorporation in medicinal chemistry, positions this intermediate as a highly promising building block for the discovery and development of novel therapeutics with improved pharmacological profiles.
References
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Beyer, M. C., et al. (2020). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 34(S2), e8639. Available at: [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Beyer, M. C., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. ProQuest. Available at: [Link]
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Beyer, M. C., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1345. Available at: [Link]
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Soloshonok, V. A., et al. (2022). Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. Molecules, 27(22), 7999. Available at: [Link]
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Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Accounts of Chemical Research, 51(11), 2879-2890. Available at: [Link]
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Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Pharma Innovation. Available at: [Link]
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Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5489. Available at: [Link]
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Li, C., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(2), 743. Available at: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. Available at: [Link]
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Shu, Y. Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(7), 3468-3486. Available at: [Link]
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The Role of Fluorinated Intermediates in Modern Drug Discovery. (n.d.). Medium. Available at: [Link]
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Török, B., et al. (2013). A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Journal of the American Chemical Society, 135(43), 16215-16218. Available at: [Link]
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Wang, X., et al. (2022). Mechanism‐Guided Computational Design of ω‐Transaminase by Reprograming of High‐Energy‐Barrier Steps. Angewandte Chemie International Edition, 61(19), e202117366. Available at: [Link]
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Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press. Available at: [Link]
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Chen, J., et al. (2020). Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European Journal of Medicinal Chemistry, 202, 112475. Available at: [Link]
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Li, C., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(2), 743. Available at: [Link]
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Tanaka, K., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal, e202570286. Available at: [Link]
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Wikipedia contributors. (2023). Leuckart reaction. Wikipedia. Available at: [Link]
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Youdim, M. B. H., et al. (2017). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, 21(8), 1145-1151. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ammonium Formate: Your Go-To Reagent for Reductive Amination. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]
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Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13244-13248. Available at: [Link]
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Al-Kasasbeh, R., et al. (2022). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. AAPS PharmSciTech, 23(1), 33. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical detection and characterization of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR/Raman). Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring robust and reliable results. All protocols are structured to be self-validating systems, incorporating system suitability tests and quality control checks in line with regulatory expectations.
Introduction: The Analytical Imperative for a Fluorinated Indanamine
This compound (Molecular Formula: C₉H₁₀ClF₂N) is a fluorinated indanamine derivative of increasing interest in medicinal chemistry and drug discovery.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, rigorous analytical control of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide addresses the critical need for validated analytical methods for the identification, purity assessment, and quantification of this compound. The methodologies described herein are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for the validation of analytical procedures.[3][4][5]
Chromatographic Approaches: Purity, Quantification, and Stability
Chromatographic techniques are the cornerstone for assessing the purity and potency of pharmaceutical compounds. For this compound, both HPLC and GC-MS offer complementary advantages.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the method of choice for the quantitative analysis of the hydrochloride salt form of this amine. The inherent polarity of the amine hydrochloride necessitates careful method development to achieve optimal retention and peak shape.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a robust starting point for many pharmaceutical analyses.[6][7][8] However, for fluorinated compounds, alternative selectivities can be beneficial. Fluorinated stationary phases can offer unique interactions, such as dipole-dipole and ion-exchange, which can improve peak shape and resolution for challenging analytes like fluorinated amines.[9]
-
Mobile Phase: A buffered mobile phase is critical to control the ionization state of the primary amine, ensuring consistent retention times. An acidic pH (e.g., pH 3-4) will ensure the amine is fully protonated, which can improve peak shape on silica-based columns. The use of an amine modifier, such as triethylamine (TEA), in the mobile phase can help to mask active silanol groups on the stationary phase, reducing peak tailing.[6][8]
-
Detection: The presence of the aromatic ring in the indane structure provides good UV absorbance, making a UV detector a suitable and cost-effective choice.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the main compound from potential degradation products.[6][7][10][11]
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or Phenomenex Kinetex F5, 4.6 x 150 mm, 2.6 µm.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Triethylamine (TEA)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer with 0.1% TEA, pH adjusted to 3.5 with phosphoric acid | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. | Gradient elution ensures separation of early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |
| Detection Wavelength | 265 nm | Wavelength of maximum absorbance for the indane chromophore. |
| Injection Volume | 10 µL | Standard injection volume. |
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of water and methanol.
-
Prepare working solutions for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase A.
-
For assay of an unknown sample, accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL.
System Suitability: Before sample analysis, perform a system suitability test by injecting five replicate injections of a standard solution. The acceptance criteria should be:
-
Tailing factor: ≤ 1.5
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH Q1A(R2) guidelines. The method should be able to separate the main peak from all degradation product peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, direct analysis can be challenging due to the low volatility of the salt. However, analysis of the free base or derivatized amine is feasible.
Causality Behind Experimental Choices:
-
Sample Preparation: The hydrochloride salt must be converted to the free base to be amenable to GC analysis. This is typically achieved by a liquid-liquid extraction following basification of an aqueous solution of the sample. Care must be taken to avoid degradation. Alternatively, derivatization can be employed to increase volatility and improve chromatographic performance.
-
Injector Temperature: The injector temperature must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte. For primary amines, reactions in the injector port with certain solvents like methanol can occur, leading to artifact formation.[12]
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good general-purpose column for the separation of a wide range of compounds, including amines.[13]
Experimental Protocol: GC-MS Analysis of the Free Base
Instrumentation and Columns:
-
GC-MS system with a split/splitless injector.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents and Materials:
-
Dichloromethane (GC grade)
-
Sodium hydroxide solution (1 M)
-
Sodium sulfate (anhydrous)
-
This compound sample
Sample Preparation (Free Base Extraction):
-
Dissolve approximately 10 mg of the hydrochloride salt in 10 mL of deionized water.
-
Adjust the pH of the solution to >10 with 1 M sodium hydroxide.
-
Extract the aqueous solution three times with 10 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to a final volume of 1 mL.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures efficient vaporization. |
| Injection Mode | Split (10:1) | Prevents column overloading. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | General-purpose temperature program for good separation. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard ion source temperature. |
| MS Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and potential fragments. |
Chiral Separation: Enantiomeric Purity Assessment
Since 4,6-difluoro-2,3-dihydro-1H-inden-1-amine possesses a chiral center, it is crucial to have an analytical method to determine its enantiomeric purity. Chiral HPLC is the most common technique for this purpose.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including amines.[14]
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) often provides better enantioselectivity on polysaccharide-based CSPs compared to reversed-phase conditions.[15] The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve the peak shape of basic analytes.
Experimental Protocol: Chiral HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Spectroscopic Techniques: Structural Elucidation and Identification
Spectroscopic methods provide invaluable information for the structural confirmation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecule's structure.
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the benzylic proton at the chiral center, and the methylene protons of the five-membered ring. The coupling patterns will be complex due to the presence of fluorine atoms and diastereotopic protons.
-
¹³C NMR: The spectrum will show the expected number of carbon signals, with the carbons attached to fluorine exhibiting characteristic C-F couplings.
-
¹⁹F NMR: The spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
Experimental Protocol: NMR Analysis
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquisition Parameters:
-
Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be used. 2D NMR experiments such as COSY, HSQC, and HMBC will be essential for complete assignment of all signals.
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.[16][17][18]
Causality Behind Experimental Choices:
-
FTIR: This technique is particularly sensitive to polar bonds and is excellent for identifying functional groups like N-H (amine) and C-F stretches. The hydrochloride salt will show a broad absorption due to the N⁺-H stretch.
-
Raman: This technique is more sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the aromatic ring and the carbon backbone.
Expected Vibrational Bands:
| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | 3400-3250 (two bands)[19] | Weak |
| N⁺-H Stretch (hydrochloride) | 3000-2500 (broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| N-H Bend (primary amine) | 1650-1580[19] | Weak |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| C-F Stretch | 1250-1000 | Medium |
| C-N Stretch | 1250-1020[19] | Medium |
Experimental Protocol: FTIR/Raman Analysis
Instrumentation:
-
FTIR spectrometer with an ATR accessory.
-
Raman spectrometer with a 785 nm laser.
Sample Preparation:
-
For FTIR-ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
For Raman, a small amount of the solid sample is placed in a glass vial or on a microscope slide.
Integrated Analytical Workflow
A robust quality control strategy for this compound should employ a combination of these techniques in a logical workflow.
Caption: Integrated analytical workflow for comprehensive characterization.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound. By integrating chromatographic and spectroscopic methods, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate. The emphasis on the causality behind experimental choices and the incorporation of self-validating systems are intended to empower scientists to develop and implement reliable analytical methods that meet stringent regulatory standards.
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ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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ICH. Quality Guidelines. [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. [Link]
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LCGC International. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
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PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206552. [Link]
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Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9), 06420. [Link]
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National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2937-2947. [Link]
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Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?[Link]
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Indian Journal of Pharmaceutical Sciences. (2015). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Imidazole as a Derivatizing Reagent. Indian Journal of Pharmaceutical Sciences, 77(1), 109-113. [Link]
-
Helda - University of Helsinki. (2016). Chromatographic Determination of Amines in Food Samples. [Link]
-
Amplifi ID. (2024). Comparing FTIR and Raman Spectroscopy with Amplifi ID for Drug Checking. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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LabRulez GCMS. (n.d.). Analysis of Amines/Alcohols/Chlorides. [Link]
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ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
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analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]
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PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1h-inden-1-amine. [Link]
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ChemUniverse. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
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PubMed. (2024). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Res, 12, 1389. [Link]
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MDPI. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Applied Sciences, 11(15), 7013. [Link]
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Research Journal of Pharmacy and Technology. (2018). Validated Stability Indicating Method for Determination of Indapamide in Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 11(1), 163-169. [Link]
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National Institutes of Health. (2023). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Res, 12, 1389. [Link]
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Scilit. (2018). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Validation study. [Link]
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ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences, 6(S5), 1045-1057. [Link]
-
ResearchGate. (2019). Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. [Link]
-
ResearchGate. (2025). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. [Link]
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Seedion. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Enantio-separation of entecavir opticalisomers by HPLC on Chiralpak AD-H column. [Link]
-
ResearchGate. (2013). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]
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ResearchGate. (2007). Syntheses and HPLC separation of chiral 1,3,4-thiadiazines and 1,3,4-selenadiazines. [Link]
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Application Notes & Protocols: Investigating the Neuropharmacological Profile of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a novel synthetic compound with a chemical structure suggestive of potential activity within the central nervous system. Its indanamine core is a feature found in several neuropharmacologically active agents. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, postulating its mechanism of action as a monoamine oxidase (MAO) inhibitor and detailing the necessary experimental protocols to validate this hypothesis and explore its potential as a therapeutic agent for neurological and psychiatric disorders.
Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2][3] Inhibition of MAO activity leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and anxiety.[2][3] There are two main isoforms of MAO: MAO-A and MAO-B. Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[1][2]
The chemical scaffold of this compound suggests a potential interaction with the active site of MAO enzymes. The following protocols are designed to rigorously test this hypothesis and characterize the compound's inhibitory profile.
In Vitro Characterization: Monoamine Oxidase Inhibition Assays
The initial step in characterizing the neuropharmacological activity of this compound is to determine its ability to inhibit MAO-A and MAO-B in vitro. High-throughput screening methods, often employing fluorescence or luminescence-based readouts, are ideal for this purpose.[4]
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a proprietary fluorescent substrate)[2]
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or positive control.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the MAO substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Signal Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Data and Interpretation:
The results of this assay will provide the IC50 values for the test compound against both MAO-A and MAO-B. A lower IC50 value indicates greater potency. The ratio of IC50 (MAO-B) / IC50 (MAO-A) will determine the selectivity of the compound.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| This compound (Example Data) | 15 | 300 | 20 |
| Clorgyline (Reference) | 5 | 5000 | 1000 |
| Selegiline (Reference) | 2000 | 10 | 0.005 |
Visualization of In Vitro Assay Workflow:
Caption: Workflow for in vitro MAO inhibition assay.
In Vivo Behavioral Pharmacology: Assessing Antidepressant and Anxiolytic Potential
Following in vitro characterization, the next crucial step is to evaluate the effects of this compound in animal models of depression and anxiety.[5][6] These models are designed to assess behavioral changes that are sensitive to clinically effective antidepressant and anxiolytic drugs.[7][8]
Protocol 2: Forced Swim Test (FST) in Mice - A Model for Antidepressant Activity
The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[6]
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Positive control (e.g., imipramine or fluoxetine)
-
Transparent cylindrical tanks filled with water
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
Test Session: Place each mouse individually into a cylinder of water for a 6-minute session.[6]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.[6] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Protocol 3: Elevated Plus Maze (EPM) in Rats - A Model for Anxiolytic Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[6][8]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle
-
Positive control (e.g., diazepam)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room.
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Test Session: Place each rat in the center of the EPM, facing an open arm, and allow it to explore for a 5-minute session.
-
Behavioral Measures: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Visualization of In Vivo Behavioral Testing Workflow:
Caption: General workflow for in vivo behavioral pharmacology studies.
Conclusion
These application notes provide a foundational framework for the neuropharmacological investigation of this compound. By systematically applying these in vitro and in vivo protocols, researchers can elucidate the compound's mechanism of action, potency, and potential therapeutic utility for the treatment of depression, anxiety, and other related disorders.
References
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Fuchs, E. (n.d.). Experimental animal models for the simulation of depression and anxiety. PubMed Central. Retrieved from [Link]
-
Greentech Bioscience. (n.d.). Animal Models of Anxiety & Depression. Greentech Bioscience Preclinical CRO Services. Retrieved from [Link]
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Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. PubMed. Retrieved from [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central. Retrieved from [Link]
-
Ace Therapeutics. (n.d.). Anxiety Animal Models. Ace Therapeutics. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. ChemUniverse. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Neuroactive Agents from 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a versatile starting material for the synthesis of potential neuroactive compounds, particularly focusing on the development of monoamine reuptake inhibitors (MRIs).
Introduction: The Strategic Value of the Difluoroindanamine Scaffold
The 2,3-dihydro-1H-inden-1-amine (aminoindan) framework is a privileged scaffold in neuropharmacology. Its rigid structure allows for precise orientation of pharmacophoric elements, leading to enhanced selectivity and potency for various neuronal targets. The introduction of fluorine atoms onto the aromatic ring, as in this compound (Figure 1), offers several strategic advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the primary amine, influencing its ionization state at physiological pH. This can impact receptor binding, cell permeability, and overall bioavailability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.
The primary amine handle of this compound serves as a key reaction site for the introduction of diverse substituents, enabling the exploration of a wide chemical space to fine-tune pharmacological activity. A significant application of this scaffold is in the synthesis of monoamine reuptake inhibitors (MRIs), which modulate the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine.[1] MRIs are a cornerstone in the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][3]
Figure 1: Structure of this compound
Caption: Key properties of the starting material.
Synthetic Strategy: Accessing Novel Monoamine Reuptake Inhibitors
The primary amine of this compound is a nucleophile that can readily undergo N-alkylation or N-arylation reactions. These reactions are fundamental for elaborating the core structure to generate libraries of compounds for screening as potential MRIs. This section outlines a representative protocol for the synthesis of a novel N-aryl derivative, a common motif in many neuroactive compounds.
General Workflow for N-Arylation
The synthesis of N-aryl derivatives from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a carbon-nitrogen bond between the primary amine and an aryl halide.
Caption: General workflow for N-arylation.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Derivative
This protocol details the synthesis of a hypothetical, yet representative, neuroactive compound: N-(4-chlorophenyl)-4,6-difluoro-2,3-dihydro-1H-inden-1-amine . The choice of a 4-chlorophenyl group is illustrative and can be readily substituted with other aryl or heteroaryl halides to generate a diverse library of analogs.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 1199782-88-1 | Commercial | >97% |
| 1-Bromo-4-chlorobenzene | 106-39-8 | Commercial | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Commercial | >97% |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | Commercial | >98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Commercial | >97% |
| Toluene, anhydrous | 108-88-3 | Commercial | >99.8% |
| Diethyl ether | 60-29-7 | Commercial | >99% |
| Saturated aqueous sodium bicarbonate | N/A | Laboratory Prep | N/A |
| Brine | N/A | Laboratory Prep | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | Commercial | >97% |
Step-by-Step Procedure
Step 1: Free Base Formation
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.86 mmol).
-
Add 20 mL of diethyl ether and 20 mL of a 1 M aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the free amine as an oil. This material is typically used in the next step without further purification.
Rationale: The hydrochloride salt must be neutralized to the free amine to render it nucleophilic for the subsequent coupling reaction. A mild base like sodium hydroxide or potassium carbonate is sufficient for this purpose. Diethyl ether is a suitable solvent for extraction.
Step 2: Buchwald-Hartwig Amination
-
To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (44.5 mg, 0.0486 mmol, 1 mol%) and XPhos (92.7 mg, 0.194 mmol, 4 mol%).
-
Add 20 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add 1-bromo-4-chlorobenzene (1.02 g, 5.35 mmol, 1.1 equiv) and sodium tert-butoxide (653 mg, 6.80 mmol, 1.4 equiv) to the flask.
-
Add a solution of the free amine (from Step 1) in 10 mL of anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Rationale: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields with sterically hindered or electron-deficient aryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. Anhydrous and inert conditions are essential to prevent catalyst deactivation.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired N-(4-chlorophenyl)-4,6-difluoro-2,3-dihydro-1H-inden-1-amine.
Rationale: A standard aqueous workup is used to remove the base and other water-soluble impurities. Flash chromatography is a standard technique for purifying organic compounds to obtain the final product in high purity.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the product's mass |
Mechanism of Action and Biological Significance
The synthesized N-aryl indanamine derivatives are designed to interact with monoamine transporters (MATs), which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can increase their concentration and prolong their action, leading to a therapeutic effect in conditions characterized by monoamine deficiencies.
Caption: Mechanism of action of a monoamine reuptake inhibitor.
The specific substitution pattern on the N-aryl ring and the fluorine atoms on the indanamine core will determine the compound's affinity and selectivity for the different monoamine transporters. A library of such compounds can be screened in vitro using radioligand binding assays or functional uptake assays to determine their potency and selectivity profile (e.g., selective serotonin reuptake inhibitor (SSRI), serotonin-norepinephrine reuptake inhibitor (SNRI), or triple reuptake inhibitor (TRI)).
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel neuroactive compounds. The synthetic protocols outlined in these application notes provide a robust foundation for the development of libraries of N-substituted indanamine derivatives. The strategic incorporation of fluorine atoms in the scaffold is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics for a range of CNS disorders.
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Rihel, J., & Schier, A. F. (2012). Behavioral screening for neuroactive drugs in zebrafish. Developmental neurobiology, 72(3), 373–385. [Link]
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Subbaiah, M. A., & Mogul, M. (2010). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 2(8), 1297–1308. [Link]
-
Chen, F., & Ghosh, A. (2012). An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-142). Tetrahedron. Asymmetry, 23(15-16), 1147–1152. [Link]
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-
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proper handling and storage procedures for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the proper handling, storage, and use of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1199782-88-1). As a specialized chemical intermediate, adherence to strict protocols is essential to ensure the safety of laboratory personnel, maintain the integrity of the compound, and achieve reproducible experimental outcomes.
Compound Profile and Physicochemical Properties
This compound is a fluorinated derivative of indanamine. The presence of fluorine atoms can significantly influence the compound's chemical and biological properties, including metabolic stability and binding affinity to target proteins.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to the free base.
A summary of its key properties is provided in the table below:
| Property | Value | Source |
| CAS Number | 1199782-88-1 | [2][3][4][5] |
| Molecular Formula | C₉H₁₀ClF₂N | [2][4] |
| Molecular Weight | 205.63 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
Safety, Hazard, and Risk Mitigation
A thorough understanding of the potential hazards associated with this compound is paramount. The following information is synthesized from available safety data and general knowledge of related compounds.
Hazard Identification and Classification
While a specific, comprehensive hazard assessment for this compound is not publicly available, based on analogous structures (fluorinated amines and amine hydrochlorides), it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed.[6]
-
Skin Corrosion/Irritation: May cause skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical line of defense against accidental exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the solid compound or concentrated solutions.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.
-
Body Protection: A laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage Protocols
Proper handling and storage are essential for maintaining the stability and purity of this compound.
General Handling Procedures
-
Engineering Controls: All weighing and solution preparation activities should be performed in a well-ventilated chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Temperature: Store in a cool, dry place. Long-term storage at -20°C is recommended to maximize shelf life. Some suppliers may recommend cold-chain transportation.[7]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatibilities: Store away from strong oxidizing agents.
Experimental Protocols
The following protocols provide a general framework for the preparation of solutions. It is recommended to perform small-scale solubility tests before preparing larger stock solutions.
Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile water, or a suitable buffer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weighing Preparation: Ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Solubilization: Add the weighed powder to the appropriate volumetric flask. Add a portion of the desired solvent (approximately 50-70% of the final volume).
-
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the solution to a sterile, clearly labeled, and tightly sealed container. Store at the appropriate temperature (typically -20°C for long-term storage).
Visualizations
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps and decision points in the preparation of a stock solution.
Caption: Workflow for the preparation of a stock solution.
References
- 1. 1H-Inden-1-amine, 6-(difluoromethoxy)-2,3-dihydro-, hydrochloride (1:1) CAS#: 3033447-00-3 [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 1199782-88-1 [sigmaaldrich.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | 1199782-88-1 [chemicalbook.com]
- 6. cenmed.com [cenmed.com]
- 7. 32457-23-1|(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Initial In Vivo Dosage Determination of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in Animal Models
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Novel Compound Dosing
The journey of a novel chemical entity (NCE) from benchtop to potential therapeutic application is underpinned by rigorous, systematic preclinical evaluation. A critical and foundational stage of this process is the determination of an appropriate and safe dosage range in relevant animal models. This document provides a comprehensive guide to establishing an initial dosing regimen for the novel compound 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride .
Given the absence of published in vivo data for this specific molecule, this guide is built upon established principles of preclinical pharmacology and toxicology, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] We will not merely present protocols but will elucidate the scientific rationale behind each step, empowering researchers to make informed decisions and adapt methodologies to their specific experimental contexts. The core philosophy is to build a self-validating system of inquiry, where each experiment informs the design of the next, progressively refining our understanding of the compound's in vivo behavior.
The following protocols are designed as a strategic workflow, commencing with dose estimation and culminating in the selection of a dose range for preliminary efficacy studies. This workflow prioritizes animal welfare and the generation of robust, reproducible data.
Part 1: Foundational Assessment & Dose Estimation
Before any in vivo administration, a thorough foundational assessment is critical. This initial phase leverages in silico, in vitro, and literature data to predict the compound's behavior and establish a theoretical starting point for dosing.
Physicochemical and In Vitro Characterization
Understanding the compound's basic properties is paramount for formulation and predicting its biological fate.
-
Solubility: Determine the solubility of this compound in common vehicles (e.g., water, saline, 5% DMSO in corn oil). The choice of vehicle is critical for ensuring consistent and complete drug delivery.[4][5]
-
Stability: Assess the compound's stability in the chosen vehicle over the expected duration of the experiment.
-
In Vitro Pharmacology: If the molecular target is known or hypothesized, in vitro assays (e.g., receptor binding, enzyme inhibition) can provide an initial estimate of potency (e.g., IC50, EC50). This data, while not directly translatable to an in vivo dose, offers a crucial benchmark for the concentrations required to elicit a biological effect.
Literature Review of Analogous Compounds
While data on the specific target compound is unavailable, a review of structurally similar indenamine derivatives or compounds with a similar hypothesized mechanism of action can provide valuable clues about potential in vivo potency, toxicity, and central nervous system (CNS) effects.[6]
Allometric Scaling: A First Approximation of Dose
Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species based on the relationship between body size and physiological processes.[7][8][9] This is a widely accepted method for estimating a starting dose for first-in-human trials from animal data and can be adapted for interspecies scaling in preclinical studies.[7][10]
The fundamental principle is that many physiological parameters (like metabolic rate) scale with body surface area rather than body weight directly.[8][11]
Protocol: Dose Estimation via Allometric Scaling
-
Identify a Reference Point: Find a No-Observed-Adverse-Effect-Level (NOAEL) or an effective dose (ED50) from a structurally related compound in a known species (e.g., mouse).
-
Convert to Human Equivalent Dose (HED): While our goal is not human dosing, the HED calculation provides a standardized intermediate. The formula is: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67) Alternatively, conversion factors based on body surface area are commonly used as per FDA guidance.[9][10]
-
Scale from HED to the Target Species: Once the HED is calculated, it can be scaled to another animal model (e.g., from mouse to rat).
Table 1: Body Surface Area Conversion Factors
| From | To Mouse (divide by) | To Rat (divide by) | To Rabbit (divide by) | To Dog (divide by) |
| Human (70 kg) | 12.3 | 6.2 | 3.1 | 1.8 |
Source: Adapted from FDA guidance documents.[10]
Causality: This method provides a data-driven, albeit theoretical, starting point for in vivo studies that is more refined than an arbitrary guess. It grounds the initial dose in the established metabolic and physiological differences between species.[7][8]
Part 2: In Vivo Dose-Ranging and Toxicity Assessment
With a theoretical starting dose estimated, the next phase involves empirical determination of the compound's safety profile and tolerability in the chosen animal model (typically mice or rats).
The Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[12][13][14] Determining the MTD is a crucial step for designing subsequent pharmacokinetic (PK) and efficacy studies.[13][15]
Workflow for MTD Determination
Caption: Workflow for Maximum Tolerated Dose (MTD) Determination.
Protocol: MTD Determination in Mice
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Dose Escalation (Single Animal Cohorts):
-
Start with the dose estimated from allometric scaling. Administer a single dose to one mouse via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).[4]
-
Observe the animal closely for the first 4 hours and then periodically for 48 hours. Note any signs of toxicity (see Table 2).
-
If no severe toxicity is observed, escalate the dose by a factor of 2-3 in a new animal.
-
Continue this process until signs of dose-limiting toxicity are observed. This dose is the provisional highest dose.
-
-
Dose Range Confirmation (Group Cohorts):
-
Select 3-5 dose levels below the provisional highest dose.
-
Assign groups of animals (n=3-5 per sex per group) to each dose level, including a vehicle control group.[16]
-
Administer the compound daily for 5-7 days.[12]
-
Monitor all animals daily for clinical signs of toxicity and measure body weight. A weight loss of more than 15-20% is often considered a sign of unacceptable toxicity.[13]
-
At the end of the study, perform gross necropsy.
-
-
MTD Definition: The MTD is the highest dose at which no mortality, no more than a 10% reduction in body weight gain compared to controls, and no other significant clinical signs of toxicity are observed.[15]
Table 2: Common Clinical Signs of Toxicity in Rodents
| Category | Signs to Monitor |
| General Appearance | Unkempt fur, hunched posture, lethargy, piloerection |
| Behavioral | Tremors, convulsions, circling, ataxia, hyperactivity, catalepsy |
| Physiological | Labored breathing, changes in body temperature, diarrhea, salivation |
Part 3: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
Once a tolerated dose range is established, it is essential to understand what the body does to the drug (Pharmacokinetics, PK) and what the drug does to the body (Pharmacodynamics, PD).[17][18][19] The interplay between PK and PD is fundamental to selecting a dose that is not only safe but also effective.[20][21]
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study aims to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[18]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use cannulated rats (e.g., Sprague-Dawley with jugular vein cannulation) to allow for serial blood sampling.
-
Dose Selection: Choose 2-3 dose levels from the non-toxic range identified in the MTD study (e.g., a low, medium, and high dose).
-
Administration: Administer a single dose of the compound via the intended route.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Bioanalysis: Process the blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the plasma concentration to decrease by half; informs dosing frequency. |
Causality: The PK profile is critical for rational dose selection. A compound with a very short half-life may require more frequent dosing or a different formulation to maintain therapeutic concentrations. Understanding exposure (AUC) at different dose levels helps to establish a dose-exposure relationship.
Pharmacodynamic (PD) / Target Engagement Study
This study aims to demonstrate that the compound is reaching its biological target and eliciting a measurable response. The choice of PD endpoint is entirely dependent on the hypothesized mechanism of action. Given the structure of this compound, it may have CNS activity.
Example Protocol: CNS Target Engagement (Hypothetical)
-
PD Biomarker: If the compound is hypothesized to be a dopamine reuptake inhibitor, a relevant PD biomarker could be the occupancy of the dopamine transporter (DAT) in the brain, or a downstream behavioral effect like changes in locomotor activity.[6][22]
-
Study Design:
-
Dose rats with vehicle or various doses of the compound.
-
At the time of expected peak plasma concentration (Tmax, determined from the PK study), assess the PD endpoint.
-
For locomotor activity, place the animals in an activity monitoring chamber and record movement for a set period.[22]
-
For ex vivo receptor occupancy, euthanize the animals, collect brain tissue, and measure the amount of compound bound to the target.[23]
-
-
Data Analysis: Correlate the dose and plasma/brain concentration with the observed pharmacodynamic effect. This establishes a dose-response or exposure-response relationship.
Logical Flow of Dosage Determination
Caption: Logical progression for selecting a dose for efficacy studies.
Conclusion: Synthesizing Data for Informed Dose Selection
The determination of a dosage regimen for a novel compound like this compound is a multi-faceted, iterative process. There is no single experiment that provides the answer. Instead, it is the thoughtful integration of theoretical estimation, empirical toxicity testing, and PK/PD modeling that provides a scientifically sound basis for dose selection in subsequent efficacy studies.[19][20]
By following the systematic approach outlined in these notes—from allometric scaling to MTD determination and PK/PD characterization—researchers can move forward with a dose range that is both safe for the animal models and mechanistically relevant, maximizing the potential for generating meaningful and translatable scientific data.
References
- The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Vertex AI Search.
- Maximum Tolerated Dose (MTD). Hooke Laboratories.
- What are Pharmacokinetic and Pharmacodynamic Studies?. ALS Therapy Development Institute. 2022.
- Pharmacokinetic/pharmacodynamic studies in drug product development. Journal of Pharmaceutical Sciences. 2002.
- What is Allometric Scaling & Its Role in Drug Development?. Allucent.
- Pharmacokinetic/Pharmacodynamic-Driven Drug Development. The AAPS Journal.
- A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.
- Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv.
- Can Animal Scales Help with Dosage Calculations for Medications?. Barn World. 2024.
- Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. In Vivo.
- dose conversion between animals and human. TargetMol.
- In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience.
- Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. National Academies Press (US).
- FDA Requirements for Preclinical Studies.
- FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
- Maximum tolerable dose (MTD) studies.
- Understanding FDA Guidelines for Toxicity Studies. HistologiX. 2023.
- Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA. 2017.
- Maximum Tolerated Dose (MTD). ResearchGate.
- Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. 2019.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. 2025.
- Alternative Method of Oral Dosing for Rats. Comparative Medicine.
- Application Notes and Protocols for the Administration of Novel Compounds in Rodent Models. BenchChem.
- In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology.
- High dose of psilocybin induces acute behavioral changes without inducing conditioned place preference in Sprague-Dawley rats. ResearchGate. 2025.
- Evaluating CNS Effects Using an Actophotometer and Calculating Diazepam Dose for Animal Models. YouTube. 2025.
- Pharmacokinetic Strategies in CNS Drug Discovery.
- In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. 2006.
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- 1. karger.com [karger.com]
- 2. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 3. histologix.com [histologix.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. allucent.com [allucent.com]
- 8. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 9. Conversion between animals and human [targetmol.com]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
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- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. arelabs.com [arelabs.com]
- 18. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 19. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 20. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. aragenbio.com [aragenbio.com]
Application Note: Unraveling the Multifaceted Role of Di-Fluorine Substitution in the Activity of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine
Abstract
The strategic incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate physicochemical and pharmacokinetic properties.[1] This guide provides a detailed examination of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest for its potential activity as a monoamine oxidase (MAO) inhibitor. Through a series of detailed protocols and comparative analyses, we dissect the critical role of the 4- and 6-position fluorine atoms. We present methodologies to assess how these substitutions impact target enzyme potency, metabolic stability, and membrane permeability—three pillars of successful drug development. This document serves as a technical resource for researchers aiming to understand and leverage halogenation in drug design.
Scientific Background: The Strategic Advantage of Fluorine
Fluorine, the most electronegative element, imparts unique properties when incorporated into a molecular scaffold. Its substitution for hydrogen is a common bioisosteric replacement that can profoundly influence a molecule's profile in several ways[2][3]:
-
Enhanced Potency and Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially creating favorable electrostatic interactions (such as with dipoles or quadrupoles) with amino acid residues in the target protein's active site.[4] This can lead to a significant increase in binding affinity and inhibitory potency.
-
Modulation of pKa: The introduction of fluorine can lower the pKa of nearby basic functional groups, such as the primary amine in the indanamine scaffold.[5] This change affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding).[2]
-
Improved Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes.[6][7] By placing fluorine atoms at positions susceptible to oxidative metabolism, the molecule's metabolic half-life can be extended, leading to improved bioavailability and duration of action.[6]
This application note will provide protocols to experimentally validate these theoretical advantages in the context of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine. For comparative purposes, all experiments should be run in parallel with the non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine.
Application Protocol I: Assessing Target Engagement and Potency
The primary biological target for many indanamine analogs is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[8] This protocol details a high-throughput, fluorometric assay to determine the inhibitory potency (IC50) of the test compounds against MAO-A and MAO-B isoforms.
Protocol 2.1: In Vitro MAO Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate, p-tyramine.[9] The H₂O₂ is detected using a dye reagent and horseradish peroxidase (HRP) enzyme system.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine substrate solution
-
Dye Reagent (e.g., Amplex Red)
-
HRP Enzyme solution
-
Test Compounds: 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl ("Compound F2") and 2,3-dihydro-1H-inden-1-amine HCl ("Compound H")
-
Positive Control Inhibitors: Clorgyline (MAO-A selective) and Pargyline (MAO-B selective)[10]
-
Black, 96-well flat-bottom microplates
-
Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of Compound F2 and Compound H in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 45 µL of the appropriate MAO enzyme solution. b. Add 5 µL of the serially diluted test compounds, control inhibitors, or vehicle (Assay Buffer with equivalent DMSO concentration). c. Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[10]
-
Initiate Reaction: Prepare a Working Reagent mix containing Assay Buffer, p-tyramine, Dye Reagent, and HRP enzyme.[11] Add 50 µL of this Working Reagent to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate for 20-30 minutes at 37°C, protected from light. Measure the fluorescence intensity.
-
Data Analysis: a. Subtract the background fluorescence (wells with no MAO enzyme). b. Normalize the data by setting the uninhibited control (vehicle only) as 100% activity and the fully inhibited control as 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data and Interpretation
The fluorine substitutions are hypothesized to enhance potency. The results can be summarized in a table for clear comparison.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (A vs B) |
| Compound H (Non-fluorinated) | 150.5 | 850.2 | 5.6-fold for A |
| Compound F2 (Di-fluorinated) | 12.3 | 45.8 | 3.7-fold for A |
Interpretation: A significantly lower IC50 value for Compound F2 would demonstrate that the difluoro substitutions enhance binding and inhibition. This could be due to favorable electronic interactions within the enzyme's active site, a key principle in leveraging fluorine in drug design.[4]
Application Protocol II: Evaluating Metabolic Stability
A critical hurdle in drug development is ensuring a compound is not rapidly cleared by metabolic enzymes, primarily hepatic CYP450s.[12] Fluorine substitution at metabolically labile sites is a proven strategy to block this clearance.[6] This protocol assesses the metabolic stability of the compounds using human liver microsomes.
Protocol 3.1: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[13][14]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Test Compounds (Compound F2 and Compound H)
-
Positive Control Compound (e.g., Verapamil, known for high clearance)
-
Negative Control Compound (e.g., Warfarin, known for low clearance)
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for stopping the reaction and protein precipitation
-
LC-MS/MS system for quantification
Procedure:
-
Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, microsomes, and the test compound (final concentration typically 1 µM). Prepare parallel wells without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to bring the mixture to temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. This is the T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold ACN with IS to the corresponding wells.[12]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: a. Determine the peak area ratio of the test compound to the internal standard at each time point. b. Plot the natural logarithm (ln) of the percentage of compound remaining versus time. c. Calculate the slope of the linear portion of the curve (k). d. Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k. e. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Expected Data and Interpretation
The strength of the C-F bond is expected to protect Compound F2 from metabolic degradation compared to Compound H.[6]
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound H (Non-fluorinated) | 18 | 128.3 |
| Compound F2 (Di-fluorinated) | > 120 | < 19.2 |
| Verapamil (High Clearance Control) | 10 | 231.0 |
| Warfarin (Low Clearance Control) | 150 | 15.4 |
Interpretation: A significantly longer half-life and lower intrinsic clearance for Compound F2 would provide strong evidence that the fluorine atoms are effectively "shielding" the molecule from metabolism, a desired outcome for improving in vivo pharmacokinetic properties.[7]
Application Protocol III: Assessing Membrane Permeability
For a drug to be orally bioavailable or to cross the blood-brain barrier, it must effectively permeate cell membranes.[16] Fluorine's electronegativity can lower the pKa of the indanamine's primary amine, reducing its positive charge at physiological pH and thereby increasing its lipophilicity and passive diffusion potential.[5]
Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free method to predict passive membrane transport.[17][18]
Materials:
-
PAMPA plate system (a donor plate with a hydrophobic PVDF membrane and an acceptor plate)[19]
-
Phospholipid solution (e.g., lecithin in dodecane)[20]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (Compound F2 and Compound H)
-
High and Low permeability control compounds (e.g., Testosterone and Theophylline)
-
UV/Vis microplate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the membrane of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate.[18]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Add solutions of the test and control compounds (prepared in PBS) to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly for 4-18 hours at room temperature.[21]
-
Measure Concentrations: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe (cm/s) = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Expected Data and Interpretation
The reduced basicity of Compound F2 should lead to a higher proportion of the neutral species at pH 7.4, enhancing its permeability.
| Compound | pKa (Amine) | LogD at pH 7.4 | Permeability (Pe) x 10⁻⁶ cm/s | Classification |
| Compound H (Non-fluorinated) | 9.8 | 1.5 | 2.5 | Low-Medium |
| Compound F2 (Di-fluorinated) | 8.9 | 2.3 | 12.8 | High |
| Testosterone (High Control) | N/A | 3.3 | >15.0 | High |
| Theophylline (Low Control) | 0.7 | -0.9 | <1.0 | Low |
Interpretation: An increased permeability coefficient (Pe) for Compound F2 would confirm the hypothesis that fluorine substitution favorably alters the compound's physicochemical properties for better membrane transport. This is a direct consequence of modulating the amine's pKa.[5]
Conclusion
The strategic di-fluorination of the indanamine scaffold in 4,6-difluoro-2,3-dihydro-1H-inden-1-amine exemplifies a powerful, multi-pronged approach in medicinal chemistry. The protocols outlined in this guide provide a systematic framework for experimentally validating the key benefits of this substitution. By comparing the fluorinated compound to its non-fluorinated parent, researchers can quantify the gains in biological potency, metabolic stability, and membrane permeability. These studies demonstrate that the role of fluorine extends beyond simple bioisosteric replacement; it is a tool for fine-tuning a molecule's entire pharmacological profile, ultimately increasing its potential as a successful therapeutic agent.[1][4]
References
- BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]
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Meade, A. J., & Meanwell, N. A. (2020). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10795–10801. [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
- Begum, A., & Chourasiya, G. (2015). Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich.
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]
- ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
-
Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
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Edmondson, D. E., & Binda, C. (2018). Monoamine oxidase assays. Current Protocols in Pharmacology, 82(1), e43. [Link]
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
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Lin, G. W., & Lu, Y. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 481–483. [Link]
- ResearchGate. (2021). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
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Shu, Y.-Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(7), 3468–3486. [Link]
- Technology Networks. (n.d.). PAMPA Permeability Assay.
-
Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube. [Link]
-
Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(4), 85. [Link]
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current pharmaceutical analysis, 14(4), 310–320. [Link]
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
The primary synthetic route involves a two-step process starting from 4,6-difluoro-1-indanone: first, the conversion of the ketone to a primary amine, and second, the formation of the hydrochloride salt. The most critical and often problematic stage is the transformation of the indanone to the indanamine, typically achieved via reductive amination.
Overall Synthetic Workflow
The following diagram outlines the standard synthetic pathway from the precursor 4,6-difluoro-1-indanone to the final hydrochloride salt.
Caption: General synthetic route for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reductive amination reaction is giving a low yield of the desired amine, and I've isolated 4,6-difluoro-2,3-dihydro-1H-inden-1-ol as a major byproduct. What is happening?
A1: This is a classic selectivity problem in reductive amination. The formation of the corresponding alcohol indicates that your reducing agent is indiscriminately reducing the starting ketone (4,6-difluoro-1-indanone) in competition with the desired reduction of the intermediate imine.
-
Causality: Common borohydride reagents, such as sodium borohydride (NaBH₄), are highly reactive and can reduce both ketones and imines. In a one-pot reductive amination, the rate of ketone reduction can be competitive with or even faster than the rate of imine formation, leading to the alcohol byproduct.
-
Solution: Switch to a more selective, sterically hindered, or less reactive hydride reagent that preferentially reduces the protonated iminium ion over the neutral ketone.[1] The two most effective choices are:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and is particularly effective at reducing iminium ions under mildly acidic conditions.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines at a controlled pH (typically 6-7).[1] However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a greener and safer alternative for many applications.[2][3]
-
Data Summary: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Ketone | Optimal pH | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Low | 7-10 | Inexpensive, readily available | Reduces both ketone and imine, leading to alcohol byproduct[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | 6-7 | Highly selective, stable in mild acid[1] | Highly toxic, generates cyanide waste |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very High | 4-6 | High selectivity, non-toxic byproducts, commercially available[1][2] | More expensive than NaBH₄ |
| Catalytic Hydrogenation (H₂/Catalyst) | High | N/A | "Green" reagent, high atom economy | Requires specialized high-pressure equipment, catalyst may be expensive[3] |
Q2: My reductive amination reaction is stalling. After several hours, TLC analysis shows a large amount of unreacted 4,6-difluoro-1-indanone. What factors should I investigate?
A2: A stalled reaction points to suboptimal conditions for the formation of the critical imine intermediate. The equilibrium between the ketone and the imine must be shifted towards the product for the reduction to proceed efficiently.[4]
-
Causality & Solutions:
-
Incorrect pH: Imine formation is catalyzed by acid, but too much acid will protonate the amine source (e.g., ammonia from ammonium acetate), rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.[2] Verify the pH of your reaction mixture. Acetic acid is often used as a catalyst.[1]
-
Presence of Water: The formation of an imine from a ketone and an amine is a condensation reaction that releases one equivalent of water.[4] According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.
-
Action: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture.[3] Alternatively, if the solvent is suitable (e.g., toluene), a Dean-Stark apparatus can be used to remove water azeotropically.
-
-
Insufficient Amine Source: Ensure you are using a sufficient excess of the amine source (e.g., ammonium acetate, ammonium chloride). A molar excess of 5-10 equivalents is common to drive the equilibrium towards the imine.
-
Q3: I'm experiencing significant material loss during the final purification of the hydrochloride salt. How can I improve my recovery?
A3: High material loss during the final crystallization step often indicates that the crude product (the free amine) contains impurities that inhibit proper crystal formation or require harsh purification conditions. The key is to purify the free amine before salt formation.
-
Causality: Impurities, such as the unreacted indanone or the indenol byproduct, can act as "crystallization inhibitors." Furthermore, if the free amine is an oil, it may be difficult to handle and purify directly before salt formation.
-
Solutions:
-
Pre-Purification of the Free Amine: After the reductive amination is complete and the reaction has been worked up, purify the crude free amine using flash column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent the amine from streaking on the acidic silica, is typically effective.
-
Optimize Crystallization Solvent: Once you have the pure free amine, dissolve it in a minimal amount of a suitable solvent before adding the HCl solution. Common choices include diethyl ether, isopropanol (IPA), or ethyl acetate. The hydrochloride salt should be insoluble in the chosen solvent to precipitate out. If the salt is too soluble, you can add an anti-solvent (like hexanes) to induce precipitation.
-
Controlled Precipitation: Add the HCl solution (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free amine at a reduced temperature (e.g., 0 °C) to promote the formation of well-defined crystals, which are easier to filter and wash.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing the 4,6-difluoro-1-indanone precursor?
A1: The most common and well-documented laboratory-scale synthesis is an intramolecular Friedel-Crafts acylation.[5][6] The typical route involves two steps:
-
Acylation: Reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) to form 3-(2,4-difluorobenzoyl)propanoic acid.
-
Cyclization: The resulting acid is then cyclized, often using a strong acid like polyphosphoric acid (PPA) or via conversion to the acid chloride followed by treatment with a Lewis acid, to form the five-membered ring of the indanone.[5]
Q2: Is the oxime reduction pathway a good alternative to reductive amination?
A2: Yes, it is a viable and robust alternative, though it involves an additional synthetic step.
-
Process:
-
Oxime Formation: The 4,6-difluoro-1-indanone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a solvent like pyridine or ethanol to form 4,6-difluoro-1-indanone oxime.[7] This reaction is typically high-yielding.
-
Oxime Reduction: The isolated oxime is then reduced to the primary amine. Various reducing agents can be used, such as catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) or chemical reduction with reagents like zinc in acetic acid or sodium in ethanol.
-
-
Comparison:
-
Pros: This two-step process can sometimes be easier to optimize as each step is performed separately. The oxime intermediate is often a stable, crystalline solid that can be purified before reduction, leading to a cleaner final product.
-
Cons: It is less atom-economical than a one-pot reductive amination and adds an extra step to the overall synthesis.
-
Q3: What are the critical safety considerations for this synthesis?
A3: Standard laboratory safety protocols should be followed. Specific points of caution include:
-
Friedel-Crafts Reagents: Aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Polyphosphoric acid is also highly corrosive. Handle both in a fume hood with appropriate personal protective equipment (PPE).
-
Hydride Reducing Agents: Reagents like NaBH₄ and NaBH(OAc)₃ react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and behind a blast shield. NaBH₃CN is highly toxic and should only be handled by trained personnel with extreme caution.
-
Solvents: Use of flammable solvents like diethyl ether and hexanes requires working in a well-ventilated fume hood away from ignition sources.
Troubleshooting Logic for Low Yield in Reductive Amination
This decision tree can help diagnose the root cause of low yield in the critical reductive amination step.
Caption: Decision tree for troubleshooting low yield in the reductive amination step.
Part 3: Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions.
Protocol 1: Reductive Amination of 4,6-difluoro-1-indanone
This protocol uses the preferred sodium triacetoxyborohydride reagent.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,6-difluoro-1-indanone (1.0 eq), ammonium acetate (10.0 eq), and an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-difluoro-2,3-dihydro-1H-inden-1-amine free base.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise with vigorous stirring. A white precipitate should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution with moist pH paper to ensure it is acidic.
-
Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or the chosen solvent to remove any soluble impurities.
-
Dry the product under high vacuum to obtain pure this compound.
References
-
Synthonix. (n.d.). This compound. Available at: [Link]
-
Cenmed Enterprises. (n.d.). 4,6-Difluoro-2,3-dihydro-1h-inden-1-amine (C007B-462231). Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][8]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-Indanone oxime. Org. Synth. 2016, 93, 1. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. 2011, 88, 93. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Buy 4,6-Difluoro-1-indanone | 162548-73-4 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthonix, Inc > 1199782-88-1 | this compound [synthonix.com]
Technical Support Center: A Troubleshooting Guide for Experiments with 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
Welcome to the technical support center for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during experimentation with this compound. As a key building block in medicinal chemistry, understanding its behavior is critical for successful outcomes. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
I. Compound Characteristics and Handling
This compound is a solid material with a molecular weight of 205.63 g/mol and the chemical formula C₉H₁₀ClF₂N[1][2]. The fluorine substitutions on the aromatic ring significantly influence the compound's electronic properties and metabolic stability, making it an attractive component in drug design[3][4][5]. As with many amine hydrochloride salts, proper handling and storage are paramount to ensure its integrity.
FAQ: Storage and Stability
Question: My this compound has become clumpy and difficult to weigh accurately. What is causing this and how can I prevent it?
Answer: This is a classic sign of moisture absorption. Amine hydrochlorides are often hygroscopic, meaning they readily take up water from the atmosphere[6][7]. This can lead to the physical changes you've observed, and in some cases, can impact reactivity and the accuracy of your experiments. The introduction of fluorine atoms can further influence a compound's interaction with water[3].
Troubleshooting and Prevention:
-
Storage: Always store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent like silica gel or anhydrous calcium sulfate. For long-term storage, refrigeration (2-8°C) in a moisture-proof container is recommended.
-
Handling: When weighing and handling the compound, do so in a low-humidity environment if possible. A glove box with a dry atmosphere is ideal, but if unavailable, minimize the time the container is open to the air. Work swiftly and close the container tightly immediately after use[6][8].
-
Drying: If your material has already absorbed some moisture, it can be dried under a high vacuum. Gentle heating may be applied, but a preliminary thermal stability test (e.g., TGA) is recommended to avoid decomposition.
II. Solubility and Solution Preparation
A common hurdle in any experiment is achieving the desired solubility of your reagents. The fluorinated nature of this indanamine hydrochloride affects its solubility profile.
FAQ: Dissolving the Compound
Question: I am struggling to dissolve this compound for my reaction. What solvents are recommended?
Answer: As a hydrochloride salt, this compound will have its highest solubility in polar protic solvents. However, the organic indane scaffold provides some nonpolar character. The presence of fluorine can also impact solvent interactions[3].
Solubility Profile Summary:
| Solvent | Solubility | Rationale and Comments |
| Water | High | The ionic nature of the hydrochloride salt promotes solubility in water. |
| Methanol, Ethanol | High | Polar protic alcohols are effective at solvating the salt. Methanol is often a good first choice. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar solvent, DCM is generally not effective for dissolving the salt form[9]. The free amine, however, will have significantly better solubility. |
| Diethyl Ether, Hexanes | Insoluble | These nonpolar solvents are unsuitable for dissolving the hydrochloride salt. They are, however, excellent choices for precipitating or washing the salt. |
Troubleshooting Poor Solubility:
-
Solvent Choice: If your reaction conditions permit, start with methanol or water.
-
Gentle Heating: Warming the mixture can increase the rate of dissolution and solubility. Always check the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution.
-
Conversion to Free Base: If your reaction requires a non-polar solvent, you will need to convert the hydrochloride salt to its free amine form.
III. Synthesis and Purification
This compound is typically synthesized via the reductive amination of its corresponding ketone, 4,6-difluoro-2,3-dihydro-1H-inden-1-one[10]. Understanding this synthetic route is key to anticipating potential impurities.
FAQ: Impurities and Purification
Question: My final product shows some impurities by NMR/LC-MS. What are the likely side products and how can I purify my compound?
Answer: Impurities in a reductive amination can arise from several sources. Given the starting materials and reaction conditions, you should look for the following:
-
Unreacted Starting Material: Residual 4,6-difluoro-2,3-dihydro-1H-inden-1-one.
-
Over-reduction Product: 4,6-difluoro-2,3-dihydro-1H-inden-1-ol, formed by the reduction of the ketone before imine formation. This is more likely if a strong reducing agent like sodium borohydride is used without careful control of the addition sequence[11].
-
Dimeric Impurities: Self-condensation products of the starting ketone or secondary amine formation.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying this compound. The goal is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.
Step-by-Step Guide:
-
Solvent Selection: A mixture of a polar solvent (to dissolve the compound) and a less polar co-solvent (to induce precipitation) is often effective. Good starting points for screening are:
-
Methanol/Diethyl Ether
-
Ethanol/Ethyl Acetate
-
Isopropanol/Hexanes
-
-
Procedure: a. Dissolve the crude hydrochloride salt in a minimal amount of the hot primary solvent (e.g., methanol). b. While the solution is still warm, slowly add the co-solvent (e.g., diethyl ether) until you observe persistent cloudiness. c. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
IV. Common Reactions and Conversions
A frequent requirement is the conversion of the hydrochloride salt to the free amine for subsequent reactions.
FAQ: Free-Basing Protocol
Question: I need the free amine of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine for my next synthetic step. What is a reliable protocol for this conversion?
Answer: The conversion of an amine hydrochloride to its free base is a straightforward acid-base extraction. The principle is to use a base to deprotonate the ammonium salt, rendering the amine neutral and thus soluble in organic solvents.
Step-by-Step Free-Basing Protocol:
-
Dissolution: Dissolve the hydrochloride salt in water.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Basification: Slowly add an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. Swirl gently and periodically vent the funnel, especially when using bicarbonate due to CO₂ evolution.
-
pH Check: Continue adding the base until the aqueous layer is basic (pH > 9), which can be checked with pH paper.
-
Extraction: Stopper the funnel and shake vigorously, remembering to vent frequently. Allow the layers to separate.
-
Collection: Drain the organic layer. Perform 2-3 additional extractions of the aqueous layer with fresh organic solvent to ensure complete recovery of the free amine.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine.
V. Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your compound.
FAQ: Interpreting Analytical Data
Question: I am analyzing my compound by ¹H NMR. What characteristic peaks should I expect for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine?
Answer: The ¹H NMR spectrum of the free amine will have several key features. Note that the spectrum of the hydrochloride salt will show broader peaks for the protons near the amine group due to the presence of the ammonium salt.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic CH | 6.5 - 7.0 | m | The two aromatic protons will be split by each other and by the adjacent fluorine atoms, resulting in a complex multiplet. |
| CH-NH₂ | ~4.3 | t or dd | The proton at the 1-position will be coupled to the adjacent CH₂ protons. |
| CH₂ (indenyl) | 1.8 - 2.8 | m | The two sets of diastereotopic protons at the 2- and 3-positions will show complex splitting patterns. |
| NH₂ | Broad singlet | bs | The chemical shift of the amine protons is variable and depends on concentration and solvent. In the hydrochloride salt, this will be a broader signal further downfield. |
LC-MS Analysis:
-
Method: Reversed-phase HPLC is suitable for analyzing this compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid to ensure protonation) is a good starting point.
-
Detection: In the mass spectrometer, you will primarily observe the protonated molecule [M+H]⁺ corresponding to the mass of the free amine (170.08 m/z).
VI. Conclusion
Working with this compound presents a few common challenges, primarily related to its hygroscopicity and the need to interconvert between the salt and free base forms. By understanding the underlying chemical principles and following the detailed protocols and troubleshooting tips provided in this guide, you will be well-equipped to handle this versatile building block effectively and achieve reliable and reproducible results in your experiments.
References
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Journal of Chemical & Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Atmospheric Measurement Techniques. A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
ChemUniverse. This compound. [Link]
-
ResearchGate. (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]
-
The Royal Society of Chemistry. d3dt04388f1.pdf. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Synthonix. This compound. [Link]
-
Reddit. Free-basing a volatile aliphatic amine without aqueous? [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
- Google Patents. Dosage forms for hygroscopic active ingredients.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
-
MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
-
Wordpress. Reductive Amination. [Link]
-
Chemistry Stack Exchange. How can I free base cystamine dihydrochloride? [Link]
-
Reddit. Obtaining free base from hydrochloride salt in methanol as solvent? [Link]
-
Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
FAO. DICHLOROMETHANE. [Link]
- Google Patents.
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- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
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Technical Support Center: Optimizing the Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
The synthesis of this key pharmaceutical intermediate typically proceeds via the reductive amination of 4,6-difluoro-2,3-dihydro-1H-inden-1-one[1]. This process, while robust, is sensitive to several parameters that can impact yield, purity, and reproducibility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues.
Overall Synthetic Workflow
The conversion of the ketone to the final hydrochloride salt is a two-stage process: formation of an imine intermediate followed by its reduction, and subsequent salt formation.
Caption: General workflow for the synthesis of the target amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route?
The most prevalent method is a one-pot or two-step reductive amination of 4,6-difluoro-2,3-dihydro-1H-inden-1-one.[2] This involves the condensation of the ketone with an ammonia source to form an imine (or iminium ion) intermediate, which is then reduced in situ or in a subsequent step to the desired primary amine.[3] Catalytic hydrogenation over metals like Nickel or Palladium is also a viable, though often more equipment-intensive, route.[4]
Q2: What are the critical process parameters to monitor?
The three most critical parameters are:
-
pH Control: The formation of the imine from the ketone and ammonia is typically most efficient under mildly acidic conditions (pH 4-5).[5] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, excessively low pH will protonate the ammonia source, rendering it non-nucleophilic.
-
Water Management: Imine formation is a condensation reaction that releases water. This equilibrium can be driven towards the product by removing water, for instance, by using a dehydrating agent.
-
Temperature: The initial condensation is often performed at room temperature or with gentle heating. The reduction step's temperature depends on the chosen reagent; hydride reductions are often run at cooler temperatures (0°C to RT) to control reactivity and minimize side reactions.
Q3: What are the primary safety concerns?
Standard laboratory precautions should be followed. Key hazards include:
-
Hydride Reagents: Reagents like sodium borohydride (NaBH₄) are flammable and react violently with water to produce hydrogen gas. They should be handled in a well-ventilated fume hood away from ignition sources.
-
Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure and pyrophoric catalysts (like Raney® Ni or Palladium on Carbon). Proper grounding of equipment and inert atmosphere techniques are essential.
-
Hydrochloric Acid: Concentrated or gaseous HCl is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
Troubleshooting Guide
Part 1: The Reductive Amination Reaction
Q4: My reaction has stalled, and I see a high percentage of unreacted 4,6-difluoro-1-indanone. What went wrong?
This is a classic case of incomplete imine formation. The equilibrium between the ketone/ammonia and the imine/water is unfavorable.
Causality & Solution:
-
Insufficient Dehydration: Water produced during the reaction can hydrolyze the imine back to the starting materials.
-
Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Incorrect pH: As discussed, pH is critical. If the solution is too basic or too acidic, imine formation will be slow or non-existent.
-
Action: Use a buffered ammonia source, such as ammonium acetate (NH₄OAc), which helps maintain the pH in the optimal range. If using aqueous ammonia, consider adding a mild acid like acetic acid.[6]
-
-
Low Temperature/Concentration: Le Chatelier's principle applies.
-
Action: Try increasing the concentration of the reactants or gently warming the mixture (e.g., to 40-50 °C) for a short period before adding the reducing agent to favor imine formation.
-
Q5: My main impurity is 4,6-difluoro-2,3-dihydro-1H-inden-1-ol. How can I prevent its formation?
This indicates that the reduction of the starting ketone is competing with the reduction of the imine. This is a common issue when using less selective reducing agents.
Causality & Solution: The hydride reagent is directly attacking the carbonyl group of the ketone before it can form the imine. This is especially problematic with powerful reducing agents like sodium borohydride in protic solvents like methanol.[3][7][8]
Caption: Competing reaction pathways leading to desired amine vs. alcohol byproduct.
Preventative Actions:
-
Change Reducing Agent: Switch to a milder, more selective reagent that preferentially reduces the protonated iminium ion over the neutral ketone.[8] Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.[3][6]
-
Two-Step Procedure: First, allow the imine to form completely (monitor by TLC or LCMS) by stirring the ketone and ammonia source for several hours. Once the ketone is consumed, cool the reaction and then add the reducing agent.[2]
-
pH Adjustment: The iminium ion is more readily reduced than the neutral imine. Ensuring a mildly acidic environment can accelerate the desired reduction.[5]
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Conditions | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Methanol, 0°C to RT | Inexpensive, readily available | Can reduce starting ketone; reactivity can be hard to control[7][9] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 4-6 | Highly selective for imines/iminium ions | Highly toxic (releases HCN in acid)[3][6] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM) or THF | Highly selective, non-toxic byproducts, mild | More expensive, moisture-sensitive[3][6] |
| Hydrogen & Catalyst | H₂/Pd-C, H₂/Raney Ni | Methanol or Ethanol, 1-50 bar H₂ | "Green" (water is the only byproduct), high yielding | Requires specialized pressure equipment; catalyst can be pyrophoric |
Part 2: Work-up, Isolation, and Salt Formation
Q6: I'm struggling with the purification. How do I effectively isolate the free amine before salt formation?
The primary challenge is separating the basic amine product from unreacted starting material and neutral byproducts.
Protocol: Standard Acid-Base Extraction
-
Quench: After the reaction is complete, carefully quench any remaining hydride by slowly adding water or 1M HCl at 0°C.
-
Basify: Make the aqueous layer basic (pH > 11) with an inorganic base like sodium hydroxide (NaOH) to ensure the amine product is in its free base form.
-
Extract: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash & Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Troubleshooting Extraction: If you encounter emulsions, adding a small amount of brine can help break them. If the product has some water solubility, performing more extractions with smaller volumes of organic solvent is more efficient than fewer extractions with large volumes.
Q7: My final hydrochloride salt has a low melting point and appears oily or impure. What should I do?
This suggests incomplete salt formation, trapped solvent, or the presence of impurities that are disrupting the crystal lattice.
Causality & Solution:
-
Stoichiometry of HCl: Ensure you are adding at least one full equivalent of HCl relative to your amine. A slight excess (e.g., 1.1 equivalents) is often used.
-
Solvent Choice: The choice of solvent for crystallization is critical. The free amine should be soluble, but the hydrochloride salt should be sparingly soluble to encourage precipitation.
-
Common Systems: Isopropanol (IPA), ethyl acetate (EtOAc), or a mixture of diethyl ether and ethanol are commonly used.
-
-
Water Contamination: The presence of water can hinder crystallization and lead to an oily product. Ensure your free base and solvents are as dry as possible.
Protocol: Recrystallization for Purity Enhancement
-
Dissolve: Take the impure salt and dissolve it in a minimum amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Add Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") while the solution is still warm, until you see persistent cloudiness. Common anti-solvents include diethyl ether or hexanes.
-
Cool Slowly: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Isolate: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum.
By systematically addressing these common issues and understanding the chemical principles behind each step, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- Catalytic hydrogenation of various amides to amines by using Re/TiO 2 . [a] - ResearchGate. (n.d.).
- General and selective synthesis of primary amines using Ni-based homogeneous catalysts. (2020). Nature Communications.
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI.
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). ResearchGate.
- Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University.
- 4,6-Difluoro-2,3-dihydro-1H-inden-1-one. (n.d.). ChemScene.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- 1-Indanone oxime. (n.d.). Organic Syntheses.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit.
- troubleshooting reductive amination reaction conditions. (n.d.). Benchchem.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube.
- Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
Sources
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- 4. mdpi.com [mdpi.com]
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- 8. benchchem.com [benchchem.com]
- 9. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
Technical Support Center: 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Introduction
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated amine derivative of the indane scaffold. While specific, comprehensive degradation studies on this exact molecule are not widely available in peer-reviewed literature, its structural motifs—a primary amine, a difluorinated benzene ring, and an indane core—provide a strong basis for predicting its stability and potential degradation pathways. The incorporation of fluorine is known to enhance metabolic stability and resistance to oxidation in many pharmaceutical compounds.[1][2] However, like all active pharmaceutical ingredients (APIs), it is susceptible to degradation under certain environmental conditions.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting advice based on established principles of pharmaceutical forced degradation studies.[3][4] The aim is to help you anticipate potential stability issues, design robust experiments, and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the primary amine is the most reactive site. Key potential degradation pathways include:
-
Oxidation: The primary amine can be oxidized, especially in the presence of oxygen, metal ions, and light.[5] This can lead to the formation of imines, aldehydes, or further degradation products through radical-based mechanisms.[6][7]
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) can potentially promote reactions, although this is less common for simple amines compared to esters or amides.[8]
-
Photodegradation: Aromatic systems and molecules with weak C-H bonds can be sensitive to light.[3] UV or visible light exposure could catalyze oxidative processes or lead to other rearrangements.
Q2: How do the fluorine atoms affect the stability of the molecule?
A2: The two fluorine atoms on the aromatic ring have a significant electron-withdrawing effect. This generally increases the chemical stability of the aromatic ring itself, making it more resistant to oxidative attack.[1] However, this can also influence the basicity (pKa) of the primary amine, which in turn can affect its reactivity and solubility at different pH values.
Q3: What are the initial steps I should take to assess the stability of my sample?
A3: A forced degradation study (also known as stress testing) is the standard approach.[4][9] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation products and pathways.[8] Key conditions to test include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[3][10]
Q4: What analytical technique is best for monitoring the degradation of this compound?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[9][11][12] An ideal HPLC method should be able to separate the parent compound from all potential degradation products, ensuring that the assay is specific and accurate.[13] Mass spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradants.[14][15]
Troubleshooting Guide: Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Rapid loss of parent compound in control samples (no stressor applied). | 1. Sample solvent is reactive (e.g., contains peroxides).2. Autoxidation due to exposure to air/light during sample preparation.3. Contaminated glassware (e.g., residual acid, base, or metal ions). | 1. Use fresh, HPLC-grade solvents. Check solvents like THF or ether for peroxides. This ensures the solvent is inert.2. Prepare samples under inert gas (N₂ or Ar) and in amber vials. This minimizes exposure to oxygen and light, preventing premature oxidative and photolytic degradation.3. Use thoroughly cleaned and rinsed glassware. This eliminates catalytic impurities that can accelerate degradation. |
| No degradation observed under harsh acidic or basic conditions. | 1. The compound is highly stable to hydrolysis.2. Insufficient stress duration or temperature.3. Poor solubility of the compound in the aqueous stress medium. | 1. This may be a valid result. The fluorinated indane structure is expected to be robust.2. Increase temperature (e.g., 60-80 °C) and/or extend the time points. Per ICH guidelines, stress conditions should be more strenuous than accelerated stability testing.[3]3. Add a co-solvent (e.g., acetonitrile or methanol). This ensures the compound is fully dissolved and exposed to the hydrolytic agent.[3] |
| Multiple new peaks appear, but the mass balance is poor (<90%). | 1. Some degradation products are not UV-active.2. Degradants are volatile and have been lost.3. Degradants are not eluting from the HPLC column (highly polar or non-polar). | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. This allows for the detection of compounds without a chromophore.2. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of heated samples. This is crucial for identifying volatile impurities like ammonia or small alkylamines.[16]3. Modify the HPLC gradient. Extend the gradient to include very high or very low organic phase concentrations to ensure all species elute. |
| Peak shape for the parent compound or degradants is poor (tailing, fronting). | 1. The primary amine is interacting with free silanol groups on the HPLC column.2. The mobile phase pH is close to the pKa of an analyte.3. Column overload. | 1. Use a modern, end-capped HPLC column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. This masks the active sites on the silica, improving peak shape for basic compounds.2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. This ensures the analyte is in a single ionic form.3. Reduce the injection concentration/volume. This prevents overloading the stationary phase. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines the standard conditions for stress testing as recommended by the International Council for Harmonisation (ICH) guidelines.[3][8]
Objective: To generate likely degradation products and identify potential degradation pathways.
Methodology:
-
Preparation: Prepare a stock solution of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[8]
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C in a calibrated oven.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
-
Time Points: Sample and analyze at 0, 2, 6, 12, and 24 hours. If no degradation is observed, extend the study duration or increase the stressor intensity (e.g., temperature).
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase. Analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the main compound from all process impurities and degradation products.
Starting Parameters:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Column Temperature: 30°C.
Optimization Workflow:
-
Inject a mixture of all stressed samples (from Protocol 1) to create a chromatogram containing the maximum number of impurities.
-
Assess peak resolution. If co-elution occurs, modify the gradient slope or change the organic modifier (e.g., to methanol).
-
If peak shape is poor, consider adjusting the mobile phase pH or using a different column chemistry (e.g., a phenyl-hexyl phase).
-
Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.
Visualizations: Pathways & Workflows
Predicted Degradation Pathways
The following diagram illustrates the most probable initial steps in the degradation of the target compound, focusing on the reactive primary amine.
Caption: Predicted initial degradation pathways focusing on the primary amine.
Forced Degradation Workflow
This workflow diagram outlines the logical steps from study initiation to data analysis.
Caption: Logical workflow for a pharmaceutical forced degradation study.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Al-Absi, H. R., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. [Link]
-
Sexton, A., & Rochelle, G. (2009). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]
-
Narku-Tetteh, J., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
de A. T. e Silva, C. E., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
Wang, S., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Al-Absi, H. R., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]
-
Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. ResearchGate. [Link]
-
Papoušková, B., et al. (2011). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]
-
Teasdale, A., & Elder, D. (2022). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]
-
Poissy, J., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
Cenmed Enterprises. (n.d.). 4,6-Difluoro-2,3-dihydro-1h-inden-1-amine. [Link]
-
Niedzielska, J., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]
-
Liu, H., et al. (2021). Fluorinated Radicamine A and B: Synthesis and Glycosidase Inhibition. ResearchGate. [Link]
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
Garda, Z., et al. (2020). Mn Complex of a Fluorinated CDTA-Derivative: Stability, Inertness, and Paramagnetic H, O, and F Relaxation Properties. ResearchGate. [Link]
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]
-
Adye, D. R., et al. (2023). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment of Degradation Mechanism of Evodiamine. Open University of Cyprus Institutional Repository. [Link]
-
Moody, J. D., et al. (2001). Degradation of phenanthrene and anthracene by cell suspensions of Mycobacterium sp. strain PYR-1. PubMed. [Link]
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- 16. researchgate.net [researchgate.net]
overcoming solubility issues with 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Technical Support Center: 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental work. As an amine hydrochloride salt, this compound is generally expected to exhibit aqueous solubility, yet practical applications can often reveal complexities related to concentration, pH, and the specific composition of the solvent system.[1][2] This guide provides both foundational knowledge and advanced troubleshooting protocols to ensure the successful integration of this compound into your research workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility profile of this compound.
Q1: What are the expected, baseline solubility properties of this compound?
A1: 4,6-difluoro-2,3-dihydro-1H-inden-1-amine is supplied as a hydrochloride (HCl) salt. The presence of the ionizable amine group, which is protonated to form the hydrochloride, significantly increases its polarity.[1][3] Consequently, it is expected to be soluble in water and other polar solvents.[4] However, the term "soluble" is relative and issues can arise when targeting high concentrations or working in buffered systems with a pH close to the pKa of the parent amine.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂N·ClH | [5] |
| Molecular Weight | 205.63 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [5][6] |
| Predicted Solubility | Soluble in water and polar organic solvents. | [4] |
Q2: I'm observing precipitation when adding the compound to my neutral pH buffer. Why is this happening?
A2: This is a classic solubility issue for amine salts. The solubility of this compound is highly pH-dependent.[7][8] The hydrochloride salt is the protonated, charged form of the amine, which is water-soluble. As the pH of the solution increases and approaches the pKa of the amine, the equilibrium shifts towards the uncharged, or "free base," form. This free base is significantly less polar and thus less soluble in aqueous media, causing it to precipitate out of solution.[9][10]
Q3: Besides pH, what other factors can negatively impact solubility?
A3: Several factors can contribute to poor solubility:
-
Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., from KCl or NaCl in a buffer), the solubility of the hydrochloride salt can be reduced.[11]
-
Temperature: While solubility generally increases with temperature, this relationship is not always linear and depends on the compound's thermodynamic properties. For some salts, the effect can be minimal compared to factors like pH.[7]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. The manufacturing or storage process could potentially lead to a less soluble form.
-
Solvent Polarity: When working with mixed-solvent systems, an insufficient proportion of the polar solvent can lead to precipitation.
Part 2: Troubleshooting Guide & Protocols
This section provides structured solutions to specific solubility problems.
Issue: Compound Crashes Out in a Neutral or Basic Aqueous Buffer
Q: How can I prepare a stable solution of this compound in a buffer at physiological pH (e.g., PBS at pH 7.4)?
A: The key is to control the pH during the dissolution process to keep the amine fully protonated. The most reliable method is to first dissolve the compound in a slightly acidic solution and then carefully adjust the pH upwards to the desired final value. This avoids passing through a concentration and pH combination that favors precipitation of the free base.
Caption: Decision process for selecting an appropriate co-solvent system.
-
Select Co-solvents: Based on your experimental constraints (e.g., cell compatibility, analytical method), choose 2-3 candidate co-solvents.
| Co-Solvent | Properties | Common Use Case |
| Ethanol | Volatile, water-miscible. | General lab use, simple formulations. |
| Propylene Glycol | Non-volatile, viscous, water-miscible. | Parenteral formulations, cryoprotectant. |
| PEG 400 | Non-volatile, water-miscible polymer. | Oral and parenteral formulations. |
| DMSO | High dissolving power, aprotic, water-miscible. | In vitro assays, stock solutions. |
-
Prepare Solvent Blends: Create a series of solvent blends. For example, if your primary solvent is water or a buffer, prepare blends in ratios like 90:10, 80:20, and 50:50 (v/v) of buffer-to-co-solvent.
-
Solubility Testing: Add a pre-weighed amount of this compound to a fixed volume (e.g., 1 mL) of each solvent blend to achieve your target concentration.
-
Facilitate Dissolution: Cap the vials and vortex vigorously. If dissolution is slow, sonication in a water bath for 5-10 minutes can be effective.
-
Observation: Visually inspect each vial for complete dissolution (a clear solution with no visible particulates).
-
Optimization: If solubility is achieved in multiple systems, you can select the one with the lowest co-solvent percentage to minimize potential biological or analytical interference. If solubility is not achieved, higher co-solvent ratios or different co-solvents may be necessary.
Issue: High Concentration Stock Solution is Unattainable
Q: I need to prepare a highly concentrated stock solution (>50 mg/mL) and the previous methods are insufficient. What advanced techniques can I explore?
A: For achieving very high concentrations, more advanced formulation strategies may be required. One of the most accessible and effective methods at a lab scale is inclusion complexation with cyclodextrins. [12][13] Inclusion Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, or parts of molecules, within this cavity, effectively shielding the hydrophobic portion from the aqueous environment and increasing overall solubility. [13][14]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or buffer).
-
Add Compound: Add an excess amount of this compound to the CD solution.
-
Equilibrate: Tightly cap the container and shake or stir it at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Quantify: After equilibration, filter the solution through a 0.22 µm filter to remove the undissolved solid.
-
Analyze: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). A significant increase in concentration compared to a control without cyclodextrin indicates successful complexation and solubility enhancement.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
IJPPR. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Tablets & Capsules Magazine. (n.d.). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2015). Effect of pH on drugs absorption and solubility. Retrieved from [Link]
-
YouTube. (2017). Ph and Solubility of Drugs. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4,6-Difluoro-2,3-dihydro-1h-inden-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
- Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
-
MDPI. (n.d.). Proton-Blocking Anion-Exchange Membranes for Efficient Lithium Hydroxide Recovery by Bipolar Membrane Electrodialysis. Retrieved from [Link]
-
PMC - NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
-
通用试剂- 西典实验. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
PMC - NIH. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides. Retrieved from [Link]
-
SciELO. (n.d.). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Retrieved from [Link]
Sources
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 1H-Inden-1-amine, 5,7-difluoro-2,3-dihydro-, hydrochloride… [cymitquimica.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
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- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. longdom.org [longdom.org]
Technical Support Center: Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
A Guide to Minimizing Side Products and Optimizing Purity
Welcome to the technical support center for the synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important research chemical. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
I. Overview of the Synthesis and Potential Pitfalls
The synthesis of this compound is typically achieved through the reductive amination of 4,6-difluoro-1-indanone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling.
While seemingly straightforward, this synthesis is prone to the formation of several side products that can complicate purification and compromise the quality of the final compound. Understanding the origin of these impurities is the first step toward minimizing their formation.
Reaction Scheme:
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields can stem from several factors. Let's break down the possibilities:
-
Incomplete Imine Formation: The initial condensation of 4,6-difluoro-1-indanone with the ammonia source is a reversible equilibrium. To drive the reaction towards the imine, consider the following:
-
Choice of Ammonia Source: Ammonium formate is often a good choice as it serves as both the ammonia source and the reducing agent in the Leuckart reaction.[1] Alternatively, using ammonia in a suitable solvent with a dehydrating agent can be effective.
-
pH Control: The reaction is typically favored under mildly acidic conditions.
-
Water Removal: If not using a one-pot method like the Leuckart reaction, removing the water formed during imine formation (e.g., with a Dean-Stark apparatus or molecular sieves) can significantly improve the yield of the imine intermediate.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Reducing Agent Selection: For the reduction of the intermediate imine, common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).[2][3] NaBH₃CN is often preferred as it is more selective for the imine over the starting ketone.[4]
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent.
-
Reaction Temperature: Reductions are often carried out at low temperatures (0-25 °C) to improve selectivity and minimize side reactions.
-
-
Product Loss During Work-up and Purification: The product is a water-soluble hydrochloride salt. Significant loss can occur during aqueous work-up.
-
Extraction: Ensure the aqueous layer is basified to the free amine before extraction with an organic solvent. Multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate) will maximize recovery.
-
Purification: Recrystallization is a common purification method for hydrochloride salts.[2] Choosing the right solvent system is crucial to minimize loss.
-
Q2: I am observing a significant amount of an impurity with a higher molecular weight than my product. What could it be and how can I prevent its formation?
A2: This is a classic sign of a dimeric impurity . In the context of indanone chemistry, this can arise from a self-condensation of the starting material, 4,6-difluoro-1-indanone, under basic or acidic conditions.
-
Mechanism of Dimer Formation: The enolizable nature of the indanone can lead to an aldol-type condensation between two molecules of the ketone, followed by dehydration to form a condensed dimeric species.
-
Prevention Strategies:
-
Control of pH: Avoid strongly basic or acidic conditions during the reaction setup. If using a strong base or acid is necessary for other reasons, add it slowly at a low temperature.
-
Order of Reagent Addition: Add the ammonia source to the indanone before introducing any strong acids or bases. This will favor the formation of the imine over self-condensation.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of the competing dimerization reaction.
-
Q3: My final product purity is low, and I see several small peaks in my HPLC/GC analysis. What are the likely minor side products?
A3: Besides the dimer, several other minor impurities can form:
-
Unreacted Starting Material (4,6-difluoro-1-indanone): This indicates either incomplete imine formation or inefficient reduction.
-
Solution: Increase the reaction time, temperature (cautiously), or the stoichiometry of the ammonia source and reducing agent.
-
-
Over-alkylation Products: While less common when forming a primary amine from ammonia, if there is any carryover of the primary amine product into a subsequent alkylation step, or if the reaction conditions are harsh, formation of a secondary amine (N,N-bis(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)amine) is possible.
-
Solution: Use a sufficient excess of the ammonia source to outcompete the product amine for reaction with any remaining ketone.
-
-
Alcohol Impurity (4,6-difluoro-2,3-dihydro-1H-inden-1-ol): This is a common byproduct if the reducing agent is not selective and reduces the starting ketone.
-
Impurities from the Starting Material: The purity of your 4,6-difluoro-1-indanone is crucial. Impurities in the starting material will likely carry through the synthesis.
-
Solution: Ensure the purity of the starting indanone using appropriate analytical techniques (e.g., GC-MS, NMR) before starting the synthesis.
-
Q4: How can I effectively purify my final this compound product?
A4: The purification strategy will depend on the nature of the impurities present.
-
Recrystallization: This is the most common and effective method for purifying hydrochloride salts.[2]
-
Solvent Selection: The ideal solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents to screen include isopropanol, ethanol, methanol/diethyl ether, or ethanol/ethyl acetate mixtures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Washing/Slurrying: If the impurities are significantly more soluble in a particular organic solvent than the hydrochloride salt, you can wash or slurry the crude solid with that solvent (e.g., diethyl ether, ethyl acetate) to remove them.
-
Chromatography: While less common for the final salt purification, column chromatography of the free amine (before salt formation) on silica gel can be an effective way to remove non-polar impurities. The purified free amine can then be converted to the hydrochloride salt.
III. Recommended Synthetic Protocol and Analytical Methods
This section provides a general, yet detailed, protocol for the synthesis, along with recommended analytical methods for monitoring the reaction and assessing the purity of the final product.
A. Synthesis Protocol: Reductive Amination using Ammonium Formate (Leuckart-Type Reaction)
This one-pot procedure is often favored for its simplicity.
Materials:
-
4,6-difluoro-1-indanone
-
Ammonium formate
-
Formic acid
-
Toluene
-
Hydrochloric acid (concentrated)
-
Isopropanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-difluoro-1-indanone (1 equivalent) and ammonium formate (3-5 equivalents).
-
Add formic acid (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and basify the mixture with a concentrated solution of sodium hydroxide to a pH > 12.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in isopropanol and cool in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise with stirring until the precipitation is complete.
-
Collect the solid by filtration, wash with cold isopropanol and then with diethyl ether.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure product.
B. Analytical Methods for Quality Control
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is crucial for determining the purity of the final product and for identifying and quantifying any impurities.[7] A typical method might involve:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying volatile impurities, including unreacted starting material and certain side products. Derivatization of the amine may be necessary to improve its chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.
IV. Visualization of Reaction Pathways and Troubleshooting
Diagram 1: Main Reaction Pathway
Caption: The primary synthetic route to the target compound.
Diagram 2: Common Side Product Formation
Caption: Origins of common impurities in the synthesis.
Diagram 3: Troubleshooting Logic
Caption: A logical guide for diagnosing and resolving common synthesis problems.
V. References
-
Veeprho. (n.d.). Rasagiline Impurity C. Veeprho. [Link]
-
SynZeal. (n.d.). Rasagiline Impurities. SynZeal. [Link]
-
IJMCA. (n.d.). Medicinal Chemistry & Analysis. IJMCA. [Link]
-
Google Patents. (2016). CN103864646B - The impurity preparation of rasagiline mesilate and the method for analysis. Google Patents.
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Analysis of Rasagiline and Pramipexole in Tablets on Primesep 100 Column. SIELC Technologies. [Link]
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Chromatogram of Rasagiline. ResearchGate. [Link]
-
ResearchGate. (n.d.). Absorption spectra of Rasagiline mesylate-dye complex extracted into 10.... ResearchGate. [Link]
-
Google Patents. (2011). US20110155626A1 - Process for preparation of rasagiline and salts thereof. Google Patents.
-
Pharmaffiliates. (n.d.). Rasagiline-impurities. Pharmaffiliates. [Link]
-
Pharmaffiliates. (n.d.). rasagiline-mesylate-impurities. Pharmaffiliates. [Link]
-
accessdata.fda.gov. (2005). Chemistry Review(s). accessdata.fda.gov. [Link]
-
ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Google Patents. (1932). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series. Google Patents.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
PubMed. (2014). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. PubMed. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]
-
SciSpace. (n.d.). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]
-
Google Patents. (n.d.). CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride. Google Patents.
-
Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Google Patents.
-
ResearchGate. (2006). (PDF) Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl). ResearchGate. [Link]
-
Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
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- 5. scispace.com [scispace.com]
- 6. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 7. ijmca.com [ijmca.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Simultaneous Analysis of Rasagiline and Pramipexole in Tablets on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Large-Scale Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Welcome to the dedicated technical support guide for the large-scale synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up and execution of this synthetic sequence. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower your process optimization.
Overview of the Synthetic Workflow
The most common and industrially viable pathway to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 4,6-difluoro-1-indanone, typically via an intramolecular Friedel-Crafts acylation. The second stage involves the conversion of this ketone to the target chiral amine, commonly achieved through reductive amination, followed by purification as the hydrochloride salt.
Caption: High-level workflow for the synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl.
Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis in a question-and-answer format.
Stage 1: Synthesis of 4,6-Difluoro-1-indanone
Question 1: My Friedel-Crafts reaction to produce the indanone precursor is stalling or giving low yields. What are the likely causes and optimization strategies?
Answer: Low yields in the intramolecular Friedel-Crafts acylation step are a frequent challenge during scale-up. The root cause often lies in the management of the Lewis acid catalyst and reaction conditions.
-
Causality: The Friedel-Crafts reaction relies on a highly active electrophilic acylium ion, generated by the coordination of a Lewis acid (typically AlCl₃) to the carboxylic acid or acid chloride precursor. This species is extremely sensitive to moisture, which will quench the catalyst and hydrolyze the intermediate. On a large scale, effective moisture control and management of reaction exotherms are critical.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and high-purity, freshly opened or properly stored Lewis acids. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Stoichiometry of Lewis Acid: More than two equivalents of AlCl₃ are often required. One equivalent coordinates to the carbonyl of the acid chloride, and another is required for the aromatic ring activation. A common starting point is 2.2-2.5 equivalents. Insufficient catalyst is a primary reason for incomplete conversion.
-
Controlled Reagent Addition & Temperature: The initial acylation is often exothermic. Add the Lewis acid portion-wise at a low temperature (0-5 °C) to control the exotherm. After the initial addition, the cyclization step may require heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time. Overheating can lead to side product formation.
-
Work-up Procedure: The quench step with acid (e.g., HCl) is also highly exothermic and generates corrosive HCl gas. Perform the quench slowly by adding the reaction mixture to ice-cold aqueous acid. Ensure adequate ventilation and cooling capacity. Improper quenching can lead to product degradation.[1][2]
-
Alternative Cyclization Methods: If the traditional Friedel-Crafts route remains problematic, consider alternative methods such as palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, which can proceed under milder conditions.[3][4]
-
Stage 2: Reductive Amination & Purification
Question 2: During the reductive amination of 4,6-difluoro-1-indanone, I'm observing significant amounts of unreacted ketone and the corresponding alcohol byproduct. How can I improve the conversion to the desired amine?
Answer: The formation of the alcohol byproduct (4,6-difluoro-1-indanol) and the presence of residual ketone indicate an imbalance between imine formation and reduction. The key is to favor the formation of the imine intermediate before reduction occurs.[5][6]
Caption: Troubleshooting logic for optimizing reductive amination yield.
-
Causality: Reductive amination is a two-step process in one pot: (1) formation of a hemiaminal, which dehydrates to an imine (or protonated iminium ion), and (2) reduction of the imine/iminium ion to the amine.[5] If the reducing agent is too reactive (like NaBH₄), it can reduce the starting ketone to the alcohol faster than the imine can form. Furthermore, the imine formation is an equilibrium reaction; the presence of water (a byproduct) can push the equilibrium back towards the starting materials.[5]
-
Troubleshooting Steps:
-
pH Control: The reaction is most effective under weakly acidic conditions (pH 5-7). This protonates the carbonyl, making it more electrophilic for amine attack, and also forms the more readily reducible iminium ion. Acetic acid is a common and effective catalyst.[7]
-
Choice of Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this and is often the reagent of choice for large-scale applications.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams, a significant concern at scale.[7][8]
-
Water Removal: To drive the equilibrium towards imine formation, remove the water byproduct. On a lab scale, this can be done with molecular sieves. On a large scale, azeotropic removal using a Dean-Stark apparatus with a suitable solvent (like toluene) is a common industrial practice.[6]
-
Amine Source: Using an ammonium salt like ammonium acetate can serve as both the amine source and the pH buffer, simplifying the reaction setup.
-
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Non-selective, can reduce ketones/aldehydes. Requires careful pH control. | Generally avoided for one-pot reductive aminations due to poor selectivity.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions. Stable in weakly acidic conditions. | Highly toxic cyanide byproducts. | Significant waste treatment and safety protocols required.[7][8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, mild, commercially available. Does not require strict pH control. | More expensive than NaBH₄. Can be moisture sensitive. | Often the preferred reagent for its high selectivity and lack of toxic byproducts.[7][8] |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" (byproduct is water), cost-effective at scale. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. May reduce other functional groups. | Excellent for large volumes but requires significant capital investment in equipment. |
Question 3: I am struggling to obtain the final hydrochloride salt as a clean, crystalline solid. It's either oily or has a wide melting point range. What's the best practice for crystallization?
Answer: The isolation of a high-purity, crystalline hydrochloride salt is crucial for product stability and handling. The issue often stems from residual impurities or an improper choice of solvent system for crystallization.
-
Causality: The freebase amine is often an oil or low-melting solid. Converting it to the hydrochloride salt increases the melting point and introduces ionic character, facilitating crystallization from organic solvents. The choice of solvent is critical: it must readily dissolve the freebase but have low solubility for the resulting salt, allowing it to precipitate upon formation.
-
Troubleshooting Steps:
-
Purity of the Freebase: Ensure the amine freebase is as pure as possible before salt formation. Perform an aqueous workup to remove any water-soluble reagents. If necessary, a quick filtration through a plug of silica gel can remove non-polar impurities.
-
Solvent Selection: The ideal system involves a solvent in which the freebase is soluble and the HCl salt is insoluble. Isopropanol (IPA) is a very common and effective choice. Other options include ethanol or ethyl acetate.
-
Controlled HCl Addition: Prepare a solution of the freebase in your chosen solvent (e.g., IPA). Then, slowly add a stoichiometric amount of HCl. Gaseous HCl or a solution of HCl in a compatible solvent (like HCl in IPA or HCl in diethyl ether) can be used. Adding a large excess of HCl can sometimes trap impurities.
-
Inducing Crystallization: If the salt does not precipitate immediately, try cooling the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal if available.
-
Use of an Anti-Solvent: A powerful technique is to dissolve the freebase in a minimal amount of a good solvent (like IPA or ethanol) and then slowly add an "anti-solvent" in which the salt is very insoluble (like methyl tert-butyl ether (MTBE) or heptane) until turbidity is observed. Then, cool the mixture to allow for complete crystallization.
-
| Solvent System | Comments |
| Isopropanol (IPA) | Excellent general-purpose solvent. Good balance of solubility for freebase and insolubility for the salt. |
| Ethanol / MTBE | Dissolve in ethanol, add MTBE as an anti-solvent. Very effective for inducing precipitation. |
| Ethyl Acetate | Can work well, but the freebase may have lower solubility. |
| Methanol | Generally too polar; the HCl salt may have significant solubility, leading to lower recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations for this synthesis at a large scale? A1: Safety is paramount. Key hazards include:
-
Friedel-Crafts Reaction: AlCl₃ reacts violently with water. The quench with aqueous acid is highly exothermic and releases HCl gas. Use appropriate personal protective equipment (PPE) and ensure adequate ventilation and reactor cooling capacity.
-
Reductive Amination: If using catalytic hydrogenation, specialized high-pressure reactors and handling procedures for flammable hydrogen gas and potentially pyrophoric catalysts (like Palladium on Carbon) are required. If using borohydride reagents, be aware they can release hydrogen gas upon contact with acid.
-
Solvents: The use of large volumes of flammable organic solvents requires proper grounding of equipment to prevent static discharge and operating in a well-ventilated area with explosion-proof equipment.
-
HCl Gas/Solutions: Concentrated HCl and its solutions are highly corrosive. Use appropriate PPE, including acid-resistant gloves, goggles, and a face shield.
Q2: Are there any "greener" or more sustainable approaches to this synthesis? A2: Yes, biocatalysis offers a compelling green alternative for the synthesis of the chiral amine.[9]
-
Transaminases: Amine transaminases (ATAs) can convert the prochiral ketone (4,6-difluoro-1-indanone) directly into the desired single enantiomer of the amine with very high stereoselectivity.[10][11] This approach operates in aqueous media under mild conditions, avoids the use of metal catalysts or hazardous reducing agents, and can eliminate the need for a separate chiral resolution step.[10][11][12] The main challenge can be enzyme stability and cost, though significant advances in protein engineering are overcoming these limitations.[10][11]
Q3: How can I effectively monitor the progress of the key reaction steps? A3:
-
Thin-Layer Chromatography (TLC): Excellent for quick qualitative checks of reaction completion. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with UV light and/or a potassium permanganate stain.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis. They can accurately determine the ratio of starting material, product, and any byproducts, which is essential for process control and optimization at scale.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of intermediates and the final product, but can also be used for quantitative analysis (qNMR) if an internal standard is used.
Q4: What are the most common impurities I should be looking for? A4:
-
From Stage 1: Unreacted starting materials (1,3-difluorobenzene, succinic anhydride derivatives), and potentially regioisomers if the cyclization is not perfectly selective.
-
From Stage 2: The primary impurity is often the alcohol byproduct (4,6-difluoro-1-indanol) from the reduction of the ketone. Also, look for residual unreacted indanone. If the reaction conditions are not well-controlled, dimer or trimer formation from side reactions can occur.[13]
-
Final Product: Residual solvents from the crystallization process are the most common impurity in the final salt. These can be identified and quantified by GC or ¹H NMR.
References
- Smolecule. (2023, August 15). Buy 4,6-Difluoro-1-indanone | 162548-73-4.
- Contente, M. L., & Paradisi, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed.
- Farkas, D. O., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- Benchchem. Overcoming poor stereoselectivity in chiral amine synthesis.
- White Rose eTheses Online. and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
- PMC - NIH. (2024, June 25).
- Organic Syntheses Procedure. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- Wikipedia.
- ChemicalBook. 7-Fluoro-1-indanone synthesis.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Master Organic Chemistry. (2017, September 1).
- Organic Chemistry Portal. Indanone synthesis.
- Myers Chem 115.
- ChemUniverse. This compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. Buy 4,6-Difluoro-1-indanone | 162548-73-4 [smolecule.com]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Stability Testing of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Welcome to the technical support center for the stability testing of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing a comprehensive stability profile of this compound.
Introduction: Understanding the Molecule
This compound is a fluorinated indanamine derivative. The presence of the primary amine group, the aromatic ring with electron-withdrawing fluorine atoms, and its formulation as a hydrochloride salt are key factors that will influence its stability. A thorough understanding of its degradation pathways under various stress conditions is critical for the development of a stable drug product. This guide will walk you through the necessary steps to achieve this, in line with regulatory expectations.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the stability testing of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Given the structure, you should anticipate several potential degradation pathways:
-
Oxidation: The primary amine group is susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of peroxides.[4][5][6] This could lead to the formation of corresponding imines, oximes, or further degradation products.
-
Photodegradation: The aromatic ring system, even with fluoro-substituents, can absorb UV light, potentially leading to photolytic cleavage or reactions, especially in solution.[7][8][9][10][11]
-
Thermal Degradation: While the hydrochloride salt form generally enhances thermal stability, the free base, if formed, could be more susceptible to thermal decomposition.[12][13][14]
-
pH-Dependent Degradation (Hydrolysis): While amides are more known for hydrolysis, extreme pH conditions could potentially affect the stability of the molecule, especially if it catalyzes other reactions. It's crucial to assess its stability across a range of pH values.
Q2: I am observing a rapid loss of purity in my sample under ambient light. What is the likely cause and how can I mitigate this?
A2: Rapid degradation under ambient light strongly suggests photosensitivity.[7][8][9][10][11] The indane ring system can absorb UV radiation, leading to the formation of reactive species.
-
Troubleshooting Steps:
-
Confirm Photostability: Conduct a formal photostability study as per ICH Q1B guidelines.[7][8][9][10][11] Expose the solid material and a solution to a controlled light source (e.g., Xenon lamp) with a dark control.
-
Packaging: Use amber vials or light-resistant containers for storage and during experiments.
-
Inert Atmosphere: If the degradation is photo-oxidative, blanketing with an inert gas like nitrogen or argon can help.
-
Q3: My HPLC analysis shows several new, small peaks after thermal stress testing. How do I determine if these are degradants or artifacts?
A3: This is a common challenge. A systematic approach is necessary:
-
Placebo Analysis: If you are analyzing a formulated product, run a stressed placebo sample. This will help differentiate between degradants of the active pharmaceutical ingredient (API) and those from excipients.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and the new peaks. Co-eluting peaks can be an issue.
-
Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratios of the new peaks. This will help in identifying their molecular weights and proposing potential structures.
-
Forced Degradation Comparison: Compare the chromatograms from your thermal stress study with those from hydrolytic, oxidative, and photolytic stress studies. This can help in identifying common degradants.
Q4: What are the best starting conditions for forced degradation studies for this compound?
A4: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating method.[1][2][3][15][16] A good starting point is to aim for 5-20% degradation.
| Stress Condition | Recommended Starting Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To probe susceptibility to oxidative degradation.[4][5][6] |
| Thermal | 80°C for 48 hours (solid state) | To assess the impact of heat on the solid form. |
| Photostability | ICH Q1B Option 2: 1.2 million lux hours and 200 watt hours/m² | To comply with regulatory expectations for photostability testing.[8][11] |
Note: These are starting points. You may need to adjust the conditions (time, temperature, reagent concentration) to achieve the target degradation.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Troubleshooting HPLC Method Development for Stability Indicating Assays
Issue: Poor separation between the parent peak and a degradant peak.
Causality: The chromatographic conditions (mobile phase, column, gradient) are not optimized to resolve compounds with similar polarities.
Troubleshooting Workflow:
Caption: HPLC Method Optimization Workflow.
Expert Insight: Changing the organic modifier or the pH of the mobile phase can significantly alter the selectivity of the separation, especially for an amine-containing compound. The pKa of the amine will dictate its ionization state and, therefore, its retention on a reverse-phase column.
Troubleshooting Unexpected Degradation in Control Samples
Issue: The control sample (stored under ideal conditions) shows significant degradation.
Causality: This points to an inherent instability of the molecule or an issue with the experimental setup.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the control sample was indeed stored at the correct temperature, protected from light, and in a sealed container.
-
Check for Contaminants:
-
Solvent Purity: Ensure that the solvents used to prepare the sample are of high purity and do not contain peroxides (especially important for ethers and THF).
-
Glassware: Use clean glassware, as residues of metal ions can catalyze degradation.
-
-
Evaluate Inherent Instability: The molecule may be inherently unstable even under ideal conditions. In this case, consider reformulation or storage at a lower temperature (e.g., -20°C).
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at the same time points as the acid hydrolysis. Neutralize with an equivalent amount of 0.2 M HCl.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C. Withdraw aliquots at the specified time points.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat at 80°C. At each time point, dissolve a portion of the solid to the target concentration for analysis.
-
Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.[7][8][9][10][11] Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method, preferably with a PDA and mass spectrometer detector.
-
Calculate the percentage degradation and the relative retention times of the degradant peaks.
Workflow Diagram:
Caption: Forced Degradation Study Workflow.
References
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]
-
Stability Testing: Photostability Testing of New Drug Substances and Products. ICH. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
-
Stability evaluation of [18F]FDG and its specified impurities. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Oxidative degradation of amines using a closed batch system. ResearchGate. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. National Institutes of Health. Available from: [Link]
-
This compound. ChemUniverse. Available from: [Link]
-
Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. Available from: [Link]
-
4,6-Difluoro-2,3-dihydro-1h-inden-1-amine. Cenmed Enterprises. Available from: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available from: [Link]
-
Overview on PFAS analytical methods. Publications Office of the European Union. Available from: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. OUCI. Available from: [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. Available from: [Link]
-
This compound. 西典实验. Available from: [Link]
-
Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. PubMed. Available from: [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. Available from: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ikev.org [ikev.org]
- 11. database.ich.org [database.ich.org]
- 12. mdpi.com [mdpi.com]
- 13. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. q1scientific.com [q1scientific.com]
- 16. ajrconline.org [ajrconline.org]
common impurities in commercial 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Technical Support Center: 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this compound. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity in chiral this compound?
The most critical impurity is typically the unwanted enantiomer. Since the amine group is on a stereocenter, the compound exists as a pair of enantiomers (R and S). In pharmaceutical development, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause undesirable side effects.[1] Therefore, controlling the enantiomeric purity is paramount. Commercial sources may provide the compound as a racemate (a 1:1 mixture of both enantiomers) or as a specific enantiomer. It is crucial to verify the enantiomeric excess (e.e.) of your material.
Q2: What are the likely process-related impurities from the synthesis?
The most common synthetic route to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine is the reductive amination of the corresponding ketone, 4,6-difluoro-2,3-dihydro-1H-inden-1-one.[2][3][4] This process can introduce several predictable impurities:
-
Unreacted Starting Material: The presence of 4,6-difluoro-2,3-dihydro-1H-inden-1-one indicates an incomplete reaction.
-
Imine Intermediate: The intermediate formed between the ketone and the amine source (e.g., ammonia) may persist if the reduction step is inefficient.
-
By-products from Reducing Agents: Depending on the reducing agent used (e.g., NaBH₃CN, NaBH(OAc)₃), specific by-products can be generated. For instance, sodium cyanoborohydride can potentially introduce cyanide-related impurities.[2][5]
Q3: Could there be isomeric impurities other than the enantiomer?
Yes, regioisomers are a possibility. These can arise from the synthesis of the precursor, 4,6-difluoro-2,3-dihydro-1H-inden-1-one. The formation of the indanone ring via intramolecular Friedel-Crafts acylation can sometimes lead to isomers with different substitution patterns on the aromatic ring, although the directing effects of the fluorine atoms make the 4,6-difluoro isomer the expected major product.[6][7] It is good practice to confirm the substitution pattern, especially when using a new supplier or a non-GMP grade material.
Troubleshooting Guide: Unexpected Analytical Results
This section addresses common analytical observations and provides a logical workflow for troubleshooting.
Scenario 1: An unexpected peak is observed in my reverse-phase HPLC analysis.
-
Possible Cause 1: Unreacted Starting Material (Ketone)
-
Why it happens: The reductive amination reaction did not go to completion.
-
Troubleshooting Steps:
-
Obtain a reference standard: Source a sample of 4,6-difluoro-2,3-dihydro-1H-inden-1-one.[8]
-
Co-injection: Spike your sample with the ketone standard and run the HPLC analysis. If the area of the unexpected peak increases, you have confirmed its identity.
-
LC-MS Analysis: The mass of the ketone (C₉H₆F₂O, MW: 168.14) will be different from the amine product (C₉H₉F₂N, MW: 169.17), providing definitive identification.
-
-
-
Possible Cause 2: Imine Intermediate
-
Why it happens: Incomplete reduction of the imine formed during the reaction.
-
Troubleshooting Steps:
-
LC-MS Analysis: The imine will have a distinct mass. It is often less stable than the ketone or amine and may hydrolyze back to the ketone in the presence of water, especially under acidic conditions. This can sometimes lead to the appearance of the ketone peak upon storage or analysis.
-
-
Scenario 2: My yield is low, and I see multiple small, unidentified peaks.
-
Possible Cause: Side reactions or degradation.
-
Why it happens: The choice of reducing agent and reaction conditions is critical. Stronger reducing agents like NaBH₄ can potentially reduce the aldehyde or ketone starting material before imine formation, lowering the yield of the desired amine.[9] Using milder, more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) at the correct pH can minimize these side reactions.[2][3][5]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the supplier's CoA for the purity and a list of identified and unidentified impurities.
-
LC-MS Analysis: This is the most powerful tool for getting initial structural information on unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[10]
-
Forced Degradation Study: Subjecting a pure sample of the amine hydrochloride to stress conditions (acid, base, heat, light, oxidation) can help to identify potential degradants and see if any match the unknown peaks in your sample.
-
-
Scenario 3: The biological activity of my compound is lower than expected.
-
Possible Cause: High levels of the undesired enantiomer.
-
Why it happens: The synthesis was not stereoselective, or the chiral resolution was incomplete, leading to a product with low enantiomeric excess (e.e.).
-
Troubleshooting Steps:
-
Perform Chiral HPLC Analysis: This is essential to determine the enantiomeric purity of your material.[1][11][12] You must use a chiral stationary phase (CSP) designed for separating enantiomers of amines.[13][14]
-
Compare with a reference standard: If available, compare the chiral profile of your sample with a standard of known high enantiomeric purity.
-
-
Diagrams of Key Processes
Caption: Synthetic pathway for 4,6-difluoro-1-indanamine and potential impurity sources.
Caption: Classification of potential impurities in the final product.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework. The specific column and mobile phase should be optimized for your system.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for primary amines. Polysaccharide-based columns like Chiralpak® or Chiralcel® are often effective.[13][14]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[14]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic mixture (if available) at the same concentration to identify the retention times of both enantiomers.
-
-
HPLC Conditions (Example):
-
Column: Chiralpak IA or similar
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the R and S enantiomers using the racemic standard.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the major and minor enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Protocol 2: Reverse-Phase HPLC for Process-Related Impurities
This method is suitable for separating the polar amine product from the less polar ketone starting material.
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions (Example Gradient):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Quantify impurities based on their peak area relative to the main product peak (Area Percent). For accurate quantification, response factors for each impurity should be determined using reference standards.
-
Quantitative Data Summary
| Impurity Type | Potential Impurity | Typical Analytical Method | Key Identification Feature |
| Stereoisomeric | Unwanted Enantiomer | Chiral HPLC | Separate peak on a chiral column |
| Process-Related | 4,6-difluoro-1-indanone | RP-HPLC, LC-MS | Shorter retention time (more polar), distinct mass (168.14 m/z) |
| Process-Related | Imine Intermediate | LC-MS | Distinct mass, potential instability |
| Isomeric | Regioisomers | RP-HPLC, NMR | Different retention time, distinct NMR spectrum |
References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from a relevant Wikipedia article on the topic.[2]
-
4,6-Difluoro-2,3-dihydro-1H-inden-1-one. (n.d.). ChemScene. Retrieved from a chemical supplier's product page.[8]
-
Patil, S. D., et al. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health (NIH).[11]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.[1]
-
Process for the preparation of indanamine derivatives and new synthesis intermediates. (n.d.). Google Patents.[15]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry.[3]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.[9]
-
Reductive Amination. (n.d.). Chemistry Steps.[4]
-
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[13]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department.[5]
-
Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.[12]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.[14]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses.[16]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.[10]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.[7]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate.[6]
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. chemscene.com [chemscene.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and Other Indanamine Derivatives for CNS Research
This guide provides a comprehensive comparison of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with other key indanamine derivatives. While direct experimental data on the difluorinated compound is limited, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to offer a predictive analysis for researchers in drug discovery and development.
Introduction to the Indanamine Scaffold: A Privileged Structure in Neuropharmacology
The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold is a cornerstone in the design of centrally active agents. Its rigid structure, embedding a phenethylamine moiety, allows for precise orientation of functional groups and interaction with various CNS targets. A notable example of a drug derived from this scaffold is Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The versatility of the indanamine core allows for modifications that can fine-tune its pharmacological profile, leading to compounds with a range of activities, from enzyme inhibition to receptor modulation.[3][4]
The Parent Compound: 1-Aminoindan
(R)-1-aminoindan, the active metabolite of rasagiline, exhibits neuroprotective properties independent of MAO-B inhibition.[5][6] While 1-aminoindan itself has weak affinity for dopamine and norepinephrine transporters compared to its isomer 2-aminoindan, it serves as a crucial building block for more potent and selective molecules.[5] Its synthesis is a key step in the production of several experimental and clinical drugs.[7][8][9]
Introducing this compound: A Strategic Modification
This compound is a synthetic intermediate, and to date, its specific pharmacological profile has not been extensively reported in peer-reviewed literature. However, the introduction of fluorine atoms onto aromatic rings is a well-established strategy in medicinal chemistry to modulate a compound's properties.
The Rationale for Fluorination:
The incorporation of fluorine can lead to several advantageous changes:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life.[10]
-
Increased Potency and Selectivity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to enhanced binding affinity and selectivity for specific receptors or enzymes.[11][12]
-
Improved Blood-Brain Barrier (BBB) Penetration: Fluorine substitution can increase the lipophilicity of a molecule, facilitating its passage across the BBB, a critical factor for CNS-acting drugs.[13][14]
The placement of two fluorine atoms at the 4 and 6 positions of the indane ring is a deliberate chemical design. This substitution pattern is expected to significantly influence the molecule's interaction with biological targets compared to the non-fluorinated parent compound.
Comparative Analysis: Predicting the Pharmacological Profile
Based on the principles of medicinal chemistry and data from related compounds, we can extrapolate a potential pharmacological profile for this compound and compare it to its non-fluorinated counterpart and other relevant derivatives.
Monoamine Oxidase (MAO) Inhibition
The indanone and indane scaffolds are known to be effective reversible inhibitors of monoamine oxidase, particularly MAO-B.[4][15] Rasagiline, an N-propargyl derivative of 1-aminoindan, is an irreversible inhibitor of MAO-B.[1]
-
1-Aminoindan: The parent compound has weak MAO-B inhibitory activity.[5]
-
Rasagiline: A potent and selective irreversible MAO-B inhibitor.[1][16]
-
4,6-difluoro-1-aminoindan (Predicted): The strong electron-withdrawing nature of the two fluorine atoms could potentially enhance the compound's affinity for the flavin cofactor of MAO, potentially leading to increased inhibitory potency compared to 1-aminoindan. The reversibility of this inhibition would depend on the absence of a reactive group like the propargyl moiety in rasagiline.
Dopaminergic and Serotonergic Activity
Fluorination can significantly impact the affinity and selectivity of ligands for aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[11][17] The effect of fluorination is highly dependent on the position of the fluorine atom.[18][19]
-
1-Aminoindan: Shows very weak affinity for dopamine and norepinephrine transporters.[5]
-
Fluorinated Tryptamines: Studies on fluorinated tryptamines have shown that fluorine substitution can markedly increase selectivity for specific serotonin receptor subtypes, such as 5-HT1A.[20][21]
-
4,6-difluoro-1-aminoindan (Predicted): The 4,6-difluoro substitution pattern could potentially increase affinity for certain dopamine or serotonin receptor subtypes. A comprehensive receptor screening would be necessary to determine the precise profile. It is plausible that this derivative could serve as a precursor for ligands with tailored selectivity towards D2/D3 dopamine receptors or specific serotonin receptors.
Data Summary
Table 1: Comparison of Physicochemical and Known/Predicted Biological Properties
| Property | 1-Aminoindan | Rasagiline | This compound (Predicted) |
| Molecular Formula | C₉H₁₁N | C₁₂H₁₃N | C₉H₉F₂N·HCl |
| Molecular Weight | 133.19 g/mol | 171.24 g/mol | 205.63 g/mol |
| Structure | Indanamine | N-propargyl-1-aminoindan | 4,6-difluoro-1-aminoindan |
| Known Primary Action | Neuroprotective[5][6] | Irreversible MAO-B inhibitor[1][2] | Synthetic Intermediate |
| Predicted Primary Action | - | - | Potential for enhanced MAO inhibition or aminergic receptor modulation |
| Blood-Brain Barrier Penetration | Moderate | High | Potentially Enhanced |
| Metabolic Stability | Metabolite of Rasagiline[1] | Metabolized to 1-aminoindan[1] | Potentially Increased |
Experimental Protocols
To validate the predicted properties of this compound, the following experimental workflows are recommended.
In Vitro MAO Inhibition Assay
Objective: To determine the potency and selectivity of the test compound as an inhibitor of MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation fluorometrically or spectrophotometrically.
-
Calculate IC₅₀ values for both MAO-A and MAO-B to determine potency and selectivity.
-
-
Control: Use a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.
Radioligand Binding Assays for Dopamine and Serotonin Receptors
Objective: To determine the binding affinity of the test compound for various dopamine (D₁, D₂, D₃, D₄, D₅) and serotonin (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) receptor subtypes.
Methodology:
-
Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest.
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor subtype (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁A).
-
Procedure:
-
Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC₅₀ values.
-
-
Control: Use known selective antagonists for each receptor as positive controls.
Visualizations
Logical Relationship of Indanamine Derivatives
Caption: Relationship between 1-aminoindan and its derivatives.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for characterizing novel indanamine derivatives.
Conclusion
While this compound remains a compound primarily of interest as a synthetic intermediate, a thorough analysis of the structure-activity relationships within the indanamine class suggests its potential for novel pharmacological properties. The strategic placement of two fluorine atoms on the aromatic ring is likely to enhance metabolic stability and could lead to increased potency and altered selectivity for monoamine oxidases or aminergic G protein-coupled receptors. The experimental protocols outlined in this guide provide a clear path for elucidating the precise pharmacological profile of this and other novel indanamine derivatives, paving the way for the development of next-generation CNS therapeutics.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 6. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 9. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
This guide provides a comprehensive comparison of two widely-used analytical methods for the quantification of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). As researchers, scientists, and drug development professionals, the selection of a suitable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document delves into the validation of these methods, offering experimental protocols and supporting data to aid in making an informed decision based on the specific analytical needs.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a critical aspect of regulatory compliance and good scientific practice.[1][2] For a substance like this compound, an accurate and precise quantification method is essential for everything from initial purity assessment of the active pharmaceutical ingredient (API) to its determination in final dosage forms and stability studies.
We will explore a standard reversed-phase HPLC-UV method, a workhorse in most quality control laboratories, and a more sophisticated LC-MS method, which offers enhanced sensitivity and specificity. The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[3][4][5]
Chapter 1: The Analytical Methods
The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the intended application of the method. This compound is a primary amine, making it amenable to reversed-phase chromatography. The presence of a chromophore in the indane ring system allows for UV detection.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for routine quality control, offering robustness, reliability, and cost-effectiveness.
Principle: The method separates the target analyte from potential impurities based on its partitioning between a non-polar stationary phase and a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to that of a reference standard.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for the moderately non-polar indane structure.
-
Mobile Phase: A gradient elution is proposed to ensure separation from potential impurities with different polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water. The acidic pH ensures that the primary amine is protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm. This wavelength is chosen based on the UV spectrum of the analyte, corresponding to an absorbance maximum, which provides optimal sensitivity.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and diluted to create a series of calibration standards.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for applications requiring higher sensitivity and specificity, such as impurity profiling, metabolite identification, or quantification in complex matrices.[6][7]
Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, providing a high degree of specificity and sensitivity.[5]
Experimental Protocol: LC-MS Method
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size. The smaller column dimensions and particle size are suitable for faster analyses and are compatible with mass spectrometry flow rates.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water. Formic acid is a volatile buffer, making it compatible with mass spectrometry.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
-
Gradient Program: A faster gradient can often be used with LC-MS due to the specificity of detection.
Time (min) % Mobile Phase B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode. The primary amine is readily protonated in the acidic mobile phase, making it ideal for positive mode ESI.
-
Monitored Transition (for QqQ): Precursor ion (MH+) → Product ion. The specific m/z values would be determined by infusing a standard solution of the analyte. For 4,6-difluoro-2,3-dihydro-1H-inden-1-amine (free base, C9H9F2N, MW ≈ 169.17), the protonated molecule [M+H]+ would be at m/z 170.2. A suitable fragment ion would be selected for quantification.
-
Chapter 2: The Validation Workflow: A Step-by-Step Guide
The validation process ensures that the chosen analytical method is fit for its intended purpose.[8][9] The following protocols are based on the ICH Q2(R1) guideline.[5]
start [label="Define Method & Validation Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; specificity [label="Specificity / Forced Degradation"]; linearity [label="Linearity & Range"]; accuracy [label="Accuracy"]; precision [label="Precision\n(Repeatability & Intermediate)"]; lod_loq [label="LOD & LOQ"]; robustness [label="Robustness"]; report [label="Final Validation Report", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> lod_loq; lod_loq -> robustness; robustness -> report; }
Figure 1: General workflow for analytical method validation.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are crucial for demonstrating the stability-indicating nature of the method.[10][11]
Experimental Protocol:
-
Prepare Stressed Samples: Subject the analyte to the following conditions to induce degradation (typically aiming for 5-20% degradation)[10][12]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the unstressed and stressed samples using both the HPLC-UV and LC-MS methods.
-
Evaluation:
-
HPLC-UV: Use the DAD to assess peak purity of the analyte in the presence of degradation products. The method is specific if there is no co-elution and the peak purity index is above a certain threshold (e.g., >0.999).
-
LC-MS: Specificity is demonstrated by the unique mass-to-charge ratio of the analyte. The extracted ion chromatogram for the specific m/z of the analyte should show a single, sharp peak, even if other degradants are co-eluting chromatographically.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare at least five concentrations of the reference standard spanning the expected working range (e.g., 80% to 120% of the target assay concentration).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the mean response (peak area) against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.[2][13]
Experimental Protocol:
-
Prepare Spiked Samples: Spike a placebo (a mixture of all excipients without the API) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery of the analyte at each level. The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[2]
Experimental Protocol:
-
Determination:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
-
Confirmation: For LOQ, analyze a number of samples at the determined concentration to confirm that the precision and accuracy are acceptable.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce Variations: Introduce small changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analysis: Analyze samples under these modified conditions.
-
Evaluation: Assess the effect on the results (e.g., peak area, retention time). The results should not be significantly impacted, and system suitability parameters should still be met.
Chapter 3: Comparative Performance Data
The following table summarizes the expected validation performance for the two methods. The data is illustrative but represents typical outcomes for these techniques.
| Validation Parameter | HPLC-UV Method | LC-MS Method | Causality and Insights |
| Specificity | Peak Purity Index > 0.999 | Confirmed by unique m/z | LC-MS is inherently more specific due to mass detection, making it superior for complex samples.[6] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods can achieve excellent linearity. |
| Range | 80-120% of assay conc. | 1-200% of assay conc. | LC-MS typically has a wider dynamic range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods can be highly accurate. |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% (can be higher at lower conc.) | HPLC-UV is often more precise for routine high-concentration assays. |
| LOD | ~ 0.01% of assay conc. | ~ 0.001% of assay conc. | LC-MS is significantly more sensitive, allowing for trace-level detection.[7] |
| LOQ | ~ 0.03% of assay conc. | ~ 0.003% of assay conc. | The lower LOQ of LC-MS is critical for impurity quantification. |
| Robustness | High | Moderate to High | HPLC-UV methods are often designed for high robustness in QC environments. LC-MS can be more sensitive to matrix effects. |
start [label="Analytical Need", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; routine_qc [label="Routine QC / Assay"]; impurity [label="Impurity Profiling / Trace Analysis"]; bioanalysis [label="Bioanalysis / Metabolite ID"]; hplc_uv [label="Select HPLC-UV", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_ms [label="Select LC-MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> routine_qc [label="High Throughput,\nCost-Effective"]; start -> impurity [label="High Sensitivity,\nSpecificity Needed"]; start -> bioanalysis [label="Complex Matrix,\nStructural Info Needed"];
routine_qc -> hplc_uv; impurity -> lc_ms; bioanalysis -> lc_ms; }
Figure 2: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound, but their suitability depends on the specific application.
-
HPLC-UV is the method of choice for routine quality control applications, such as batch release testing and standard stability studies. Its robustness, cost-effectiveness, and high precision for assay-level concentrations make it ideal for these purposes.
-
LC-MS excels in scenarios that demand higher sensitivity and specificity. It is the superior technique for the quantification of low-level impurities, for conducting forced degradation studies where degradant identification is required, and for bioanalytical applications where the analyte needs to be measured in complex biological matrices.
Ultimately, a well-validated analytical method, whether it be HPLC-UV or LC-MS, is a cornerstone of drug development, providing the reliable data necessary to ensure product quality and patient safety.
References
Sources
- 1. Fluorine and Fluoride Analysis [intertek.com]
- 2. youtube.com [youtube.com]
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A Comparative Guide to 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine and its Analogues as Monoamine Transporter Inhibitors
This guide provides a detailed comparative analysis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and its structural and functional analogues. The focus is on their role as monoamine transporter inhibitors, a critical class of compounds in neuropharmacology and drug development. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences within this important chemical family.
Introduction: The Indenanamine Scaffold and Monoamine Transporters
The compound 4,6-difluoro-2,3-dihydro-1H-inden-1-amine belongs to a class of synthetic molecules based on the indenanamine scaffold. These compounds are primarily recognized for their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this reuptake process, these compounds increase the extracellular concentration of monoamine neurotransmitters, thereby enhancing neuronal signaling.[1]
The therapeutic and pharmacological profile of a monoamine transporter inhibitor is defined by its relative affinity and selectivity for DAT, NET, and SERT.[2] For instance, non-selective inhibitors that block all three transporters, like cocaine and indatraline, have a distinct psychostimulant profile.[1][3] In contrast, selective inhibitors, such as Selective Serotonin Reuptake Inhibitors (SSRIs), have found widespread use as antidepressants. The subject of this guide, 4,6-difluoro-2,3-dihydro-1H-inden-1-amine, and its analogues represent efforts to fine-tune the interaction with these transporters to achieve desired pharmacological outcomes.
Mechanism of Action: A Visualized Pathway
The primary mechanism of action for indenanamine-based compounds is the competitive inhibition of monoamine transporters. By binding to the transporter proteins, these molecules physically obstruct the passage of neurotransmitters, leading to their accumulation in the synapse.
Caption: Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation : Transporter-expressing cells (e.g., HEK293) or brain tissue synaptosomes are homogenized and centrifuged to isolate cell membranes containing the transporters of interest. [4]2. Incubation : A constant concentration of a specific radioligand (e.g., [³H]CFT for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. [4]3. Separation : The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. [5]4. Quantification : The filters are washed, and the amount of radioactivity trapped on them is measured using a scintillation counter. [2]5. Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. [6]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to block the transport of a neurotransmitter into a cell, with results reported as IC₅₀ values.
Detailed Steps:
-
Cell Culture : Adherent cells stably expressing the transporter of interest (e.g., DAT-HEK293) are cultured in multi-well plates. [4]2. Pre-incubation : Cells are washed and pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake : A radiolabeled substrate (e.g., [³H]dopamine) is added to initiate the uptake process, and the incubation continues for a short period (e.g., 10 minutes) at 37°C. [7]4. Termination : Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification : The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC₅₀) is determined through non-linear regression analysis. [2]
Conclusion and Future Directions
4,6-difluoro-2,3-dihydro-1H-inden-1-amine and its analogues are potent modulators of the monoamine transport system. Their pharmacological profile is dictated by subtle structural modifications that influence their affinity and selectivity for DAT, NET, and SERT. The difluoro-substitution on the indane ring is a key feature that warrants further investigation to fully characterize its impact on the pharmacokinetic and pharmacodynamic properties of the molecule.
Future research should focus on a comprehensive in vivo characterization of these compounds, including microdialysis studies to confirm their effects on extracellular monoamine levels in the brain. [8]Furthermore, exploring a broader range of substitutions on the indenanamine scaffold could lead to the discovery of novel compounds with improved therapeutic profiles for treating conditions such as depression, ADHD, and substance use disorders.
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- MilliporeSigma. (n.d.). Receptor Binding Assays.
- ResearchGate. (n.d.). Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers.
- Seltzman, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1625-1634.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
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A Senior Application Scientist's Guide to Evaluating Novel Monoamine Oxidase Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
For researchers and drug development professionals, the journey from a promising chemical structure to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of novel compounds, using the hypothetical candidate 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a case study. While specific experimental data for this compound is not yet publicly available, its structural similarity to known monoamine oxidase (MAO) inhibitors, such as rasagiline, provides a strong rationale for investigating its potential in this class. This guide will, therefore, outline the necessary experimental steps to characterize its activity and compare its potential efficacy against established alternatives.
The Rationale: Structural Clues and Therapeutic Potential
The core structure of this compound contains an aminoindan moiety, a key pharmacophore in several potent and selective MAO inhibitors.[1][2] MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical in the metabolism of monoamine neurotransmitters, including dopamine and serotonin.[3][4] Inhibition of MAO-B, in particular, is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic neurotransmission and may offer neuroprotective effects.[5][6] Selective MAO-A inhibitors are utilized in the management of depression and anxiety.[3]
Given this structural alert, we hypothesize that this compound may act as an MAO inhibitor. The following sections will detail the experimental cascade required to test this hypothesis, from initial in vitro screening to in vivo proof-of-concept studies.
Part 1: In Vitro Efficacy Assessment - Pinpointing the Molecular Target
The initial phase of characterization focuses on determining if and how the compound interacts with its putative targets, the MAO enzymes. This is achieved through a series of well-controlled, cell-free and cell-based assays.
Experimental Objective 1: Determining MAO-A and MAO-B Inhibition
The primary goal is to quantify the inhibitory potency of the test compound against both MAO-A and MAO-B isoforms to determine its IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) and its selectivity.
A widely used and robust method for this is a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[4][7] This assay is readily adaptable for high-throughput screening.[7]
Table 1: Hypothetical In Vitro MAO Inhibition Data for this compound and Comparators
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl | 550 | 8.5 | 64.7 |
| Selegiline (Comparator) | 9,800 | 12.3 | 796.7 |
| Rasagiline (Comparator) | 4,500 | 9.1 | 494.5 |
| Clorgyline (Comparator) | 2.1 | 7,500 | 0.00028 |
Detailed Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or tyramine)[3]
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent probe)
-
Test compound (this compound)
-
Reference inhibitors (Selegiline for MAO-B, Clorgyline for MAO-A)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a dilution series to cover a wide range of concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the MAO-A or MAO-B enzyme, followed by the diluted test compound or reference inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the MAO substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurements of fluorescence intensity (e.g., excitation at 530-560 nm, emission at 590 nm) over a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Part 2: In Vivo Efficacy Evaluation - From Bench to Biological System
Following promising in vitro results, the next critical step is to assess the compound's efficacy in a living organism. For a putative MAO-B inhibitor with potential for Parkinson's disease, a well-established neurotoxin-based rodent model is the logical choice.[1][2]
Experimental Objective 2: Assessing Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is widely used to study Parkinson's disease pathogenesis and evaluate potential therapeutics.[1][6] MPTP is metabolized by MAO-B in astrocytes to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[6] A potent MAO-B inhibitor would be expected to prevent this conversion and thus protect these neurons.
Table 2: Hypothetical In Vivo Efficacy Data in an MPTP Mouse Model
| Treatment Group | Behavioral Score (Rotarod Latency, s) | Striatal Dopamine Level (% of Control) | Tyrosine Hydroxylase+ Neurons in Substantia Nigra (% of Control) |
| Vehicle + Saline | 185 ± 12 | 100 ± 8 | 100 ± 7 |
| Vehicle + MPTP | 42 ± 9 | 35 ± 6 | 41 ± 5 |
| Selegiline + MPTP | 125 ± 15 | 78 ± 7 | 82 ± 6 |
| Test Compound + MPTP | 148 ± 11 | 85 ± 9 | 88 ± 8 |
Detailed Protocol: MPTP-Induced Neurodegeneration Model
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
MPTP hydrochloride
-
Test compound (this compound)
-
Selegiline (positive control)
-
Saline solution
-
Equipment for behavioral testing (e.g., rotarod)
-
Reagents for neurochemical analysis (HPLC-ED for dopamine)
-
Reagents for immunohistochemistry (anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign them to treatment groups (e.g., Vehicle + Saline, Vehicle + MPTP, Positive Control + MPTP, Test Compound + MPTP).
-
Drug Administration: Administer the test compound or selegiline via a suitable route (e.g., oral gavage or intraperitoneal injection) for a set period before and during MPTP administration.
-
MPTP Induction: Induce neurodegeneration by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
Behavioral Assessment: At a specified time point after MPTP administration (e.g., 7 days), conduct behavioral tests such as the rotarod test to assess motor coordination.
-
Neurochemical Analysis: Euthanize a subset of animals and dissect the striatum. Analyze dopamine and its metabolite levels using HPLC with electrochemical detection.
-
Immunohistochemistry: Perfuse the remaining animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra. Quantify the number of TH-positive neurons.
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for the in vivo MPTP mouse model of Parkinson's disease.
Synthesizing the Data: The In Vitro vs. In Vivo Comparison
A successful drug candidate must demonstrate not only potent target engagement in vitro but also translate that activity into a meaningful biological effect in vivo.
-
In Vitro Potency vs. In Vivo Efficacy: The hypothetical data shows that our test compound has a very potent MAO-B IC50, comparable to established drugs. The in vivo data would need to corroborate this, showing significant protection of dopaminergic neurons and restoration of motor function at a reasonable dose.
-
Selectivity: The compound's selectivity for MAO-B over MAO-A is a critical parameter. High selectivity is desirable to minimize side effects associated with MAO-A inhibition, such as the "cheese effect."
-
Pharmacokinetics and Bioavailability: A compound can be highly potent in vitro but fail in vivo due to poor absorption, distribution, metabolism, or excretion (ADME) properties. While not detailed in this guide, pharmacokinetic studies are a crucial parallel track to determine if the compound reaches its target in the brain at sufficient concentrations.
-
Mechanism of Action: The in vivo model provides evidence for the hypothesized mechanism of action. If the compound is an effective MAO-B inhibitor, it should prevent MPTP-induced toxicity, as shown in the hypothetical data.[1][6]
Conclusion
This guide outlines a logical and experimentally sound pathway for the initial characterization of a novel compound, this compound, as a potential MAO inhibitor. By systematically progressing from in vitro target validation to in vivo proof-of-concept, researchers can build a robust data package to support further development. The integration of biochemical assays, behavioral testing, and neurochemical analysis provides a multi-faceted view of the compound's efficacy, allowing for a comprehensive comparison with existing therapeutic alternatives. This structured approach, grounded in established scientific principles, is essential for navigating the complexities of modern drug discovery.
References
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Buneeva, O., & Medvedev, A. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 26(3), 1248. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 628–634. [Link]
-
Buneeva, O., & Medvedev, A. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. PubMed. [Link]
-
Paudel, Y. N., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6653. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Duarte, Y., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 16(11), 1548. [Link]
-
Buneeva, O., & Medvedev, A. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. ResearchGate. [Link]
-
Alborghetti, M., & Nicoletti, F. (2021). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 16(12), 2411–2417. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Disclaimer: This guide addresses the hypothetical cross-reactivity profile of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. As of the date of this publication, specific experimental data for this compound is not publicly available. The following analysis is based on the well-documented pharmacology of structurally related 2,3-dihydro-1H-inden-1-amine derivatives to provide a framework for experimental investigation.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. Off-target interactions can lead to undesirable side effects, toxicity, or complex polypharmacology that can either be detrimental or, in some cases, beneficial. A thorough understanding of a compound's cross-reactivity profile is therefore a cornerstone of modern drug development, enabling a more accurate prediction of its physiological effects and a more rational approach to its clinical application.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel compounds, using this compound as a case study. The 2,3-dihydro-1H-inden-1-amine scaffold is the foundation for several well-characterized neuroactive compounds, including the selective monoamine oxidase B (MAO-B) inhibitor rasagiline and the multi-target drug ladostigil, which exhibits both MAO and cholinesterase inhibitory activity.[1][2][3] Based on this structural precedent, we can hypothesize a primary target for our compound of interest and a rational panel of potential off-targets to investigate for cross-reactivity.
Hypothetical Target Profile of this compound
Given that the parent structure is a known MAO inhibitor, we will hypothesize that this compound is a potent and selective MAO-B inhibitor. The addition of fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially influencing potency and selectivity.
Our investigation into the cross-reactivity profile will therefore focus on related enzyme families and neurotransmitter systems that are common off-targets for this class of compounds. These include MAO-A, cholinesterases (acetylcholinesterase and butyrylcholinesterase), and the monoamine transporters (SERT, DAT, and NET).[4][5][6][7]
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical cross-reactivity profile for this compound compared to the known activities of rasagiline and ladostigil. These values are for illustrative purposes to demonstrate how such data is typically presented and interpreted.
| Target | 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl (Hypothetical IC50/Ki in nM) | Rasagiline (Reference IC50/Ki in nM) | Ladostigil (Reference IC50/Ki in nM) |
| MAO-B | 5 | 10 | 25 |
| MAO-A | 2,500 | 2,000 | 150 |
| Acetylcholinesterase | >10,000 | >10,000 | 80 |
| Butyrylcholinesterase | >10,000 | >10,000 | 120 |
| SERT | 8,500 | >10,000 | >10,000 |
| DAT | 5,000 | >10,000 | >10,000 |
| NET | 3,000 | >10,000 | >10,000 |
This table illustrates a hypothetical scenario where the fluorine substitutions on the indane ring of our compound of interest enhance its potency and selectivity for MAO-B compared to rasagiline, while still showing some weak interaction with monoamine transporters at much higher concentrations. In contrast, ladostigil shows a broader spectrum of activity.
Experimental Design for Cross-Reactivity Profiling
A tiered approach is typically employed to efficiently assess a compound's cross-reactivity. This begins with primary screening against the intended target, followed by broader screening against a panel of relevant off-targets, and finally, functional assays to understand the nature of any observed interactions.
Caption: A tiered workflow for assessing compound cross-reactivity.
Detailed Experimental Protocols
The following are representative protocols for assays that would be used to generate the data for our hypothetical cross-reactivity profile.
Radioligand Binding Assay for MAO-B
This assay determines the binding affinity (Ki) of the test compound for MAO-B by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Human recombinant MAO-B expressed in a suitable cell line (e.g., HEK293).
-
[³H]-L-Deprenyl (a high-affinity MAO-B inhibitor).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-L-Deprenyl (typically at its Kd), and the diluted test compound.
-
Add the membrane preparation containing human recombinant MAO-B to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled MAO-B inhibitor (e.g., 10 µM L-Deprenyl).
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay for Acetylcholinesterase (AChE)
This colorimetric assay, based on the Ellman's method, measures the enzymatic activity of AChE and the inhibitory effect of the test compound.
-
Materials:
-
Purified human recombinant AChE.
-
Acetylthiocholine (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compound.
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB, and the diluted test compound.
-
Add AChE to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, ATCI.
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Uptake Assay for Monoamine Transporters (e.g., SERT)
This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter of interest.
-
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (SERT).
-
[³H]-Serotonin ([³H]-5-HT).
-
Test compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Plate the SERT-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in uptake buffer.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the diluted test compound or buffer alone for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding a fixed concentration of [³H]-5-HT to each well.
-
Incubate at 37°C for a defined time (e.g., 10 minutes) to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and add scintillation fluid.
-
Quantify the amount of [³H]-5-HT taken up by the cells using a microplate scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Calculate the percentage of inhibition of specific uptake at each concentration of the test compound and determine the IC50 value.
-
Interpreting the Cross-Reactivity Data
A compound is generally considered selective if there is at least a 100-fold difference in potency between its primary target and any off-targets. In our hypothetical example, this compound would be considered a highly selective MAO-B inhibitor. Its IC50 for MAO-A is 500-fold higher than for MAO-B, and its activity at monoamine transporters is even weaker. This profile suggests a lower likelihood of side effects associated with MAO-A inhibition (e.g., hypertensive crisis with tyramine-rich foods) or monoamine transporter modulation (e.g., cardiovascular effects or mood alterations).[8][9]
Conclusion
While the specific cross-reactivity profile of this compound remains to be experimentally determined, the analysis of its structural analogs provides a robust framework for a targeted and efficient investigation. By employing a tiered approach of binding, enzymatic, and cellular functional assays, researchers can systematically characterize its selectivity and anticipate its potential pharmacological effects. This guide serves as a template for such an investigation, emphasizing the importance of a thorough understanding of a compound's interactions with a range of biological targets to ensure the development of safer and more effective therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the 1-aminoindan scaffold has emerged as a privileged structure, forming the core of several pharmacologically active agents. The introduction of fluorine atoms into this scaffold can profoundly influence the physicochemical and pharmacokinetic properties of the resulting analogues, offering a powerful tool to modulate their biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride analogues, offering insights into their design, synthesis, and pharmacological evaluation.
The Significance of the Fluorinated 1-Aminoindan Scaffold
The 2,3-dihydro-1H-inden-1-amine core provides a rigid framework that presents key pharmacophoric features in a defined spatial orientation. The introduction of two fluorine atoms at the 4 and 6 positions of the aromatic ring significantly alters the electronic properties of the molecule. Fluorine's high electronegativity can modulate the pKa of the primary amine, influencing its ionization state at physiological pH and its ability to interact with biological targets.[1][2] Furthermore, the C-F bond is exceptionally strong, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This increased metabolic stability can lead to improved bioavailability and a longer duration of action.[1]
The strategic placement of fluorine can also impact ligand-receptor binding interactions. Fluorine can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, potentially increasing affinity and selectivity.[1] These unique properties make the 4,6-difluoro-2,3-dihydro-1H-inden-1-amine scaffold a promising starting point for the development of novel CNS-acting agents.
Probing the Structure-Activity Landscape: A Comparative Analysis
While specific, direct comparative studies on a wide range of this compound analogues are not extensively available in publicly accessible literature, we can infer SAR trends by examining related fluorinated aminoindan derivatives and the known pharmacology of their targets. The primary amine of the 1-aminoindan moiety is a key feature for interaction with various CNS targets, including monoamine transporters and receptors.
Monoamine Transporter Interactions
Compounds with a 1-aminoindan core structure are known to interact with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). The affinity and selectivity for these transporters are heavily influenced by substitutions on both the aromatic ring and the amino group.
A series of new, fluorine-containing substituted diphenyl sulfides were synthesized and showed nanomolar affinity for SERT, indicating the potential for fluorinated compounds to be potent ligands for this transporter.[3] Structure-activity relationship studies of citalopram, a well-known SERT inhibitor, and its derivatives have demonstrated that even minor modifications can dramatically alter binding affinity.[4]
Table 1: Hypothetical Comparative Activity of 4,6-Difluoro-1-aminoindan Analogues at Monoamine Transporters
| Compound ID | R1 (on Amine) | R2 (on Indan Ring) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (DAT/SERT) |
| 1 (Parent) | H | H | 50 | 250 | 5 |
| 2 | CH3 | H | 35 | 200 | 5.7 |
| 3 | H | 5-OH | 65 | 300 | 4.6 |
| 4 | H | 7-Cl | 45 | 180 | 4 |
The hypothetical data in Table 1 suggests that N-alkylation (Compound 2) could slightly enhance SERT affinity. Substitutions on the indan ring, such as hydroxylation (Compound 3) or halogenation (Compound 4), might have a more nuanced effect, potentially altering the balance between SERT and DAT inhibition.
Dopamine Receptor Binding
The 1-aminoindan scaffold is also present in ligands targeting dopamine receptors, particularly the D2 subtype. The affinity for D2 receptors is sensitive to the substitution pattern on the aromatic ring and the nature of the substituent on the amino group.
The structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone reveals key interactions in the binding pocket. A salt bridge with Asp1143.32 and hydrophobic contact with Phe3896.51 are crucial for binding.[5] The introduction of fluorine on the aromatic ring of a ligand can influence these hydrophobic interactions.
Table 2: Hypothetical Comparative Activity of 4,6-Difluoro-1-aminoindan Analogues at Dopamine Receptors
| Compound ID | R1 (on Amine) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |
| 1 (Parent) | H | 120 | 480 | 4 |
| 5 | n-Propyl | 80 | 240 | 3 |
| 6 | H (S-enantiomer) | 95 | 350 | 3.7 |
| 7 | H (R-enantiomer) | 250 | 800 | 3.2 |
As illustrated in the hypothetical Table 2, extending the N-alkyl chain (Compound 5) could enhance D2 receptor affinity. Stereochemistry at the 1-position of the indan ring is often critical for receptor binding, with one enantiomer typically exhibiting higher affinity (e.g., the S-enantiomer, Compound 6, versus the R-enantiomer, Compound 7).
Experimental Protocols for Pharmacological Evaluation
To elucidate the SAR of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine analogues, a battery of in vitro assays is essential. The following are detailed protocols for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity of test compounds for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]Spiperone (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Unlabeled spiperone (for non-specific binding).
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-hD2 cells in assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled spiperone (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., 10-10 to 10-5 M).
-
50 µL of [3H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM).
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate for MAO-A).
-
Benzylamine (substrate for MAO-B).
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Clorgyline (selective MAO-A inhibitor).
-
Selegiline (selective MAO-B inhibitor).
-
96-well UV-transparent microplates.
-
Spectrophotometer.
Procedure:
-
Assay Setup: In a 96-well plate, add:
-
160 µL of assay buffer.
-
10 µL of various concentrations of the test compound.
-
10 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to initiate the reaction.
-
Measurement:
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Visualizing Key Relationships
To better understand the interplay of different experimental stages and the logic behind SAR exploration, the following diagrams are provided.
Caption: A typical workflow for the design, synthesis, and evaluation of novel drug candidates, highlighting the iterative nature of lead optimization based on SAR data.
Caption: Key structural features of 4,6-difluoro-1-aminoindan analogues that are modulated to influence their pharmacological properties.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel CNS-active compounds. The strategic incorporation of fluorine atoms provides a powerful means to enhance metabolic stability and modulate ligand-receptor interactions. While a comprehensive SAR for a broad series of analogues is yet to be fully elucidated in the public domain, the principles outlined in this guide, derived from related chemical series, provide a rational basis for the design of future compounds.
Further research should focus on the systematic synthesis and evaluation of a diverse library of analogues with variations at the amino group and other positions on the indan ring. The resulting data will be crucial for building robust quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds and guide further optimization efforts. Ultimately, a deeper understanding of the SAR of this promising scaffold will accelerate the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.
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Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464.[2]
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Plenge, P., et al. (2012). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 166(8), 2347-2358.[4]
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Mortensen, M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(6), 485-493.[14]
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Dukat, M., et al. (2008). Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Bioorganic & medicinal chemistry, 16(16), 7733–7740.[16]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules (Basel, Switzerland), 27(9), 2841.[17]
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Kumar, V., et al. (2005). Fluorinated diaryl sulfides as serotonin transporter ligands: synthesis, structure-activity relationship study, and in vivo evaluation of fluorine-18-labeled compounds as PET imaging agents. Journal of medicinal chemistry, 48(8), 2927–2938.[3]
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Plenge, P., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of neurochemistry, 92(2), 265–273.[18]
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van der Westhuizen, I., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules (Basel, Switzerland), 29(23), 5199.[19]
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Khattab, S. N., et al. (2015). Synthesis and evaluation of quinazoline amino acid derivatives as mono amine oxidase (MAO) inhibitors. Bioorganic & medicinal chemistry, 23(11), 2691–2701.[20]
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Chen, Z., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(2), 265-273.[21]
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Amer, A. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules (Basel, Switzerland), 20(9), 15976–15993.[22]
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Macor, J. E., et al. (2010). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 20(14), 4288–4292.[23]
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Amer, A. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules (Basel, Switzerland), 20(9), 15976–15993.[24]
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Chang, A. S., et al. (1993). Structure-activity relationships of serotonin transport: relevance to nontricyclic antidepressant interactions. European journal of pharmacology, 247(3), 239–248.[25]
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Zavitsanou, K., et al. (2011). Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine. Clinical psychopharmacology and neuroscience : the official scientific journal of the Korean College of Neuropsychopharmacology, 9(2), 63–69.[26]
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Wang, S., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature communications, 11(1), 6402.[5]
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Newman, A. H., et al. (2013). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. ACS chemical neuroscience, 4(2), 251–260.[27]
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Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169.[29]
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benchmarking 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride against known CNS agents
An Objective Benchmarking Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl and its Therapeutic Potential in Neurodegenerative Disorders
A Senior Application Scientist's Comparative Analysis
Editor's Note: The subject of this guide, 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, is presumed to be an investigational compound. As public data is not available, this document has been constructed to serve as a comprehensive template for its evaluation. To provide a scientifically grounded framework, we will use the well-characterized, structurally related compound, Rasagiline , as a proxy. This guide will benchmark Rasagiline against other established CNS agents, demonstrating the rigorous comparative methodology required for novel drug candidates in this class.
Introduction: The Rationale for Novel Monoamine Oxidase B Inhibitors
The progressive loss of dopaminergic neurons in the substantia nigra is a primary pathological hallmark of Parkinson's disease (PD), leading to a decline in the neurotransmitter dopamine within the striatum. A key therapeutic strategy is to preserve existing dopamine levels. Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolic breakdown of dopamine in the brain. Inhibition of MAO-B represents a validated approach to increase synaptic dopamine concentrations, thereby alleviating motor symptoms associated with PD.
Compounds based on the 2,3-dihydro-1H-inden-1-amine scaffold, such as Rasagiline, have demonstrated significant clinical efficacy as selective, irreversible MAO-B inhibitors. The introduction of fluorine substituents, as proposed in 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl, is a common medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and target affinity. This guide outlines the essential experimental framework for characterizing such a novel agent and benchmarking its performance against established therapies, including the first-generation MAO-B inhibitor Selegiline and the second-generation inhibitor Safinamide.
Foundational Mechanism: Target Engagement and Selectivity
The primary therapeutic hypothesis is that the investigational compound will selectively inhibit MAO-B over the related MAO-A isoform. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis) when tyramine-rich foods are consumed. Therefore, establishing selectivity is a critical first step.
Experimental Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the test compound for each MAO isoform.
-
Source of Enzymes: Recombinant human MAO-A and MAO-B enzymes are commercially available and provide a standardized basis for comparison.
-
Substrate Selection: Use kynuramine as a non-selective substrate that is metabolized by both isoforms to produce a fluorescent product (4-hydroxyquinoline).
-
Assay Procedure:
-
Prepare a dilution series of the test compound (e.g., 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl), Rasagiline, and Selegiline (from 1 pM to 100 µM).
-
In a 96-well microplate, pre-incubate each compound concentration with either MAO-A or MAO-B enzyme in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Stop the reaction by adding a basic solution (e.g., 2N NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader (excitation ~320 nm, emission ~380 nm).
-
-
Data Analysis: Convert fluorescence readings to percent inhibition relative to a vehicle control (DMSO). Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The selectivity index is calculated as IC50(MAO-A) / IC50(MAO-B).
Comparative Data: Potency and Selectivity
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Investigational Compound | Data to be determined | Data to be determined | Data to be determined |
| Rasagiline | ~10 | ~4,200 | ~420 |
| Selegiline | ~30 | ~2,500 | ~83 |
| Safinamide | ~98 | >10,000 | >100 |
Note: IC50 values are approximate and can vary based on specific assay conditions. Data for Rasagiline and Selegiline are compiled from literature sources.
The goal for a new chemical entity would be to demonstrate either superior potency (lower MAO-B IC50) or, more critically, an improved selectivity index compared to existing agents.
In Vivo Efficacy: Benchmarking in a Preclinical Model of Parkinson's Disease
Demonstrating efficacy in a living system is the essential next step. The 6-hydroxydopamine (6-OHDA) rat model is a widely accepted "gold standard" for creating PD-like pathology by inducing the degeneration of dopaminergic neurons in the nigrostriatal pathway.
Workflow for Preclinical Efficacy Testing
Caption: Workflow for in vivo benchmarking in the 6-OHDA rat model.
Expected Outcomes and Comparative Endpoints
The primary efficacy endpoint is a significant reduction in apomorphine-induced contralateral rotations in the treatment groups compared to the vehicle control. An ideal candidate would show a reduction comparable or superior to Rasagiline at a similar or lower dose. Furthermore, post-mortem analysis provides crucial data on neuroprotection. A significant preservation of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra of the treated groups would be a powerful indicator of disease-modifying potential, a highly sought-after attribute in next-generation PD therapies.
Pharmacokinetic and Safety Profile
A compound's efficacy is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, Excretion) properties. Poor bioavailability or rapid metabolism can render a highly potent compound ineffective in vivo.
Key Comparative Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | High oral bioavailability is desirable for patient convenience. |
| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | A longer half-life may allow for once-daily dosing. |
| Brain Penetration (BBB) | The ability of the compound to cross the blood-brain barrier. | Essential for a CNS-acting drug. Measured as the brain-to-plasma concentration ratio. |
| Metabolism | Primary metabolic pathways (e.g., Cytochrome P450 enzymes). | Understanding metabolism helps predict potential drug-drug interactions. For example, Selegiline is metabolized to L-amphetamine and L-methamphetamine, which can have sympathomimetic side effects not seen with Rasagiline. |
A superior candidate would ideally exhibit high oral bioavailability, a half-life suitable for once-daily dosing, excellent brain penetration, and a "cleaner" metabolic profile with fewer active or potentially problematic metabolites compared to Selegiline.
Visualizing the Mechanism of Action
Understanding the target pathway provides context for the experimental data. The following diagram illustrates the role of MAO-B in dopamine metabolism and the site of therapeutic intervention.
Caption: Dopamine metabolism pathway and the inhibitory action of MAO-B inhibitors.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for benchmarking a novel MAO-B inhibitor like 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl. The ideal candidate emerging from this evaluation would exhibit:
-
High Potency and Selectivity: Sub-nanomolar IC50 for MAO-B with a selectivity index >400 over MAO-A.
-
Robust In Vivo Efficacy: Significant reduction of motor deficits in the 6-OHDA model.
-
Favorable Pharmacokinetics: High oral bioavailability, good brain penetration, and a clean metabolic profile devoid of psychoactive metabolites.
-
Potential for Neuroprotection: Evidence of preserving dopaminergic neurons in preclinical models.
By systematically comparing these data points against established agents like Rasagiline and Selegiline, researchers and drug development professionals can make informed, data-driven decisions about the therapeutic potential and viability of a new CNS agent.
References
-
Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacological properties of the anti-Parkinson drug rasagiline; is it a promising anti-Alzheimer's drug? Journal of Neural Transmission. Supplementum, (62), 315–326. Available at: [Link]
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Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296. Available at: [Link]
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Simola, N., Morelli, M., & Carta, A. R. (2007). The 6-hydroxydopamine model of Parkinson's disease. Neurotoxicity Research, 11(3-4), 151–167. Available at: [Link]
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Thebault, J. J., Riva, E., & Crevoisier, C. (2004). Pharmacokinetics of rasagiline, a selective inhibitor of monoamine oxidase-B, in healthy subjects. Clinical Pharmacology and Therapeutics, 76(6), 563–570. Available at: [Link]
comparative analysis of different synthesis routes for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a key building block in medicinal chemistry, valued for the introduction of fluorine atoms which can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of this chiral amine, and others like it, is a critical step in the development of new therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a thorough evaluation of their respective advantages and disadvantages. This document is intended to assist researchers in making informed decisions for the efficient and scalable production of this important intermediate.
The synthetic approaches discussed herein both converge on the pivotal intermediate, 4,6-difluoro-1-indanone. The divergence in the pathways occurs in the subsequent transformation of this ketone to the final amine hydrochloride salt.
Route 1: One-Pot Reductive Amination
This route is characterized by its efficiency, combining the formation of the imine and its reduction in a single operational step.
Causality Behind Experimental Choices
The initial Friedel-Crafts acylation is a classic and reliable method for the formation of the indanone ring system. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is essential to activate the succinic anhydride for electrophilic aromatic substitution on the electron-rich 1,3-difluorobenzene. The subsequent Clemmensen reduction (or a similar method) reduces the keto-acid intermediate, which then undergoes an intramolecular Friedel-Crafts acylation to form the indanone.
For the conversion of the indanone to the amine, one-pot reductive amination is chosen for its operational simplicity. A key consideration is the choice of the reducing agent. While sodium borohydride (NaBH₄) is a potent and cost-effective option, its lack of selectivity can lead to the reduction of the ketone before imine formation is complete. A more selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred as they preferentially reduce the protonated imine (iminium ion) over the ketone, allowing for a one-pot procedure with higher yields of the desired amine.[1] The use of an ammonium salt, such as ammonium chloride, provides the nitrogen source and helps maintain a slightly acidic pH, which is optimal for imine formation.
Experimental Protocol
Step 1: Synthesis of 4,6-difluoro-1-indanone
A detailed procedure for the synthesis of substituted 1-indanones via Friedel-Crafts acylation is well-established in the literature.[2] Typically, 1,3-difluorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like AlCl₃. The resulting keto-acid is then reduced and cyclized to afford 4,6-difluoro-1-indanone.
Step 2: One-Pot Reductive Amination
-
To a solution of 4,6-difluoro-1-indanone (1.0 eq) in an appropriate solvent (e.g., methanol), add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with concentrated HCl to precipitate the hydrochloride salt.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis via one-pot reductive amination.
Route 2: Oximation Followed by Reduction
This classical two-step approach involves the isolation of an oxime intermediate, which is then reduced to the target amine.
Causality Behind Experimental Choices
The formation of an oxime from a ketone and hydroxylamine is a highly reliable and high-yielding reaction.[3] This step effectively converts the carbonyl group into a C=N double bond, which can then be selectively reduced. The isolation of the oxime intermediate can be advantageous in terms of purification and characterization before proceeding to the final reduction step.
For the reduction of the oxime, catalytic hydrogenation is a common and "green" method.[4] Catalysts such as palladium on carbon (Pd/C) are highly effective for the reduction of oximes to primary amines.[4] The reaction is typically carried out under a hydrogen atmosphere, and the catalyst can be easily removed by filtration, simplifying the work-up procedure. The choice of solvent and the addition of an acid can influence the reaction rate and selectivity.
Experimental Protocol
Step 1: Synthesis of 4,6-difluoro-1-indanone
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of 4,6-difluoro-1-indanone oxime
-
Dissolve 4,6-difluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., pyridine or sodium acetate) to neutralize the HCl generated.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain 4,6-difluoro-1-indanone oxime.[3]
Step 3: Reduction of 4,6-difluoro-1-indanone oxime
-
Suspend 4,6-difluoro-1-indanone oxime (1.0 eq) in a solvent like ethanol or acetic acid.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
After the reaction is complete (monitored by hydrogen uptake or TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to yield this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis via oximation and reduction.
Comparative Analysis
| Parameter | Route 1: One-Pot Reductive Amination | Route 2: Oximation and Reduction |
| Overall Yield | Generally moderate to good. Can be optimized by careful selection of the reducing agent and reaction conditions. | Typically good to high. Both oximation and catalytic hydrogenation are often high-yielding steps. |
| Purity of Final Product | May require more rigorous purification to remove unreacted starting material and byproducts from the one-pot reaction. | The isolation of the oxime intermediate allows for purification at an intermediate stage, potentially leading to a cleaner final product. |
| Number of Steps | Fewer operational steps, making it more time and resource-efficient. | More operational steps due to the isolation of the oxime intermediate. |
| Scalability | Readily scalable, although the handling of sodium cyanoborohydride on a large scale requires strict safety protocols due to its toxicity. | Highly scalable. Catalytic hydrogenation is a common industrial process. |
| Cost-Effectiveness | Can be more cost-effective due to fewer steps and potentially less solvent and energy consumption. The cost of the reducing agent is a factor. | May have higher costs associated with an additional step, including solvent, energy, and labor. The cost of the palladium catalyst is also a consideration, though it is used in catalytic amounts. |
| Safety and Environmental Considerations | The use of sodium cyanoborohydride is a significant safety concern due to the potential release of hydrogen cyanide gas under acidic conditions. STAB is a safer alternative. | The use of hydrogen gas requires appropriate safety infrastructure (e.g., certified equipment, good ventilation). Handling of the palladium catalyst, which can be pyrophoric, also requires care. Overall, this route can be considered "greener" if the catalyst is recycled. |
| Substrate Scope and Functional Group Tolerance | The choice of a mild reducing agent like STAB allows for good functional group tolerance. | Catalytic hydrogenation is generally tolerant of many functional groups, but can reduce other sensitive moieties (e.g., nitro groups, alkenes) if present in the molecule. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on the specific requirements of the research or production campaign.
-
Route 1 (One-Pot Reductive Amination) is advantageous for its operational simplicity and efficiency, making it well-suited for rapid synthesis on a laboratory scale, particularly when using a safer reducing agent like sodium triacetoxyborohydride.
-
Route 2 (Oximation and Reduction) , while involving an additional step, offers the potential for higher overall yields and purity due to the isolation and purification of the oxime intermediate. Its reliance on well-established and scalable catalytic hydrogenation makes it an attractive option for larger-scale production where purity and robustness are paramount.
For drug development professionals, the scalability and safety profile of Route 2, particularly if the palladium catalyst is efficiently recycled, may present a more compelling case for long-term manufacturing. However, for initial exploratory studies and medicinal chemistry efforts, the expediency of Route 1 is a significant benefit. Ultimately, a careful evaluation of the available resources, safety infrastructure, and desired scale of production will guide the optimal synthetic strategy.
References
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Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][5]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]
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- An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. (2025).
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. (n.d.). NTU Scholars.
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ChemUniverse. This compound. [Link]
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Ananikov, V. P. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2(4), 1863-1875. [Link]
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Cenmed Enterprises. 4,6-Difluoro-2,3-dihydro-1h-inden-1-amine (C007B-462231). [Link]
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Edwards, J. K., et al. (2022). Highly efficient catalytic production of oximes from ketones using in situ-generated H2O2. Science, 376(6593), 615-620. [Link]
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Thakore, R. R., et al. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324–6329. [Link]
- Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. (2025).
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
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Li, C.-J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]
- Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza- s -indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. (2025).
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A Senior Application Scientist's Guide to Assessing the Purity of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride from Different Suppliers
Introduction: The Criticality of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral amine that likely serves as a key building block or intermediate in the synthesis of complex therapeutic agents, even minute impurities can have profound consequences. These unwanted chemicals can introduce variability in biological assays, lead to the formation of toxic byproducts, and create significant hurdles in scaling up production and navigating the stringent regulatory landscape.[1][2] Therefore, a rigorous and multi-faceted analytical approach to purity assessment is not just recommended—it is imperative.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the purity of this compound sourced from different commercial suppliers. We will delve into a suite of orthogonal analytical techniques, explaining the rationale behind their selection and providing detailed, field-proven protocols. Our approach is designed to be a self-validating system, ensuring the generation of robust and reliable data to inform critical decisions in your research and development pipeline.
A Multi-Detector Approach to Purity Verification: An Experimental Workflow
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A more robust strategy involves an orthogonal approach, where multiple methods based on different chemical and physical principles are employed. This minimizes the risk of overlooking impurities that may not be detectable by a single method.[3] Our recommended workflow for assessing the purity of this compound is as follows:
Caption: A comprehensive workflow for the multi-faceted purity assessment of this compound.
Comparative Data Analysis: A Hypothetical Scenario
To illustrate the application of this workflow, let's consider a hypothetical comparison of this compound from three different suppliers. The following tables summarize the potential data that could be generated.
Table 1: Purity and Impurity Profile by HPLC-UV
| Supplier | Purity (%) by Area Normalization | Number of Impurities Detected (>0.05%) | Major Impurity (%) |
| Supplier A | 99.85 | 2 | 0.10 |
| Supplier B | 99.52 | 4 | 0.25 |
| Supplier C | 99.91 | 1 | 0.08 |
Table 2: Enantiomeric Purity by Chiral HPLC
| Supplier | Desired Enantiomer (%) | Undesired Enantiomer (%) |
| Supplier A | 99.95 | 0.05 |
| Supplier B | 99.80 | 0.20 |
| Supplier C | >99.99 | <0.01 |
Table 3: Absolute Purity by Quantitative NMR (qNMR)
| Supplier | Absolute Purity (wt%) |
| Supplier A | 99.7 |
| Supplier B | 99.1 |
| Supplier C | 99.8 |
Table 4: Residual Solvent and Water Content
| Supplier | Total Residual Solvents (ppm) by GC-HS | Water Content (%) by Karl Fischer |
| Supplier A | 150 | 0.12 |
| Supplier B | 800 | 0.45 |
| Supplier C | 50 | 0.08 |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in our workflow.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is a cornerstone technique in pharmaceutical analysis for separating and quantifying components in a mixture.[2][4][5][6][7] By using a UV detector, we can assess the purity of the main compound and detect the presence of UV-active impurities.
Caption: A streamlined workflow for HPLC-based purity and impurity analysis.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. The exact gradient will need to be optimized for the specific compound.
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound standard and samples from each supplier in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 220 nm and 254 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area normalization method.[6] Report the percentage of the main peak area relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
Rationale: Since 4,6-difluoro-2,3-dihydro-1H-inden-1-amine is a chiral molecule, it is crucial to determine its enantiomeric purity. The biological activity and toxicity of enantiomers can differ significantly.[8][9] Chiral HPLC utilizes a chiral stationary phase (CSP) to separate the enantiomers.[10]
Protocol:
-
Column Selection: Select a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[11] An acetylated β-cyclodextrin stationary phase could also be a good choice.[12]
-
Mobile Phase Optimization: The mobile phase will depend on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with a buffer).
-
Sample Preparation: Prepare samples as described for the achiral HPLC analysis.
-
Chiral HPLC System and Conditions:
-
Column: Appropriate chiral column.
-
Flow Rate and Temperature: Optimize for best resolution.
-
UV Detection: Monitor at a suitable wavelength.
-
-
Data Analysis: Integrate the peaks corresponding to each enantiomer. Calculate the enantiomeric excess (% ee) or the percentage of each enantiomer.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: While HPLC-UV can quantify impurities, it does not provide structural information. LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[13][14][15][16] This allows for the determination of the molecular weights of impurities, providing clues to their structures. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[13][15]
Protocol:
-
LC Method Transfer: Adapt the HPLC-UV method for compatibility with the MS detector. This may involve using volatile mobile phase additives (e.g., formic acid or ammonium formate instead of trifluoroacetic acid).
-
MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high mass accuracy for elemental composition determination.
-
-
Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights. Use this information to propose potential structures for the impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the same compound.[3][17][18][19][20] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Protocol:
-
Internal Standard Selection: Choose an internal standard of high purity that has a simple NMR spectrum with peaks that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh a known amount of the this compound and the internal standard. Dissolve them together in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves using a long relaxation delay to ensure complete relaxation of all protons.
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the absolute purity (wt%) of the analyte using the known weights, molecular weights, and integral values of the analyte and the internal standard.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
Rationale: Residual solvents are organic volatile chemicals used in the manufacturing process that may remain in the final product.[21][22][23] Due to their potential toxicity, their levels are strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).[24] GC-HS is the standard technique for their analysis.[24][25]
Protocol:
-
Sample Preparation: Accurately weigh a sample of the API into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
-
GC-HS System and Conditions:
-
Headspace Sampler: The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC.
-
GC Column: A column with a phase suitable for separating a wide range of solvents (e.g., a G43 phase) is typically used.[22]
-
Detector: A flame ionization detector (FID) is commonly used.
-
-
Data Analysis: Identify and quantify the residual solvents by comparing the retention times and peak areas to those of a known standard mixture of solvents.
Karl Fischer Titration for Water Content
Rationale: The presence of water can affect the stability and potency of an API.[26][27] Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[28][29][30]
Protocol:
-
Titrator Setup: Use either a volumetric or coulometric Karl Fischer titrator, depending on the expected water content. Coulometric is more suitable for very low levels of water.[26]
-
Sample Analysis: Accurately weigh the sample and introduce it into the titration cell containing the Karl Fischer reagent.
-
Endpoint Detection: The titration proceeds until all the water in the sample has reacted. The endpoint is detected electrochemically.
-
Calculation: The instrument calculates the water content as a percentage of the sample weight.
Conclusion and Recommendations
The comprehensive analytical workflow detailed in this guide provides a robust framework for assessing the purity of this compound from various suppliers. Based on our hypothetical data, Supplier C would be the recommended choice due to its high overall purity, exceptional enantiomeric purity, and low levels of residual solvents and water.
It is crucial to remember that the choice of a supplier should not be based on a single data point but on a holistic evaluation of all critical quality attributes. By implementing this multi-detector, self-validating approach, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately accelerate their path towards successful therapeutic innovation.
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- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH.
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry - ACS Publications.
- Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by. (2016, February 10). J-Stage.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Measuring Chiral Purity. OpenOChem Learn.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Characteristics
Given its chemical structure—a fluorinated aromatic amine hydrochloride—it is prudent to assume the following potential hazards:
-
Irritant: Likely to cause irritation upon contact with skin and eyes.
-
Harmful if Swallowed: Amine hydrochlorides can be toxic if ingested.
-
Environmental Hazard: The ecotoxicity of this specific compound is not well-documented, but fluorinated organic compounds can be persistent in the environment.
-
Hazardous Decomposition Products: Thermal decomposition of fluorinated organic compounds can release hazardous substances, including hydrogen fluoride (HF) and oxides of nitrogen (NOx).[3][4]
| Property | Information | Source |
| Chemical Name | 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | ChemUniverse |
| CAS Number | 1199782-88-1 | ChemUniverse |
| Molecular Formula | C₉H₉F₂N.ClH | ChemUniverse |
| Physical Form | Solid | CymitQuimica |
The Core Directive: A Risk-Based Disposal Strategy
The proper disposal of this compound waste requires a systematic approach rooted in the principles of waste minimization and adherence to environmental regulations. The following workflow provides a logical pathway for decision-making.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol: Ensuring Safety and Compliance
This protocol is designed to provide a clear, actionable plan for the disposal of waste containing this compound.
Personal Protective Equipment (PPE)
Given the irritant nature of similar compounds, the following PPE is mandatory when handling the waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A lab coat and closed-toe shoes.
Waste Collection and Storage
-
Container Selection: Use a dedicated, properly labeled, and sealable waste container made of a material compatible with organic amine hydrochlorides (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the hazards (e.g., "Irritant").[5][6]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[6] The SAA should be at or near the point of waste generation.[6][7]
-
Container Management: Keep the waste container closed except when adding waste.[6]
Disposal Options
The primary and most recommended method of disposal is through a licensed hazardous waste disposal facility. However, for aqueous solutions, on-site neutralization may be a viable option, subject to institutional policies and local regulations.
Option A: Licensed Hazardous Waste Disposal (Recommended)
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide specific instructions for packaging and pickup.
-
Waste Manifest: EHS will arrange for the completion of a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.
-
Transportation: The waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]
Option B: On-Site Neutralization of Aqueous Solutions (Use with Caution)
For dilute aqueous solutions of this compound, neutralization to a pH between 5.5 and 9.0 may be permissible for drain disposal in some jurisdictions.[9] Always consult with your institution's EHS and local wastewater authority before proceeding.
Experimental Protocol: Neutralization of Aqueous Waste
This protocol is for the neutralization of aqueous waste containing this compound. This procedure should be performed by trained personnel in a certified chemical fume hood.
Materials
-
Aqueous waste containing this compound
-
1 M Sodium bicarbonate (NaHCO₃) solution or another suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
Procedure
-
Preparation: Don all required PPE and place the beaker with the aqueous waste on a stir plate inside a chemical fume hood. Add a stir bar.
-
Neutralization: Begin stirring the waste solution. Slowly and carefully add the 1 M sodium bicarbonate solution dropwise. Amine hydrochlorides are acidic, and neutralization with a base will liberate the free amine.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding the base until the pH is stable within the acceptable range for your local wastewater regulations (typically between 5.5 and 9.0).[9]
-
Final Disposal: Once the desired pH is reached and the solution is stable, it may be permissible to dispose of it down the drain with copious amounts of water, as per your institution's guidelines.
Caption: Step-by-step workflow for the neutralization of aqueous this compound waste.
Regulatory Compliance: Adherence to EPA Guidelines
The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Key requirements for laboratories include:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[6]
-
Satellite Accumulation Areas (SAAs): Laboratories can accumulate up to 55 gallons of hazardous waste in SAAs, which must be at or near the point of generation.[5][6]
-
Labeling: All hazardous waste containers must be properly labeled with the words "Hazardous Waste" and an indication of the hazards of the contents.[5][6]
-
Generator Status: Facilities are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, or LQG) based on the amount of hazardous waste generated per month, which dictates storage time limits and other requirements.[5]
For academic laboratories, the EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste.[7][10] It is crucial to be familiar with your institution's generator status and the specific regulations that apply.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By following the risk-based approach outlined in this guide and adhering to all institutional and regulatory requirements, researchers can ensure that their work is conducted responsibly from discovery through disposal.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
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Scungio, D. J. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
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ChemUniverse. (n.d.). This compound. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]
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ChemUniverse. (n.d.). This compound. [Link]
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Mines Repository. (n.d.). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
Capot Chemical. (n.d.). MSDS of 1H-Inden-1-one, 4,7-difluoro-2,3-dihydro-. [Link]
-
(2020). Thermal degradation of fluoropolymers. [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. [Link]
-
MDPI. (n.d.). Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. [Link]
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(n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
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Navigating the Safe Handling of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in pharmaceutical research, 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride demands meticulous handling to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound.[1] While specific toxicity data is not extensively published, safety data sheets for this and structurally similar compounds indicate it is harmful if swallowed and causes skin and serious eye irritation.[2][3][4] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂N·HCl | [5] |
| Molecular Weight | 205.63 g/mol | [5] |
| Appearance | Solid | [1] |
| Purity | Typically ~97% | [1][5] |
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the duration of exposure, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound.[6][7][8] The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6][8] A face shield should be worn in situations with a higher risk of splashes or dust generation.[8][9]
-
Skin Protection:
-
Gloves: Compatible, chemical-resistant gloves are essential.[4] Nitrile or neoprene gloves are generally suitable, but it is critical to check the manufacturer's specifications for breakthrough time and permeation rate. Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[6]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.[10][11] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[11][12]
PPE Selection Workflow:
Caption: PPE selection is based on a risk assessment of the handling procedure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation:
-
Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the designated area before starting.
-
PPE Donning: Put on all required PPE as outlined in the previous section.
Weighing and Transfer:
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula to gently transfer the compound.
-
Enclosed Weighing: If possible, use a balance with a draft shield or conduct weighing within the fume hood.
-
Controlled Dissolution: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent. For large spills, evacuate the area and contact the institution's environmental health and safety department.[11][14] |
Emergency Response Flowchart:
Caption: A clear and immediate response to any exposure event is crucial.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: This compound is a halogenated organic material.[15] It must be disposed of in a designated, labeled hazardous waste container for halogenated organic solids. Do not mix with non-halogenated waste.[15][16]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and cleaning materials, must also be disposed of in the designated halogenated waste container.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.
-
Consult Local Regulations: Always consult your institution's environmental health and safety office for specific disposal guidelines and procedures, as regulations can vary.[17][18]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Hazmat School. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Unknown Source. (n.d.). hazardous waste segregation. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 1H-Inden-1-one, 4,7-difluoro-2,3-dihydro-. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
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- 15. bucknell.edu [bucknell.edu]
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- 18. rug.nl [rug.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

